molecular formula C14H16ClN3O B1673073 JNJ-7777120 CAS No. 459168-41-3

JNJ-7777120

Número de catálogo: B1673073
Número CAS: 459168-41-3
Peso molecular: 277.75 g/mol
Clave InChI: HUQJRYMLJBBEDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

an H4 receptor antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQJRYMLJBBEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963461
Record name (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459168-41-3
Record name (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459168-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ7777120
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JNJ-7777120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-7777120: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the H4R and its effects on downstream signaling pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for seminal studies, and includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Core Mechanism of Action: Selective Histamine H4 Receptor Antagonism

This compound exerts its effects by acting as a potent and selective competitive antagonist at the histamine H4 receptor.[1][2][3][4] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine is implicated in a variety of inflammatory conditions.

This compound exhibits high affinity for the H4R, with a reported inhibitory constant (Ki) of approximately 4.5 nM.[4] Its selectivity for the H4R is over 1000-fold greater than for the other histamine receptor subtypes (H1R, H2R, and H3R), making it a valuable tool for elucidating the specific roles of the H4R in physiological and pathological processes.[1][2]

A critical and nuanced aspect of this compound's mechanism is its nature as a biased agonist . While it acts as an antagonist at the Gαi/o-protein signaling pathway, it has been shown to be a partial agonist for the recruitment of β-arrestin.[5] This functional selectivity is crucial for a complete understanding of its biological effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity and Selectivity of this compound

ParameterSpeciesValueReference
Ki (H4R) Human4.5 nM[4]
Mouse~4 nM
Rat~4 nM
Selectivity H4R vs. H1R, H2R, H3R>1000-fold[1][2]

Table 2: Functional Activity of this compound

AssayCell TypeParameterValueReference
Histamine-induced Chemotaxis Mouse Mast CellsIC5040 nM
Histamine-induced Calcium Influx Mouse bone marrow-derived mast cellsInhibitionBlocks influx[6]
β-arrestin Recruitment U2OS-H4R cellsAgonist ActivityPartial Agonist[5]
[³⁵S]GTPγS Binding U2OS-H4R cell membranesAntagonist ActivityInhibits histamine-induced binding[5]

Signaling Pathways

The histamine H4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the receptor can also signal through β-arrestin recruitment. This compound differentially affects these pathways.

Gαi/o-Mediated Signaling Pathway (Antagonized by this compound)

Histamine binding to the H4R activates the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cAMP. Downstream effectors of cAMP, such as Protein Kinase A (PKA), are consequently less active. This compound competitively blocks histamine from binding to the H4R, thus preventing the initiation of this signaling cascade.

G_protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R H4 Receptor Histamine->H4R Activates JNJ This compound JNJ->H4R Blocks G_protein Gαi/o-βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Gαi/o-mediated signaling pathway of the H4 receptor and its inhibition by this compound.

β-Arrestin Signaling Pathway (Activated by this compound)

Interestingly, this compound has been shown to act as a partial agonist for the recruitment of β-arrestin to the H4 receptor. This interaction is independent of G-protein activation. The recruitment of β-arrestin can lead to receptor internalization and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ This compound H4R H4 Receptor JNJ->H4R Binds to GRK GRK H4R->GRK Activates Beta_Arrestin β-Arrestin H4R->Beta_Arrestin Recruits GRK->H4R Phosphorylates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Beta_Arrestin->MAPK_Cascade Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Downstream_Effects Downstream Cellular Effects MAPK_Cascade->Downstream_Effects

Caption: β-arrestin recruitment and downstream signaling initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on the foundational studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

  • Cell and Membrane Preparation:

    • HEK-293 cells stably expressing the human histamine H4 receptor are cultured and harvested.

    • Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Binding Assay Protocol:

    • In a 96-well plate, add cell membranes, [³H]histamine (the radioligand) at a concentration near its Kd, and varying concentrations of this compound or a non-specific ligand (to determine non-specific binding).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare H4R-expressing cell membranes start->prep incubate Incubate membranes with [³H]histamine and this compound prep->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Caption: Experimental workflow for the radioligand binding assay.

Mast Cell Chemotaxis Assay

This assay measures the ability of this compound to inhibit histamine-induced migration of mast cells.

  • Cell Preparation:

    • Bone marrow-derived mast cells (BMMCs) are cultured from the bone marrow of mice.

    • Prior to the assay, the cells are washed and resuspended in a serum-free medium.

  • Chemotaxis Assay Protocol (using a Boyden chamber):

    • The lower chamber of the Boyden apparatus is filled with medium containing histamine as the chemoattractant.

    • A porous membrane (e.g., 5 µm pore size) separates the upper and lower chambers.

    • BMMCs, pre-incubated with varying concentrations of this compound or vehicle, are placed in the upper chamber.

    • The chamber is incubated for a specific duration (e.g., 3-4 hours) at 37°C in a humidified incubator with 5% CO₂.

    • During incubation, mast cells migrate through the pores towards the histamine gradient.

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

    • The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Diff-Quik).

  • Data Analysis:

    • The number of migrated cells is counted in several fields of view under a microscope.

    • The inhibition of chemotaxis by this compound is calculated relative to the vehicle control.

    • An IC50 value is determined from the concentration-response curve.

Chemotaxis_Workflow start Start prep_cells Prepare bone marrow-derived mast cells (BMMCs) start->prep_cells pre_incubate Pre-incubate BMMCs with This compound or vehicle prep_cells->pre_incubate add_cells Add BMMCs to the upper chamber pre_incubate->add_cells setup_chamber Set up Boyden chamber with histamine in the lower well setup_chamber->add_cells incubate Incubate to allow cell migration add_cells->incubate remove_non_migrated Remove non-migrated cells from the top of the membrane incubate->remove_non_migrated fix_stain Fix and stain migrated cells on the bottom of the membrane remove_non_migrated->fix_stain count_cells Count migrated cells under a microscope fix_stain->count_cells analyze Analyze data to determine inhibition and IC50 count_cells->analyze end End analyze->end

Caption: Experimental workflow for the mast cell chemotaxis assay.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on histamine-induced increases in intracellular calcium concentration.

  • Cell Preparation and Dye Loading:

    • Cells expressing the H4 receptor (e.g., BMMCs or a recombinant cell line) are harvested and washed.

    • The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye for a specific time (e.g., 30-60 minutes) at 37°C.

    • After loading, the cells are washed to remove extracellular dye.

  • Calcium Measurement Protocol:

    • The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader.

    • A baseline fluorescence reading is established.

    • Cells are pre-treated with this compound or vehicle.

    • Histamine is then added to the cells to stimulate the H4 receptor.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The peak fluorescence response after histamine stimulation is determined.

    • The inhibitory effect of this compound is calculated by comparing the response in the presence and absence of the compound.

Calcium_Mobilization_Workflow start Start prep_cells Prepare H4R-expressing cells start->prep_cells load_dye Load cells with a calcium-sensitive fluorescent dye prep_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells measure_baseline Measure baseline fluorescence wash_cells->measure_baseline add_jnj Add this compound or vehicle measure_baseline->add_jnj add_histamine Add histamine to stimulate the receptor add_jnj->add_histamine measure_fluorescence Measure the change in fluorescence over time add_histamine->measure_fluorescence analyze Analyze data to determine inhibition of calcium mobilization measure_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Conclusion

This compound is a highly selective and potent antagonist of the histamine H4 receptor, a characteristic that has established it as an invaluable research tool. Its mechanism of action is primarily through the competitive blockade of histamine binding to the H4R, thereby inhibiting Gαi/o-mediated signaling pathways. A key feature of this compound is its biased agonism, where it antagonizes G-protein signaling while promoting the recruitment of β-arrestin. This dual activity underscores the complexity of its pharmacological profile and highlights the importance of considering multiple signaling readouts when characterizing GPCR ligands. The data and experimental protocols summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and investigating the role of the histamine H4 receptor in health and disease.

References

JNJ-7777120: A Technical Guide to its Histamine H4 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological activity of JNJ-7777120, a potent and selective antagonist of the histamine H4 receptor (H4R). The document details its binding affinity, functional activity in various cellular assays, and the underlying signaling pathways. Experimental protocols for key assays are provided to facilitate the replication and further investigation of its properties.

Core Quantitative Data

This compound exhibits high affinity for the histamine H4 receptor across multiple species and effectively antagonizes H4R-mediated cellular responses. The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity (Ki) of this compound for the Histamine H4 Receptor

SpeciesKi (nM)Notes
Human4.5[1][2]Exhibits over 1000-fold selectivity over H1, H2, and H3 receptors.[1]
Mouse~4[3]Equipotent to its affinity for the human receptor.
Rat~4[3]Equipotent to its affinity for the human receptor.

Table 2: Functional Antagonist Activity (IC50) of this compound

AssayCell TypeSpeciesIC50 (nM)Notes
Mast Cell ChemotaxisBone marrow-derived mast cellsMouse40[3]Inhibition of histamine-induced chemotaxis.
Eosinophil Shape ChangeEosinophilsHuman5.3[4]Calculated Ki of 4-5 nM.[5]
Eosinophil ChemotaxisEosinophilsHuman~6Calculated Ki of 2 nM.[5]

Histamine H4 Receptor Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for mediating the pro-inflammatory effects of histamine. Interestingly, this compound has been shown to be a biased ligand. While it acts as a potent antagonist at the G-protein signaling cascade, it has been observed to act as a partial agonist for the β-arrestin pathway.[6][7][8]

H4R_Signaling cluster_membrane Cell Membrane cluster_G_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway H4R Histamine H4 Receptor Gai Gαi/o H4R->Gai activates B_arrestin β-Arrestin H4R->B_arrestin activates Histamine Histamine Histamine->H4R activates JNJ This compound JNJ->H4R antagonizes JNJ->H4R partially agonizes AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP Inflammation Pro-inflammatory Response cAMP->Inflammation Internalization Receptor Internalization B_arrestin->Internalization

Caption: Histamine H4 receptor signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the antagonist activity of this compound are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the histamine H4 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H4 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-Histamine.

  • Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).

  • This compound stock solution.

  • 96-well plates.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hH4R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the membrane preparation, and serial dilutions of this compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of unlabeled histamine.

    • Initiate the binding reaction by adding a fixed concentration of [3H]-Histamine.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Chemotaxis Assay

This assay measures the ability of this compound to inhibit histamine-induced migration of mast cells.

Materials:

  • Mouse bone marrow-derived mast cells (BMMCs).

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

  • Histamine solution.

  • This compound stock solution.

  • Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).

  • Cell staining and counting reagents.

Protocol:

  • Cell Preparation:

    • Culture BMMCs in appropriate media.

    • Prior to the assay, wash and resuspend the cells in chemotaxis medium.

  • Assay Setup:

    • Place the chemotaxis chamber in a multi-well plate.

    • In the lower chamber, add chemotaxis medium containing histamine (chemoattractant).

    • In the upper chamber, add the BMMC suspension pre-incubated with various concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 3-4 hours).

  • Cell Quantification:

    • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis:

    • Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the histamine-only control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells 1. Prepare Mast Cells (Wash and resuspend in chemotaxis medium) prep_jnj 2. Pre-incubate cells with This compound or vehicle prep_cells->prep_jnj add_cells 4. Add cell suspension to upper chamber prep_jnj->add_cells prep_chamber 3. Prepare Chemotaxis Chamber (Add histamine to lower chamber) prep_chamber->add_cells incubate 5. Incubate at 37°C (Allow for cell migration) add_cells->incubate remove_non_migrated 6. Remove non-migrated cells incubate->remove_non_migrated stain_migrated 7. Fix and stain migrated cells remove_non_migrated->stain_migrated count_cells 8. Count migrated cells (Microscopy) stain_migrated->count_cells calculate_ic50 9. Calculate IC50 count_cells->calculate_ic50

Caption: Experimental workflow for a mast cell chemotaxis assay.

cAMP Functional Assay

This assay determines the effect of this compound on intracellular cAMP levels following H4 receptor activation.

Materials:

  • SK-N-MC cells or other cells expressing the histamine H4 receptor.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Histamine solution.

  • This compound stock solution.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Protocol:

  • Cell Culture:

    • Seed SK-N-MC cells in a multi-well plate and grow to the desired confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for a short period.

    • Stimulate the cells with a fixed concentration of histamine in the presence of forskolin (to amplify the cAMP signal).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., ELISA reader or HTRF plate reader).

  • Data Analysis:

    • Calculate the percentage of inhibition of the histamine-induced cAMP response for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

References

JNJ-7777120: A Technical Guide to a Pioneering H4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120, a potent and selective, non-imidazole antagonist of the histamine H4 receptor (H4R), has been a critical pharmacological tool in elucidating the physiological and pathophysiological roles of this receptor subtype. Predominantly expressed on hematopoietic cells, the H4 receptor is a key mediator in inflammatory and immune responses. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It includes a detailed summary of its binding affinity, selectivity, and functional activity, presented in structured tables for clarity. Furthermore, this document outlines the experimental protocols for key in vitro and in vivo assays used to characterize this compound and visualizes the intricate H4 receptor signaling pathway and experimental workflows using Graphviz diagrams.

Introduction: The Advent of a Selective H4R Antagonist

The discovery of the histamine H4 receptor in 2000 opened a new frontier in histamine research, implicating it as a crucial player in immune and inflammatory processes.[1][2] The development of selective ligands was paramount to understanding its function. This compound emerged as the first potent and selective non-imidazole H4 receptor antagonist, providing researchers with a vital tool to probe the receptor's role in various disease models.[3] Its high affinity and over 1000-fold selectivity against other histamine receptor subtypes have made it an invaluable asset in preclinical studies of inflammation, pruritus, asthma, and neurological disorders.[3][4][5] Although its short in vivo half-life and observed toxicity in some animal models precluded its advancement into clinical trials, this compound laid the groundwork for the development of subsequent H4R antagonists with improved pharmacokinetic and safety profiles.[6]

Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Molecular Formula C14H16ClN3O[4]
Molecular Weight 277.75 g/mol [4]
CAS Number 459168-41-3[5]
Oral Bioavailability ~30% (rats), 100% (dogs)[4][5]
Half-life ~3 hours (rats and dogs)[4][7]

In Vitro Characterization: Binding Affinity and Functional Antagonism

This compound exhibits high affinity for the histamine H4 receptor and potent functional antagonism. The following tables summarize its in vitro activity across various assays.

Table 3.1: Receptor Binding Affinity
ReceptorSpeciesKi (nM)Reference
Histamine H4Human4.5[4][5][7][8]
Histamine H4Rat3.1[9]
Histamine H1Human>1000[7][9]
Histamine H2Human>1000[7][9]
Histamine H3Human>1000[7][9]
Table 3.2: Functional Antagonism
AssayCell Line/SystemSpeciesIC50 (nM)Reference
Histamine-induced ChemotaxisEosinophilsHuman300[3]
Histamine-induced Shape ChangeEosinophilsHuman5[3]
Functional AntagonismSK-N-MC cellsHuman/Mouse10-1000 (effective range)[7]

In Vivo Characterization: Preclinical Efficacy

This compound has demonstrated efficacy in a wide range of animal models, highlighting the therapeutic potential of H4R antagonism.

Table 4.1: Efficacy in Animal Models
ModelSpeciesDoseRouteKey FindingsReference
Zymosan-induced PeritonitisMouse10 mg/kgs.c.Significantly blocked neutrophil infiltration.[3][7]
Histamine-induced Mast Cell MigrationMouse20 mg/kgs.c.Blocked migration of tracheal mast cells.[7]
Chronic Allergic Dermatitis (TNCB-induced)Mouse30-100 mg/kgs.c.Reduced inflammation, cytokine levels, and immune cell infiltration.[3]
Croton Oil-induced Skin InflammationMouse (CD-1)30-100 mg/kgs.c.Dose-dependent inhibition of ear inflammation and leukocyte infiltration.[10]
Transient Cerebral IschemiaRat1 mg/kgi.p.Reduced ischemic brain damage and neurological deficit.[11][12]
Chronic Unpredictable Mild StressRat20-40 mg/kgi.p.Increased locomotor activity and sucrose preference; decreased immobility time.[13]
Rotenone-induced Parkinson's Disease ModelRat-InfusionInhibited pro-inflammatory microglia and prevented disease progression.[14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of this compound, based on published literature.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

  • Materials:

    • Cell membranes expressing the recombinant human or rat histamine H4 receptor.

    • [3H]-histamine (radioligand).

    • This compound (test compound).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [3H]-histamine and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM this compound).[9]

    • After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay
  • Objective: To assess the functional antagonistic activity of this compound on histamine-induced eosinophil migration.

  • Materials:

    • Isolated human eosinophils.

    • Histamine (chemoattractant).

    • This compound.

    • Chemotaxis chamber (e.g., Boyden chamber).

    • Microscope.

  • Procedure:

    • Place a solution of histamine in the lower wells of the chemotaxis chamber.

    • Pre-incubate isolated eosinophils with varying concentrations of this compound or vehicle control.

    • Place the pre-incubated eosinophils in the upper wells of the chamber, separated from the lower wells by a microporous membrane.

    • Incubate the chamber to allow for cell migration.

    • After incubation, fix and stain the membrane.

    • Count the number of migrated cells to the lower side of the membrane using a microscope.

    • Determine the IC50 value for this compound's inhibition of histamine-induced chemotaxis.

Zymosan-Induced Peritonitis in Mice
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Materials:

    • Mice (e.g., BALB/c).

    • This compound.

    • Zymosan A.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous).

    • After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of zymosan A suspension.

    • At a defined time point after zymosan injection, euthanize the mice and perform a peritoneal lavage with PBS.

    • Collect the peritoneal fluid and determine the total number of leukocytes and the differential cell count (specifically neutrophils) using a hemocytometer and cytospin preparations.

    • Compare the number of infiltrating neutrophils in the this compound-treated group to the vehicle-treated group to assess the anti-inflammatory effect.

Signaling Pathways and Visualizations

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15] The βγ subunit released upon G-protein activation can also activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[16] Furthermore, H4R activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways.[16][17] Interestingly, this compound has been shown to act as a partial agonist in β-arrestin2 recruitment, indicating biased signaling at the H4 receptor.[18]

H4R_Signaling_Pathway Histamine Histamine H4R H4 Receptor Histamine->H4R JNJ7777120 This compound JNJ7777120->H4R Antagonist JNJ7777120->H4R Partial Agonist (β-arrestin) G_protein Gαi/o βγ H4R->G_protein Activates beta_arrestin β-arrestin2 H4R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC Phospholipase C G_protein->PLC βγ activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Immune_Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Immune_Response Ca_PKC ↑ Ca²⁺ / PKC PLC->Ca_PKC Ca_PKC->Immune_Response MAPK->Immune_Response

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental_Workflow_in_vivo start Start animal_model Select Animal Model (e.g., Mouse) start->animal_model treatment Administer this compound or Vehicle animal_model->treatment induction Induce Disease/Inflammation (e.g., Zymosan Injection) treatment->induction observation Observation Period induction->observation endpoint Endpoint Measurement (e.g., Peritoneal Lavage, Tissue Collection) observation->endpoint analysis Data Analysis (Cell Counts, Cytokine Levels) endpoint->analysis end End analysis->end

Caption: General In Vivo Experimental Workflow.

Conclusion

This compound has been instrumental in defining the role of the histamine H4 receptor in health and disease. Its high potency and selectivity have enabled a deeper understanding of H4R-mediated signaling and its contribution to inflammatory and immune responses. While not developed for clinical use, the preclinical data generated with this compound have validated the H4 receptor as a promising therapeutic target and have spurred the development of a new generation of H4R antagonists for a variety of inflammatory and immune-mediated disorders. This guide serves as a comprehensive resource for researchers utilizing this compound in their investigations and for those interested in the broader field of histamine H4 receptor pharmacology.

References

JNJ-7777120: A Comprehensive Technical Guide to its Selectivity for the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7777120, also known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was a pioneering compound in the study of the histamine H4 receptor (H4R).[1][2] Developed by Johnson & Johnson Pharmaceutical Research & Development, it emerged as a potent and highly selective antagonist of the H4R, playing a crucial role in elucidating the physiological and pathophysiological functions of this receptor subtype.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key binding affinity data, detailed experimental methodologies, and an exploration of its signaling pathways. While the drug's development was halted due to unfavorable pharmacokinetic and toxicity profiles in preclinical studies, its value as a research tool remains undisputed.[2]

Core Selectivity Profile of this compound

This compound exhibits a remarkable selectivity for the human histamine H4 receptor over the other three histamine receptor subtypes (H1R, H2R, and H3R). This high degree of selectivity is fundamental to its utility as a specific pharmacological probe for investigating H4R-mediated processes.

Quantitative Binding Affinity Data

The binding affinity of this compound for the four human histamine receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a nanomolar affinity for H4R and significantly lower affinities for H1R, H2R, and H3R, highlighting its exceptional selectivity.

Receptor SubtypeRadioligandTest CompoundKᵢ (nM)Selectivity (fold) vs. H4RReference
Human H4R [³H]HistamineThis compound4.5-[1]
Human H1R [³H]MepyramineThis compound>10,000>2222[1]
Human H2R [³H]TiotidineThis compound>10,000>2222[1]
Human H3R [³H]Nα-methylhistamineThis compound>10,000>2222[1]

Note: The selectivity fold is calculated as Kᵢ (other receptor) / Kᵢ (H4R). A higher value indicates greater selectivity for the H4 receptor.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound relies on robust and well-defined experimental protocols. The following sections detail the methodologies for competitive radioligand binding assays for each histamine receptor subtype.

General Principle of Radioligand Binding Assay

These assays operate on the principle of competition between a radiolabeled ligand (with known affinity for the receptor) and the unlabeled test compound (this compound) for binding to the target receptor. By measuring the concentration-dependent displacement of the radioligand by the test compound, the inhibitory constant (Kᵢ) of the test compound can be determined.

Histamine H4 Receptor Binding Assay
  • Cell Line: Sf9 insect cells infected with a baculovirus construct containing the human histamine H4 receptor cDNA.

  • Membrane Preparation:

    • Harvest Sf9 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Radioligand: [³H]Histamine (specific activity ~20-30 Ci/mmol).

  • Assay Protocol:

    • In a 96-well plate, add in the following order: assay buffer (50 mM Tris-HCl, pH 7.4), a fixed concentration of [³H]Histamine (typically at or below its Kd value), varying concentrations of this compound, and the cell membrane preparation.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H4R ligand (e.g., 10 µM histamine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1, H2, and H3 Receptor Binding Assays

Similar competitive binding assay protocols are employed for the H1, H2, and H3 receptors, with the primary differences being the cell lines expressing the specific receptor subtype and the radioligand used.

  • H1 Receptor:

    • Cell Line: HEK293 cells stably expressing the human H1 receptor.

    • Radioligand: [³H]Mepyramine.

  • H2 Receptor:

    • Cell Line: CHO-K1 cells stably expressing the human H2 receptor.

    • Radioligand: [³H]Tiotidine.

  • H3 Receptor:

    • Cell Line: HEK293 cells stably expressing the human H3 receptor.

    • Radioligand: [³H]Nα-methylhistamine.

The incubation times and buffer compositions may be slightly optimized for each receptor subtype to achieve optimal binding conditions.

Signaling Pathways and Functional Selectivity

The histamine H4 receptor, like other histamine receptors, is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which the H4R mediates its effects on immune cells.

H4R_Signaling_Pathway Histamine Histamine (Agonist) H4R H4 Receptor Histamine->H4R Binds to Gi_inactive Gαi/oβγ (Inactive) H4R->Gi_inactive Activates Gi_active Gαi/o-GTP (Active) Gi_inactive->Gi_active GDP/GTP Exchange Gbetagamma Gβγ AC_active Adenylyl Cyclase (Active) Gi_active->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) AC_active->AC_inactive cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active Substrate Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Mediates JNJ7777120 This compound (Antagonist) JNJ7777120->H4R Blocks Binding

Canonical H4R Gαi/o Signaling Pathway and Antagonism by this compound.

Interestingly, further research has revealed a more complex signaling profile for this compound. While it acts as an antagonist or inverse agonist at the G protein signaling pathway, it has been shown to act as a partial agonist for β-arrestin recruitment.[4] This phenomenon, known as functional selectivity or biased agonism, suggests that this compound can differentially modulate distinct downstream signaling pathways of the H4R.

Functional_Selectivity JNJ7777120 This compound H4R H4 Receptor JNJ7777120->H4R Binds to Gi_pathway Gαi/o Pathway H4R->Gi_pathway Antagonist/ Inverse Agonist Arrestin_pathway β-Arrestin Pathway H4R->Arrestin_pathway Partial Agonist Gi_response Inhibition of cAMP Gi_pathway->Gi_response Arrestin_response Receptor Internalization, MAPK Activation Arrestin_pathway->Arrestin_response

Functional Selectivity of this compound at the H4 Receptor.

Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound like this compound involves a systematic workflow, from initial screening to detailed characterization.

Selectivity_Workflow Start Compound Synthesis (this compound) Primary_Screen Primary Screen: H4R Binding Assay Start->Primary_Screen Hit_Identified Potent H4R Ligand (Hit Identified) Primary_Screen->Hit_Identified Secondary_Screen Secondary Screen: Selectivity Panel (H1R, H2R, H3R) Hit_Identified->Secondary_Screen Data_Analysis Data Analysis: Calculate Ki and Selectivity Fold Secondary_Screen->Data_Analysis Selective_Compound Selective H4R Antagonist Confirmed Data_Analysis->Selective_Compound Functional_Assays Functional Assays (e.g., cAMP, Calcium Mobilization) Selective_Compound->Functional_Assays In_Vivo_Studies In Vivo Studies (Animal Models of Inflammation) Functional_Assays->In_Vivo_Studies End Characterization Complete In_Vivo_Studies->End

Experimental Workflow for Characterizing H4R Antagonist Selectivity.

Conclusion

This compound stands as a landmark molecule in histamine research, primarily due to its high potency and exceptional selectivity for the H4 receptor. The quantitative data from radioligand binding assays unequivocally demonstrate its preference for H4R over other histamine receptor subtypes by a margin of over 1000-fold. The detailed experimental protocols outlined in this guide provide a framework for the robust characterization of such selective ligands. Furthermore, the discovery of its functional selectivity has opened new avenues for understanding the nuanced signaling capabilities of the H4 receptor and has important implications for the design of future biased ligands with potentially improved therapeutic profiles. Despite its discontinuation for clinical development, this compound remains an invaluable tool for the scientific community, continuing to facilitate the exploration of the role of the histamine H4 receptor in health and disease.

References

In Vitro Pharmacological Profile of JNJ-7777120: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of JNJ-7777120, a potent and selective antagonist of the histamine H4 receptor (H4R). The information presented herein is intended to support research and drug development efforts related to this compound. This compound has been instrumental as a research tool in elucidating the physiological and pathophysiological roles of the H4R. Although its clinical development was halted due to adverse effects observed in preclinical animal studies, its well-characterized in vitro profile remains of significant interest to the scientific community.[1]

Core Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional activity of this compound.

Table 1: Histamine Receptor Binding Affinity
ReceptorSpeciesKi (nM)Reference
H4Human4.5[2]
H4Rat3.1[3]
H1Human>10,000[2]
H2Human>10,000[2]
H3Human>10,000[2]

This compound exhibits high affinity for the human and rat histamine H4 receptors, with a Ki value of 4.5 nM for the human receptor.[2] It demonstrates over 1000-fold selectivity for the H4 receptor compared to the H1, H2, and H3 receptor subtypes.[2]

Table 2: Functional Activity Profile
AssayCell TypeSpeciesActivityIC50 / pA2Reference
Histamine-induced ChemotaxisMast CellsMouseAntagonist-[2]
Histamine-induced Calcium InfluxMast CellsMouseAntagonist-[2]
Histamine-induced Shape ChangeEosinophils-AntagonistKi ~5 nM[4]
Histamine-induced ChemotaxisEosinophils-AntagonistKi ~4 nM[4]
Forskolin-stimulated cAMP accumulationSK-N-MC cellsHuman/MouseAntagonist-[2]
Chemokine (TARC/CCL17, MDC/CCL22) ProductionBMMCMouseInhibitor-[2]
β-arrestin2 RecruitmentU2OS-H4R cellsHumanPartial AgonistpEC50 = 8.0[5][6]
[35S]GTPγS BindingU2OS-H4R cellsHumanNo Agonist Activity-[7]

This compound acts as a functional antagonist in a variety of H4R-mediated cellular responses, including mast cell chemotaxis and calcium influx, as well as eosinophil shape change and chemotaxis.[2][4] It also inhibits the production of inflammatory chemokines.[2] Notably, this compound displays biased agonism; while it does not activate G-protein signaling (as measured by [35S]GTPγS binding), it acts as a partial agonist for β-arrestin2 recruitment.[5][7]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol is adapted from standard methodologies for GPCR binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H4 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]Histamine.

  • Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).

  • Test compound: this compound.

  • GF/C filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-H4R cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Cell membranes (typically 20-40 µg of protein per well).

      • A fixed concentration of [3H]Histamine.

      • Varying concentrations of this compound or unlabeled histamine for competition curves.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor (this compound).

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of this compound.

Objective: To measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells stably co-expressing the human histamine H4 receptor and a promiscuous G-protein subunit like Gα16 (e.g., HEK/H4R/Gα16).[8]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Histamine (agonist).

  • This compound (antagonist).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed the HEK/H4R/Gα16 cells into 96-well black, clear-bottom plates and culture overnight to allow for attachment.[8]

  • Dye Loading:

    • Remove the culture medium and add the Fluo-4 AM loading solution (containing probenecid) to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

  • Compound Preparation and Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a fixed concentration of histamine (typically at its EC80).

    • Wash the cells with assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Automatically inject the histamine solution into the wells and continuously record the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.

    • Plot the ΔRFU against the log concentration of this compound.

    • Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the histamine-induced calcium response.

β-Arrestin Recruitment Assay

This protocol describes a method to measure the partial agonist activity of this compound in recruiting β-arrestin2, commonly using a technology like the DiscoveRx PathHunter assay.[9]

Objective: To quantify the recruitment of β-arrestin2 to the H4R upon stimulation with this compound.

Materials:

  • U2OS or CHO cells engineered to co-express a ProLink™ (PK)-tagged H4R and an Enzyme Acceptor (EA)-tagged β-arrestin2.

  • Cell plating medium.

  • Test compounds (this compound, full agonist like histamine).

  • PathHunter Detection Reagents.

  • Solid white 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Plate the engineered cells in the white microplates and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the full agonist in the appropriate assay buffer.

    • Add the compound dilutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the PathHunter Detection Reagents to each well.

    • Incubate at room temperature for 60 minutes to allow the chemiluminescent signal to develop.

  • Signal Measurement:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of β-arrestin recruitment.

    • Plot the signal against the log concentration of the compound to generate a dose-response curve.

    • Determine the pEC50 and the maximal effect (Emax) for this compound.

    • Express the Emax of this compound as a percentage of the maximal response to a full agonist to determine its partial agonist activity.

Signaling Pathways

This compound exhibits biased agonism, selectively activating the β-arrestin pathway while antagonizing the canonical Gαi-mediated pathway.

Histamine H4 Receptor Gαi Signaling Pathway

The histamine H4 receptor primarily couples to the Gαi/o family of G-proteins.[8] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi-GTP complex then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Gai_Signaling H4R_inactive H4R Gai_inactive Gαi-GDP-Gβγ H4R_active Active H4R AC Adenylyl Cyclase Gai_active Gαi-GTP Gai_inactive->Gai_active GDP/GTP Exchange ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Activation Reduced Cellular_Response_down Decreased Cellular Response PKA_active->Cellular_Response_down Leads to Agonist Histamine (Agonist) Agonist->H4R_inactive JNJ This compound (Antagonist) JNJ->H4R_inactive Blocks H4R_active->Gai_inactive Activates Gai_active->AC

Caption: Antagonism of the H4R Gαi signaling pathway by this compound.

Histamine H4 Receptor β-Arrestin2 Signaling Pathway

Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin2 is recruited to the H4R. This interaction can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). This compound has been shown to act as a partial agonist in this pathway, inducing β-arrestin2 recruitment.[7][10]

bArrestin_Signaling H4R_inactive H4R H4R_active Active H4R GRK GRK GRK->H4R_active Phosphorylates H4R_P Phosphorylated H4R bArrestin β-Arrestin2 H4R_P->bArrestin H4R_bArrestin H4R-β-Arrestin Complex H4R_P->H4R_bArrestin Forms Complex MAPK_cascade MAPK Cascade H4R_bArrestin->MAPK_cascade Activates Cellular_Response Signaling & Internalization MAPK_cascade->Cellular_Response Leads to Agonist This compound (Partial Agonist) Agonist->H4R_inactive H4R_active->GRK Recruits

Caption: Partial agonism of this compound in the H4R β-arrestin2 signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) BindingAssay Primary Screen: Radioligand Binding Assay Start->BindingAssay SelectivityAssay Secondary Screen: Selectivity Profiling (H1, H2, H3 Receptors) BindingAssay->SelectivityAssay High Affinity Hit FunctionalAssay Functional Characterization: Calcium Mobilization Assay SelectivityAssay->FunctionalAssay Selective Compound BiasedAgonismAssay Mechanism of Action: β-Arrestin Recruitment Assay FunctionalAssay->BiasedAgonismAssay Potent Antagonist DataAnalysis Data Analysis: Determine Ki, IC50, pEC50, Emax BiasedAgonismAssay->DataAnalysis Biased Agonist Profile Conclusion Conclusion: In Vitro Pharmacological Profile DataAnalysis->Conclusion

Caption: A typical in vitro pharmacological characterization workflow.

References

JNJ-7777120: A Comprehensive Technical Guide on its Role in the Inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes. This document provides an in-depth technical overview of the role of this compound in modulating the inflammatory response. It details the compound's mechanism of action, its effects on various immune cells, and its impact on key signaling pathways. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and provides visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's anti-inflammatory properties.

Core Mechanism of Action: Histamine H4 Receptor Antagonism

This compound exerts its anti-inflammatory effects primarily by acting as a competitive antagonist at the histamine H4 receptor.[1][2][3][4] The H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, neutrophils, dendritic cells, and T cells.[1][5][6] Upon binding of its endogenous ligand, histamine, the H4 receptor signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades that promote inflammation.[7]

This compound competitively blocks the binding of histamine to the H4 receptor, thereby preventing the initiation of these pro-inflammatory signals.[1][8] Interestingly, some studies have suggested that this compound can exhibit biased agonism, recruiting β-arrestin to the H4 receptor independently of G protein activation.[7][8] This nuanced mechanism may contribute to its complex pharmacological profile.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data regarding the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

ParameterSpeciesCell/SystemValueReference
KiHumanRecombinant H4R4.5 nM[2][3][9]
IC50HumanH4R-expressing cells4.5 nM[2]
Selectivity-H1, H2, H3 Receptors>1000-fold[2][3]
Ki (Eosinophil Shape Change)HumanPrimary Eosinophils5 nM[1]
Ki (Eosinophil Chemotaxis)HumanPrimary Eosinophils4 nM[1]
IC50 (Eosinophil Chemotaxis)HumanPrimary Eosinophils86 nM[10]
IC50 (Eosinophil Shape Change)HumanPrimary Eosinophils0.3 µM[10]

Table 2: In Vivo Anti-Inflammatory Effects

Animal ModelInflammatory StimulusThis compound DoseEffectReference
Mouse PeritonitisZymosan10 mg/kg, s.c.Significant blockade of neutrophil infiltration[3][9]
Mouse PeritonitisZymosan30 mg/kg, s.c.72% inhibition of neutrophil influx[4]
Rat Colitis--Efficacious in reducing inflammation[1]
Mouse AsthmaAllergen Challenge-Decreased eosinophils, lymphocytes, IL-4, IL-5, IFNγ, IL-17[1]
Mouse DermatitisFITCSystemic administrationReduced inflammation, mast cell, and eosinophil accumulation[1]
Rat Acute InflammationCarrageenan10 and 30 mg/kg, s.c.Significant reduction in paw edema and hyperalgesia[11]
Mouse Skin InflammationCroton Oil (CD-1 mice)30-100 mg/kg, s.c.Dose-dependent inhibition of ear inflammation and leukocyte infiltration[12]

Impact on Key Inflammatory Cells

This compound modulates the function of several key immune cells involved in the inflammatory cascade.

Mast Cells

Mast cells are critical initiators of allergic inflammation. Histamine, released from activated mast cells, can act in an autocrine and paracrine manner on H4 receptors expressed on their surface. This compound has been shown to:

  • Inhibit Chemotaxis: It blocks histamine-induced migration of mast cells.[2][3][9] For instance, it effectively prevents the migration of mouse tracheal mast cells from connective tissue to the epithelium.[9]

  • Reduce Inflammatory Mediator Production: In mouse bone marrow-derived mast cells (BMMCs), this compound dose-dependently inhibits the production of chemokines such as thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22).[9]

Eosinophils

Eosinophils are key effector cells in allergic diseases like asthma and atopic dermatitis. This compound has demonstrated significant effects on eosinophil function:

  • Inhibition of Chemotaxis and Shape Change: It potently inhibits histamine-induced chemotaxis and the associated cell shape changes that precede migration.[1][10]

  • Downregulation of Adhesion Molecules: this compound blocks the histamine-induced upregulation of adhesion molecules such as CD11b/CD18 (Mac-1) and CD54 (ICAM-1) on eosinophils.[10]

  • Inhibition of Calcium Mobilization: It blocks histamine-induced calcium influx in eosinophils.[1]

Neutrophils

Neutrophils are key players in the acute inflammatory response. This compound has been shown to effectively reduce neutrophil infiltration in various in vivo models of inflammation.[1][2][3][9]

Dendritic Cells (DCs)

Dendritic cells are crucial for initiating and shaping adaptive immune responses. The H4 receptor on DCs plays a role in their maturation and cytokine production. This compound has been shown to:

  • Impair DC-mediated T cell Activation: Treatment of human monocyte-derived dendritic cells with this compound reduces the levels of MHC and costimulatory molecules, rendering them unable to induce allergen-specific T cell proliferation.[1]

  • Modulate Cytokine Production: By antagonizing the H4 receptor, this compound can alter the cytokine profile of maturing DCs, potentially skewing the subsequent T cell response.[1][13]

T Cells

T lymphocytes are central to the adaptive immune response and contribute significantly to chronic inflammatory conditions. The H4 receptor is expressed on T cells and its activation can influence their proliferation and cytokine production. This compound has been shown to:

  • Reduce T-cell Proliferation: By impairing dendritic cell function, this compound indirectly inhibits allergen-specific T cell proliferation.[1]

  • Modulate T-cell Differentiation and Cytokine Production: In various disease models, this compound has been shown to decrease the production of pro-inflammatory cytokines from T cells, including IL-4, IL-5, IFN-γ, and IL-17.[1] It can also influence the balance of T helper cell subsets by inhibiting transcription factors like RORγt and T-bet.[14] In some contexts, it has been shown to enhance the activation of regulatory T cells (Tregs).[15]

Signaling Pathways and Visualizations

This compound's antagonism of the H4 receptor interrupts several pro-inflammatory signaling cascades.

Histamine H4 Receptor Signaling Pathway

The canonical signaling pathway initiated by histamine binding to the H4 receptor involves the activation of Gαi/o proteins, leading to downstream effects that promote inflammation. This compound blocks this initial step.

H4R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Binds & Activates Gai Gαi/o H4R->Gai Activates This compound This compound This compound->H4R Blocks AC Adenylyl Cyclase Gai->AC Inhibits Downstream Downstream Effector Pathways (e.g., MAPK, PI3K) Gai->Downstream cAMP cAMP AC->cAMP Converts ATP to Response Inflammatory Response cAMP->Response Downstream->Response

Caption: Canonical H4 Receptor signaling pathway and the inhibitory action of this compound.

Interaction with Toll-Like Receptor (TLR) Signaling

This compound has been shown to modulate Toll-like receptor (TLR) signaling pathways, suggesting a crosstalk between histamine and innate immunity. For instance, it can reduce LPS-induced TNF-α production, an effect mediated through the TLR4 pathway.[16][17]

TLR_Interaction LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB p38MAPK p38 MAPK MyD88->p38MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4) NFkB->Cytokines p38MAPK->Cytokines H4R_Activation H4R Activation (by Histamine) H4R_Activation->MyD88 Potentiates This compound This compound This compound->H4R_Activation

Caption: this compound's modulation of the TLR4 signaling pathway.

Influence on Nrf2 Signaling

In a model of contact hypersensitivity, this compound was found to enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor involved in the antioxidant response.[17] This suggests an additional mechanism for its anti-inflammatory and protective effects.

Nrf2_Pathway Inflammatory_Stress Inflammatory/ Oxidative Stress Nrf2 Nrf2 Inflammatory_Stress->Nrf2 Inhibits/Consumed by This compound This compound This compound->Nrf2 Enhances Expression Antioxidant_Genes Antioxidant Response Element (ARE) Genes (e.g., SOD, GSH) Nrf2->Antioxidant_Genes Activates Transcription Cellular_Protection Reduced Oxidative Damage & Inflammation Antioxidant_Genes->Cellular_Protection

Caption: Proposed mechanism of this compound's influence on the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.

In Vivo: Mouse Zymosan-Induced Peritonitis Model

This model is used to assess the effect of this compound on acute inflammation and neutrophil infiltration.

  • Animals: Male BALB/c mice.

  • Procedure:

    • Mice are pre-treated with this compound (e.g., 10 mg/kg, subcutaneously) or vehicle control.[9]

    • After a specified time (e.g., 30 minutes), peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline).

    • At a predetermined time point post-zymosan injection (e.g., 4 hours), mice are euthanized.

    • The peritoneal cavity is lavaged with a known volume of phosphate-buffered saline (PBS) containing a chelating agent like EDTA.

    • The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer.

    • Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain to specifically quantify neutrophil numbers.

  • Primary Endpoint: The number of neutrophils in the peritoneal lavage fluid. A significant reduction in neutrophil count in the this compound-treated group compared to the vehicle group indicates anti-inflammatory activity.[1][9]

In Vitro: Eosinophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directed migration of eosinophils towards a chemoattractant.

  • Cell Source: Human eosinophils isolated from the peripheral blood of healthy or allergic donors.

  • Apparatus: A multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a microporous membrane (e.g., 5 µm pore size).

  • Procedure:

    • The lower wells of the chamber are filled with a solution containing the chemoattractant, histamine (e.g., at its EC50 concentration of approximately 83 nM), with or without varying concentrations of this compound.[10] Control wells contain medium alone.

    • A microporous membrane is placed over the lower wells.

    • A suspension of purified eosinophils (e.g., 1 x 106 cells/mL) is added to the upper wells.

    • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 60-90 minutes).

    • After incubation, the membrane is removed, and non-migrated cells on the upper surface are wiped away.

    • The membrane is fixed and stained (e.g., with Wright-Giemsa stain).

    • The number of eosinophils that have migrated to the lower side of the membrane is quantified by microscopy, typically by counting the number of cells in several high-power fields.

  • Data Analysis: The results are expressed as the percentage of inhibition of histamine-induced chemotaxis. The IC50 value for this compound is then calculated.[10]

In Vivo: Murine Model of Contact Hypersensitivity

This model assesses the effect of this compound on allergic skin inflammation.

  • Animals: Mice (e.g., BALB/c).

  • Procedure:

    • Sensitization: A solution of a hapten, such as fluorescein isothiocyanate (FITC), is applied to the shaved abdomen of the mice.

    • Challenge: Several days later (e.g., day 5), a lower concentration of the same hapten is applied to one ear to elicit an inflammatory response. The other ear receives the vehicle as a control.

    • Treatment: this compound or vehicle is administered systemically (e.g., orally or subcutaneously) at specified times relative to the challenge.

    • Measurement of Inflammation: At a peak response time (e.g., 24 hours after challenge), the ear thickness of both ears is measured using a caliper. The difference in thickness between the challenged and unchallenged ear represents the degree of inflammation (edema).

    • Histological and Biochemical Analysis: Ear tissue can be collected for histological examination to assess cellular infiltration (e.g., eosinophils, mast cells).[17] Tissue homogenates can be used to measure the activity of inflammatory enzymes like myeloperoxidase (MPO) and eosinophil peroxidase (EPO), and the levels of cytokines (e.g., IL-4, TNF-α).[17]

  • Primary Endpoints: A significant reduction in ear swelling, cellular infiltration, and inflammatory markers in the this compound-treated group compared to the vehicle group indicates efficacy in treating allergic skin inflammation.[17]

Conclusion

This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist with significant anti-inflammatory properties demonstrated across a range of in vitro and in vivo models. Its ability to modulate the activity of key immune cells, including mast cells, eosinophils, and dendritic cells, and to interfere with pro-inflammatory signaling pathways underscores the therapeutic potential of targeting the H4 receptor for the treatment of various inflammatory and allergic disorders. Although its clinical development was halted due to toxicity in preclinical species, this compound remains an invaluable pharmacological tool for elucidating the complex role of the histamine H4 receptor in immunity and inflammation.[18] The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

JNJ-7777120: A Technical Guide to its Inhibitory Effects on Mast Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits mast cell migration, a critical process in the pathogenesis of allergic and inflammatory diseases. Detailed experimental protocols for assessing mast cell chemotaxis and associated signaling pathways are provided, along with a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's function and its evaluation.

Introduction

Mast cells are critical effector cells of the immune system, strategically located at the host-environment interface. Upon activation, they release a plethora of inflammatory mediators, including histamine, which contributes to the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. The recruitment of mast cells to sites of inflammation is a crucial step in the amplification and perpetuation of these responses.

Histamine itself can act as a chemoattractant for mast cells, primarily through the histamine H4 receptor (H4R).[1] This receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, and its activation initiates a signaling cascade that leads to chemotaxis.[2] this compound, a non-imidazole compound, was one of the first potent and selective H4R antagonists to be developed.[3] Its high affinity and over 1000-fold selectivity for H4R over other histamine receptor subtypes make it an invaluable tool for elucidating the role of H4R in mast cell biology and a potential therapeutic agent for inflammatory disorders.[3] This guide will delve into the specifics of this compound's action on mast cell migration.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on mast cell migration by competitively blocking the binding of histamine to the H4 receptor. The H4R is a G-protein coupled receptor (GPCR) that, upon agonist binding, couples to Gαi/o proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).[1] The resulting increase in cytosolic Ca2+ is a critical downstream signal for the cytoskeletal rearrangements and cellular motility required for chemotaxis. By acting as an antagonist, this compound prevents the initiation of this signaling pathway, thereby abrogating histamine-induced mast cell migration.[3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity.

Table 1: Binding Affinity and Potency of this compound

ParameterSpeciesValueReference(s)
Ki (H4R)Human4.5 nM[3]
pA2Human8.1[3]
IC50 (Histamine-induced mast cell chemotaxis)MouseNot explicitly stated, but effective at blocking chemotaxis[3]
IC50 (Histamine-induced eosinophil shape change)Human300 nM[4]
IC50 (Histamine-induced eosinophil chemotaxis)Human86 nM[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectDosageReference(s)
Mouse Zymosan-Induced PeritonitisSignificantly blocks neutrophil infiltration-[3]
Mouse Tracheal Mast Cell MigrationBlocks histamine-induced migration from connective tissue to epithelium-[3]
Mouse Dermatitis ModelsBlocks accumulation of mast cells in the skin-[2]

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway in Mast Cell Migration

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H4R H4 Receptor Histamine->H4R Activates JNJ This compound JNJ->H4R Blocks Gai Gαi/o H4R->Gai Activates PLC Phospholipase C (PLC) Gai->PLC Activates Ca_Store Intracellular Ca2+ Stores PLC->Ca_Store Stimulates Release Ca_Ion Ca2+ Ca_Store->Ca_Ion Migration Mast Cell Migration Ca_Ion->Migration Promotes

Caption: H4R signaling cascade leading to mast cell migration and its inhibition by this compound.

Experimental Workflow for In Vitro Mast Cell Chemotaxis Assay

Chemotaxis_Workflow start Start: Prepare Mast Cells boyden Set up Boyden Chamber (e.g., 5 µm pores) start->boyden lower Add Chemoattractant (Histamine) +/- this compound to Lower Chamber boyden->lower upper Add Mast Cell Suspension to Upper Chamber boyden->upper incubate Incubate at 37°C, 5% CO2 lower->incubate upper->incubate fix_stain Fix and Stain Non-migrated Cells on Top of Membrane incubate->fix_stain remove Remove Non-migrated Cells fix_stain->remove stain_migrated Stain Migrated Cells on Bottom of Membrane remove->stain_migrated quantify Quantify Migrated Cells (Microscopy) stain_migrated->quantify end End: Analyze Data quantify->end

Caption: A typical workflow for a Boyden chamber-based mast cell chemotaxis assay.

Experimental Workflow for Zymosan-Induced Peritonitis Model

Peritonitis_Workflow start Start: Acclimatize Mice treatment Administer this compound or Vehicle (e.g., i.p.) start->treatment zymosan Induce Peritonitis: Inject Zymosan i.p. treatment->zymosan time Wait for a Defined Period (e.g., 4-24 hours) zymosan->time lavage Perform Peritoneal Lavage time->lavage cell_count Count Total Peritoneal Cells lavage->cell_count diff_count Perform Differential Cell Count (e.g., Giemsa stain) to Identify Mast Cells cell_count->diff_count analysis Analyze Mast Cell Infiltration diff_count->analysis end End: Statistical Analysis analysis->end

Caption: Workflow for evaluating the effect of this compound on mast cell infiltration in a mouse model.

Experimental Protocols

In Vitro Mast Cell Chemotaxis Assay (Boyden Chamber)

This protocol is a generalized procedure based on established methods for assessing mast cell migration.[5][6][7]

Materials:

  • Boyden chambers (transwell inserts with 5 µm pore size polycarbonate membranes)

  • 24-well tissue culture plates

  • Mouse bone marrow-derived mast cells (BMMCs) or other suitable mast cell line

  • Migration medium (e.g., RPMI-1640 with 0.1% BSA)

  • Histamine (chemoattractant)

  • This compound

  • Fixative solution (e.g., methanol)

  • Staining solution (e.g., Giemsa or crystal violet)

  • Microscope

Procedure:

  • Culture BMMCs in appropriate medium. Prior to the assay, wash and resuspend the cells in migration medium at a concentration of 1 x 10^6 cells/mL.

  • In the lower wells of the 24-well plate, add 600 µL of migration medium containing either histamine at a predetermined optimal concentration (e.g., 1 µM) or histamine plus varying concentrations of this compound. Include a negative control with migration medium alone.

  • Place the Boyden chamber inserts into the wells.

  • Add 100 µL of the mast cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-4 hours.

  • After incubation, remove the inserts. Carefully wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

  • Fix the membranes by immersing the inserts in methanol for 10 minutes.

  • Stain the migrated cells on the lower surface of the membrane with Giemsa or crystal violet solution for 15-20 minutes.

  • Wash the inserts with distilled water and allow them to air dry.

  • Mount the membranes on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.

  • Calculate the percentage of migration inhibition for the this compound-treated groups compared to the histamine-only control.

Calcium Mobilization Assay

This protocol describes a common method for measuring intracellular calcium flux using a fluorescent indicator.[8][9][10][11]

Materials:

  • Mast cells (e.g., BMMCs or a human mast cell line)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Histamine

  • This compound

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader with excitation/emission filters for Fluo-4 (e.g., 490/525 nm)

Procedure:

  • Seed mast cells into the 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere if necessary.

  • Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS containing a small amount of Pluronic F-127 to aid in dye solubilization.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Add HBSS to each well. For antagonist studies, add this compound at the desired concentrations and incubate for a short period (e.g., 10-15 minutes).

  • Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.

  • Add histamine to the wells to stimulate calcium mobilization and immediately begin recording fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence intensity from baseline. Compare the response in the presence and absence of this compound.

Zymosan-Induced Peritonitis in Mice

This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring the recruitment of inflammatory cells, including mast cells, to the peritoneal cavity.[12][13][14][15]

Materials:

  • Male BALB/c mice (or other suitable strain)

  • This compound

  • Vehicle control (e.g., saline with a small percentage of DMSO)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

  • Hemocytometer

  • Microscope slides

  • Giemsa stain

Procedure:

  • Acclimatize mice to the laboratory conditions for at least one week.

  • Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before zymosan challenge (e.g., 30 minutes).

  • Induce peritonitis by injecting a sterile suspension of zymosan A (e.g., 1 mg in 0.5 mL of saline) into the peritoneal cavity of each mouse.

  • At a specific time point after zymosan injection (e.g., 4, 8, or 24 hours), euthanize the mice.

  • Harvest the peritoneal exudate cells by lavaging the peritoneal cavity with a known volume of cold, sterile PBS (e.g., 5 mL).

  • Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.

  • Prepare cytospin slides of the peritoneal cells.

  • Stain the slides with Giemsa stain to differentiate the cell populations.

  • Perform a differential cell count under a microscope to determine the number of mast cells, neutrophils, and other inflammatory cells.

  • Compare the number of infiltrated mast cells in the this compound-treated group to the vehicle-treated control group.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the histamine H4 receptor in mast cell biology. Its high potency and selectivity have been instrumental in demonstrating that H4R activation is a key driver of mast cell migration. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to study the effects of this compound and the broader role of the H4R in inflammatory and allergic diseases. Further research utilizing these methodologies will continue to unravel the complexities of mast cell function and may pave the way for the development of novel H4R-targeted therapeutics.

References

JNJ-7777120: A Comprehensive Technical Guide for Histamine H4 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses.[1][2][3] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the H4R. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in H4R research, and a visualization of the signaling pathways it modulates.

Core Compound Profile

This compound, with the chemical name 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was one of the first selective non-imidazole H4R antagonists developed.[2] It exhibits high affinity for the human, mouse, and rat H4 receptors, with a Ki value of approximately 4.5 nM.[1][2][3] A key advantage of this compound as a research tool is its greater than 1000-fold selectivity for the H4R over the other histamine receptor subtypes (H1R, H2R, and H3R).[2][4] While primarily characterized as an antagonist of G protein-dependent signaling, this compound has also been shown to act as a partial agonist for β-arrestin2 recruitment, a phenomenon known as biased agonism.[5][6][7]

Data Presentation: Pharmacological Properties of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and species.

Table 1: Binding Affinity and Selectivity

ParameterSpeciesValueReference
Ki (H4R) Human4.5 nM[1][2][3]
Mouse~4 nM[8]
Rat~4 nM[8]
Selectivity H4R vs. H1R, H2R, H3R>1000-fold[2][4]

Table 2: In Vitro Functional Activity

AssayCell Type/SystemParameterValueReference
Eosinophil Shape ChangeHuman EosinophilsIC500.3 µM[9][10]
Eosinophil ChemotaxisHuman EosinophilsIC5086 nM[10]
Mast Cell ChemotaxisMouse Bone Marrow-Derived Mast CellsIC5040 nM[8]
Calcium MobilizationMouse Bone Marrow-Derived Mast CellsInhibitionBlocks histamine-induced influx[1][4]
β-arrestin RecruitmentU2OS-H4R cellsAgonist ActivityPartial Agonist[5][11]

Table 3: In Vivo Activity and Pharmacokinetics

Animal ModelSpeciesEffectDosageReference
Zymosan-Induced PeritonitisMouseSignificantly blocks neutrophil infiltration10 mg/kg, s.c.[1]
Mast Cell MigrationMouseBlocks histamine-induced migration20 mg/kg, s.c.[1]
Pharmacokinetics
Oral BioavailabilityRat~30%[1][2][12]
Dog100%[1][2][12]
Half-lifeRat & Dog~3 hours[1][2][12]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study H4R function.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the H4R.

  • Materials:

    • Membrane preparations from cells expressing the H4R.

    • [3H]this compound (radioligand).

    • Unlabeled this compound (for competition).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Incubate the H4R-expressing cell membranes with various concentrations of unlabeled this compound and a fixed concentration of [3H]this compound in the assay buffer.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]this compound (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of this compound to block histamine-induced intracellular calcium release in H4R-expressing cells.

  • Materials:

    • H4R-expressing cells (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Histamine.

    • This compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

  • Procedure:

    • Plate the H4R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration).

    • Measure the change in fluorescence intensity over time using a FLIPR or fluorescence plate reader.

    • Analyze the data to determine the inhibitory effect of this compound on the histamine-induced calcium response and calculate the IC50 value.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This protocol assesses the effect of this compound on mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

  • Materials:

    • Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).

    • Histamine or other secretagogue.

    • This compound.

    • Tyrode's buffer or similar physiological buffer.

    • Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Stop solution (e.g., glycine-carbonate buffer).

    • Microplate reader.

  • Procedure:

    • Wash and resuspend mast cells in buffer.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with histamine or another secretagogue to induce degranulation.

    • Pellet the cells by centrifugation.

    • Transfer the supernatant to a new plate.

    • Add the β-hexosaminidase substrate to the supernatant and incubate to allow for the enzymatic reaction.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release relative to a positive control (total cell lysate).

Eosinophil Shape Change Assay

This assay evaluates the ability of this compound to inhibit histamine-induced changes in eosinophil shape, a prerequisite for chemotaxis.

  • Materials:

    • Isolated human or mouse eosinophils.

    • Histamine.

    • This compound.

    • Phosphate-buffered saline (PBS) with calcium and magnesium.

    • Flow cytometer.

  • Procedure:

    • Pre-incubate isolated eosinophils with different concentrations of this compound or vehicle.

    • Stimulate the cells with histamine.

    • Fix the cells at various time points (e.g., using paraformaldehyde).

    • Analyze the cells using a flow cytometer, measuring changes in forward scatter (FSC) and side scatter (SSC) properties. An increase in FSC is indicative of cell shape change.

    • Quantify the percentage of cells that have undergone a shape change and determine the inhibitory effect of this compound.

In Vivo Zymosan-Induced Peritonitis Model

This animal model assesses the anti-inflammatory effects of this compound in vivo.

  • Materials:

    • Mice (e.g., BALB/c or C57BL/6).

    • Zymosan A.

    • This compound.

    • Sterile saline.

    • Peritoneal lavage buffer (e.g., PBS with EDTA).

    • Cell counting equipment (hemocytometer or automated cell counter).

    • Reagents for differential cell counting (e.g., Wright-Giemsa stain).

  • Procedure:

    • Administer this compound (e.g., 10 mg/kg, subcutaneously) or vehicle to the mice.

    • After a set pre-treatment time (e.g., 30-60 minutes), induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg in sterile saline).

    • At a specific time point after zymosan injection (e.g., 4-24 hours), euthanize the mice.

    • Perform a peritoneal lavage by injecting and then withdrawing a known volume of lavage buffer into the peritoneal cavity.

    • Determine the total number of leukocytes in the lavage fluid.

    • Perform a differential cell count to specifically quantify the number of neutrophils and other immune cells.

    • Compare the cell counts between the this compound-treated and vehicle-treated groups to assess the anti-inflammatory effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound and H4R research.

H4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R H4 Receptor Histamine->H4R G_protein Gαi/o H4R->G_protein activates MAPK MAPK Activation H4R->MAPK activates Beta_arrestin β-arrestin H4R->Beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP Ca_mobilization ↑ Ca²⁺ Mobilization Chemotaxis Chemotaxis MAPK->Chemotaxis Cytokine_Release Cytokine Release MAPK->Cytokine_Release JNJ7777120_antagonist This compound (Antagonist) JNJ7777120_antagonist->H4R blocks JNJ7777120_agonist This compound (Partial Agonist) JNJ7777120_agonist->Beta_arrestin recruits

Caption: H4R Signaling Pathways and this compound Intervention.

Zymosan_Peritonitis_Workflow start Start treatment Administer this compound (e.g., 10 mg/kg, s.c.) or Vehicle start->treatment induction Induce Peritonitis (i.p. Zymosan A) treatment->induction incubation Incubation (4-24 hours) induction->incubation euthanasia Euthanize Mice incubation->euthanasia lavage Perform Peritoneal Lavage euthanasia->lavage cell_count Total and Differential Leukocyte Count lavage->cell_count analysis Data Analysis: Compare Treatment vs. Vehicle cell_count->analysis end End analysis->end

Caption: Workflow for Zymosan-Induced Peritonitis Model.

Mast_Cell_Degranulation_Workflow start Start prepare_cells Prepare Mast Cell Suspension start->prepare_cells pre_incubation Pre-incubate with this compound or Vehicle prepare_cells->pre_incubation stimulation Stimulate with Histamine pre_incubation->stimulation centrifugation Centrifuge to Pellet Cells stimulation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer substrate_addition Add β-hexosaminidase Substrate supernatant_transfer->substrate_addition incubation Incubate for Color Development substrate_addition->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_absorbance Measure Absorbance (405 nm) stop_reaction->read_absorbance analysis Calculate % Degranulation read_absorbance->analysis end End analysis->end

Caption: Workflow for Mast Cell Degranulation Assay.

Conclusion

This compound remains a cornerstone tool compound for investigating the multifaceted roles of the histamine H4 receptor in health and disease. Its high potency and selectivity, coupled with a well-characterized pharmacological profile, enable researchers to probe H4R function with confidence. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate the design and execution of robust experiments, ultimately advancing our understanding of H4R biology and its potential as a therapeutic target. However, it is important for researchers to consider its biased agonistic properties at the β-arrestin pathway when interpreting experimental results. Despite its limitations for clinical development, this compound's contribution to basic and preclinical H4R research is undeniable.

References

Methodological & Application

JNJ-7777120: Application Notes and Protocols for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on hematopoietic cells.[1] Its role in modulating inflammatory and immune responses has made it a valuable tool in preclinical research for a variety of conditions, including allergic inflammation, neuroinflammation, and pain.[2] This document provides detailed application notes and protocols for the in vivo use of this compound, based on published preclinical studies.

Mechanism of Action

This compound acts as a competitive antagonist at the H4 receptor, which is known to signal through two primary pathways: the Gαi protein pathway and the β-arrestin pathway.[1][3] The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The β-arrestin pathway is involved in receptor desensitization and internalization, as well as G protein-independent signaling. Interestingly, this compound has been shown to induce β-arrestin recruitment to the H4 receptor, a phenomenon known as biased agonism.[3]

Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling H4R Histamine H4 Receptor G_protein Gαi/o βγ H4R->G_protein Activates beta_arrestin β-arrestin H4R->beta_arrestin Recruits Histamine Histamine Histamine->H4R Activates JNJ This compound JNJ->H4R Antagonizes (Gαi) JNJ->H4R Recruits (β-arrestin) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ERK_MAPK ERK/MAPK Activation beta_arrestin->ERK_MAPK NFkB NF-κB Activation beta_arrestin->NFkB PKA ↓ PKA cAMP->PKA Cytokines ↓ Pro-inflammatory Cytokine Production PKA->Cytokines Chemokines ↓ Chemokine Production ERK_MAPK->Chemokines ERK_MAPK->Cytokines NFkB->Chemokines NFkB->Cytokines Cell_Migration ↓ Immune Cell Migration Chemokines->Cell_Migration

Caption: Histamine H4 Receptor Signaling Pathways.

Quantitative Data from In Vivo Studies

The following tables summarize the reported efficacy of this compound in various preclinical animal models.

Table 1: Anti-Inflammatory Effects of this compound in a Rat Model of Transient Cerebral Ischemia

ParameterAnimal ModelThis compound Dose and RegimenEfficacyReference
Striatal Infarct VolumeRat (tMCAo)1 mg/kg, i.p., twice daily for 7 days↓ 58.4%[4][5]
Cortical Infarct VolumeRat (tMCAo)1 mg/kg, i.p., twice daily for 7 days↓ 42.2%[4][5]
Plasma IL-1βRat (tMCAo)1 mg/kg, i.p., twice daily for 7 daysSignificantly Reduced[6]
Plasma TNF-αRat (tMCAo)1 mg/kg, i.p., twice daily for 7 daysSignificantly Reduced[6]
Plasma IL-10Rat (tMCAo)1 mg/kg, i.p., twice daily for 7 daysSignificantly Increased[6]

Table 2: Effects of this compound in a Mouse Model of Allergic Asthma

ParameterAnimal ModelThis compound Dose and RegimenEfficacyReference
Eosinophils in BAL FluidMouse (Ovalbumin-induced)Not specifiedReduced[7]
Serum IL-5Mouse (Ovalbumin-induced)Not specifiedReduced (enhanced with mepyramine)[8][9][10]
Serum IL-13Mouse (Ovalbumin-induced)Not specifiedReduced (enhanced with mepyramine)[8][11][12][13][14]

Table 3: Effects of this compound in a Mouse Model of Zymosan-Induced Peritonitis

ParameterAnimal ModelThis compound Dose and RegimenEfficacyReference
Neutrophil InfiltrationMouseNot specifiedSignificantly Blocked[2][15]

Experimental Protocols

General Preparation of this compound for In Vivo Administration

This compound is soluble in DMSO and ethanol and insoluble in water.[16] For in vivo studies, a common vehicle is saline with a small percentage of DMSO or a suspension in a vehicle like 0.5% carboxymethylcellulose.[15]

Example Formulation: To prepare a 1 mg/mL solution, dissolve this compound in a minimal amount of DMSO (e.g., 50 µL for 1 mg of compound). Once dissolved, bring the final volume to 1 mL with sterile saline. It is recommended to prepare fresh solutions for each experiment.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection and Analysis animal_model Select Animal Model (e.g., Rat tMCAo, Mouse Asthma) groups Randomize into Groups (Vehicle, this compound) animal_model->groups acclimatization Acclimatization Period groups->acclimatization disease_induction Induce Disease Model (e.g., tMCAo surgery, OVA sensitization) acclimatization->disease_induction treatment Administer this compound or Vehicle (Specify dose, route, and timing) disease_induction->treatment monitoring Monitor Animal Health (Weight, behavior, etc.) treatment->monitoring endpoint Endpoint Measurement (e.g., Infarct volume, BAL fluid analysis) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis results Interpret Results data_analysis->results

Caption: General experimental workflow for in vivo studies.

Detailed Methodologies for Key Experiments

Rat Model of Transient Cerebral Ischemia

Objective: To evaluate the neuroprotective effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., Saline with 1.1% DMSO)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Surgical instruments for vascular surgery

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat with isoflurane. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Induction of tMCAo: Ligate the ECA. Insert the 4-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion period is typically 60-90 minutes.[17][18][19]

  • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

  • This compound Administration: Administer this compound (1 mg/kg, i.p.) or vehicle twice daily for 7 days, starting at a designated time post-reperfusion (e.g., 2 hours).[4][5][6]

  • Endpoint Analysis (Day 7):

    • Neurological Scoring: Assess neurological deficits using a standardized scoring system.

    • Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.[4][5]

    • Cytokine Analysis: Collect blood samples for plasma cytokine analysis (IL-1β, TNF-α, IL-10) using ELISA kits.[6]

Mouse Model of Ovalbumin (OVA)-Induced Allergic Asthma

Objective: To assess the anti-inflammatory effects of this compound on allergic airway inflammation.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Flow cytometer for cell counting

  • ELISA kits for cytokine measurement

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in 200 µL of PBS on days 0 and 14.[7]

  • Challenge: On days 24, 25, and 26, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.

  • This compound Administration: Administer this compound or vehicle via a chosen route (e.g., subcutaneous or oral gavage) at a specified time before each OVA challenge.

  • Endpoint Analysis (48 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving PBS into the lungs.

    • Cell Differential Counts: Centrifuge the BAL fluid, resuspend the cell pellet, and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using flow cytometry or cytospin preparations with staining.[7][20]

    • Cytokine Analysis: Measure the levels of IL-5 and IL-13 in the BAL fluid supernatant or serum using ELISA kits.[8][9][10]

Mouse Model of Zymosan-Induced Peritonitis

Objective: To evaluate the effect of this compound on neutrophil recruitment in acute inflammation.

Materials:

  • Male Swiss-Webster or C57BL/6 mice (20-25g)

  • This compound

  • Vehicle

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile PBS

  • Peritoneal lavage supplies

  • Hemocytometer or automated cell counter

Procedure:

  • Preparation of Zymosan: Prepare a suspension of zymosan A in sterile PBS (e.g., 1 mg/mL).

  • This compound Administration: Administer this compound or vehicle at a predetermined dose and route (e.g., 10 mg/kg, s.c.) 30-60 minutes before zymosan injection.

  • Induction of Peritonitis: Inject 0.5 mL of the zymosan suspension (0.5 mg) intraperitoneally into each mouse.[21][22][23][24]

  • Endpoint Analysis (4 hours post-zymosan):

    • Peritoneal Lavage: Euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with a known volume of ice-cold PBS (e.g., 5 mL).[21][23]

    • Total and Differential Cell Counts: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides, stain with a differential stain (e.g., Wright-Giemsa), and count the number of neutrophils under a microscope.[25]

Conclusion

This compound is a critical research tool for investigating the role of the histamine H4 receptor in a range of physiological and pathological processes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies to evaluate the therapeutic potential of H4R antagonism. It is important to note that while this compound has demonstrated significant efficacy in preclinical models, its development was halted due to toxicity in rats and dogs.[26] Therefore, it is primarily used as a pharmacological tool for research purposes.

References

Application Notes and Protocols for JNJ-7777120 in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-7777120, a potent and selective histamine H4 receptor (H4R) antagonist, in various mouse models of inflammation. The provided protocols and data are intended to serve as a guide for designing and conducting in vivo studies to evaluate the anti-inflammatory potential of this compound.

Introduction

This compound is a widely used pharmacological tool to investigate the role of the H4 receptor in inflammatory and immune responses.[1] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, making it a key target for modulating inflammatory pathways.[2] this compound has demonstrated efficacy in various preclinical models of inflammation, such as peritonitis, dermatitis, and allergic rhinitis, by inhibiting the chemotaxis and inflammatory mediator release from immune cells.[1][2][3]

Data Presentation: this compound Dosage in Mouse Inflammation Models

The following table summarizes the effective dosages of this compound used in different mouse models of inflammation. It is important to note that the optimal dose may vary depending on the specific mouse strain, the nature and severity of the inflammatory stimulus, and the experimental endpoint.

Mouse Model of InflammationMouse StrainDosage RangeAdministration RouteKey Findings
Zymosan-Induced PeritonitisSwiss albino10 mg/kgSubcutaneous (s.c.)Significantly blocked neutrophil infiltration.[3]
Histamine-Induced Mast Cell MigrationBALB/c20 mg/kgSubcutaneous (s.c.)Blocked the migration of tracheal mast cells.[3]
Croton Oil-Induced Ear EdemaCD-130-100 mg/kgSubcutaneous (s.c.)Dose-dependent inhibition of ear inflammation and leukocyte infiltration.[4][5]
NMRI, BALB/c, C57BL/6J30-100 mg/kgSubcutaneous (s.c.)No significant reduction in ear edema, indicating strain-dependent effects.[4][5]
FITC-Induced Contact HypersensitivityNot SpecifiedNot SpecifiedNot SpecifiedReversed inflammatory and oxidative stress markers.[6]
Allergic RhinitisNot SpecifiedNot SpecifiedIntranasal & OralDose-dependent inhibition of nasal symptoms. Repeated oral administration reduced total IgE.[7]
Cadaverine-Induced ItchC57BL/61-30 mg/kgIntraperitoneal (i.p.)Suppressed scratching response.[8]
Ovalbumin-Induced Allergic AsthmaBALB/cNot SpecifiedSubcutaneous (s.c.)Reduced serum IgE, lung inflammation, and bronchoalveolar eosinophilia.[9]

Experimental Protocols

Zymosan-Induced Peritonitis

This model is used to study acute inflammation and neutrophil recruitment.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Zymosan A from Saccharomyces cerevisiae

  • Phosphate-buffered saline (PBS)

  • Male Swiss albino mice

Procedure:

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle to the mice.

  • Induction of Peritonitis: 30 minutes after drug administration, inject 1 mg of zymosan dissolved in 0.5 mL of sterile PBS into the peritoneal cavity of each mouse.

  • Assessment of Inflammation: 4 hours after the zymosan injection, euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with 3-5 mL of cold PBS.

  • Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform a differential cell count on stained cytospin preparations to quantify neutrophil infiltration.

Croton Oil-Induced Ear Edema

This is a model of acute topical inflammation.

Materials:

  • This compound

  • Vehicle

  • Croton oil

  • Acetone (as a solvent for croton oil)

  • Male CD-1 mice

Procedure:

  • Drug Preparation: Prepare the this compound solution in the appropriate vehicle.

  • Drug Administration: Administer this compound (e.g., 30-100 mg/kg, s.c.) or vehicle.

  • Induction of Inflammation: 30 minutes after drug administration, apply a fixed volume (e.g., 20 µL) of croton oil solution (e.g., 5% in acetone) to the inner surface of the right ear of each mouse. The left ear receives the vehicle (acetone) alone and serves as a control.

  • Assessment of Edema: Measure the thickness of both ears using a digital caliper at various time points after croton oil application (e.g., 4, 6, and 24 hours). The difference in thickness between the right and left ears indicates the extent of the edema.

  • Histological Analysis (Optional): At the end of the experiment, ear tissue can be collected for histological examination to assess inflammatory cell infiltration.

Visualizations

Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_cell Immune Cell (e.g., Mast Cell) Histamine Histamine H4R H4R Histamine->H4R Activates G_protein Gi/o Protein H4R->G_protein JNJ This compound JNJ->H4R Blocks AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC MAPK MAPK Pathway G_protein->MAPK Actin Actin Rearrangement G_protein->Actin cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Chemokine Chemokine/ Cytokine Release Ca2->Chemokine MAPK->Chemokine Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: Signaling pathway of the histamine H4 receptor and the inhibitory action of this compound.

Experimental Workflow for In Vivo Mouse Inflammation Study

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization grouping Randomization into Treatment Groups acclimatization->grouping drug_prep Preparation of this compound and Vehicle grouping->drug_prep drug_admin Administration of This compound or Vehicle drug_prep->drug_admin inflammation_induction Induction of Inflammation (e.g., Zymosan, Croton Oil) drug_admin->inflammation_induction monitoring Monitoring and Data Collection inflammation_induction->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia biochemical_assays Biochemical Assays (e.g., ELISA, Myeloperoxidase) euthanasia->biochemical_assays histology Histological Analysis euthanasia->histology data_analysis Statistical Analysis and Interpretation biochemical_assays->data_analysis histology->data_analysis

Caption: A typical experimental workflow for evaluating this compound in a mouse model of inflammation.

References

Application Notes and Protocols for JNJ-7777120 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor (H4R), with a Ki value of approximately 4.5 nM.[1][2][3] It exhibits over 1,000-fold selectivity for the H4 receptor compared to other histamine receptor subtypes (H1, H2, and H3).[1][2][3] This selectivity makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor in various cellular processes, including inflammation, immune responses, and chemotaxis.[2][4] These application notes provide detailed protocols for the proper dissolution and use of this compound in in vitro cell culture experiments.

Product Information

PropertyValue
Molecular Formula C₁₄H₁₆ClN₃O
Molecular Weight 277.75 g/mol [1]
CAS Number 459168-41-3[1][5]
Appearance Crystalline solid[4][5]
Storage Store at -20°C for long-term stability (at least two years).[1][4]

Solubility of this compound

This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[4][5] It is crucial to select the appropriate solvent to prepare a stock solution that can be further diluted into cell culture media.

SolventSolubility
DMSO ~14 mg/mL to 56 mg/mL[1][4][5][6]
Ethanol ~2 mg/mL to 8 mg/mL[1][4][5]
Dimethylformamide (DMF) ~14 mg/mL to 20 mg/mL[4][5][6]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL[4][5][6]
1 eq. HCl ~27.77 mg/mL[3][7]
Water Insoluble[1]

Note: The solubility of this compound in DMSO can be affected by moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound (Molecular Weight = 277.75 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][2] Stock solutions in DMSO are stable for at least one month at -20°C and for up to one year at -80°C.[1]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates to achieve the desired final concentration. For instance, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 1 mL of cell culture medium in the well.

  • DMSO Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated wells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as an antagonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR). The H4 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events.

G_protein_signaling This compound Signaling Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gαi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H4R Binds & Activates JNJ This compound JNJ->H4R Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Modulates

Caption: this compound antagonism of the H4 receptor signaling pathway.

General Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay, such as a chemotaxis or cytokine release assay.

experimental_workflow Experimental Workflow with this compound cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working pretreatment Pre-treat Cells with this compound or Vehicle Control prep_working->pretreatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->pretreatment stimulation Stimulate Cells with Histamine or other Agonist pretreatment->stimulation assay Perform Assay (e.g., ELISA, Chemotaxis, Calcium Flux) stimulation->assay data_analysis Data Acquisition and Analysis assay->data_analysis

Caption: General workflow for cell-based assays using this compound.

Example Applications in Cell Culture

This compound has been utilized in various in vitro studies to investigate the role of the H4 receptor.

  • Chemotaxis Assays: this compound has been shown to inhibit histamine-induced mast cell chemotaxis with an IC50 of 40 nM.[4]

  • Calcium Influx: The compound blocks histamine-induced calcium influx in mouse bone marrow-derived mast cells.[1]

  • Cytokine Production: this compound can inhibit the production of chemokines such as thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22) in antigen-stimulated cells.[2]

  • Receptor Function Studies: It has been used in cell lines expressing human or mouse H4 receptors (e.g., SK-N-MC cells, U2OS-H4R cells) to study receptor antagonism.[2][9]

Recommended Concentration Range: The effective concentration of this compound will vary depending on the cell type and the specific assay. A concentration range of 10 nM to 10 µM is a common starting point for in vitro experiments.[2][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Safety Precautions

This compound is for research use only and not for human or veterinary use.[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[5] Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for JNJ-7777120 Administration in Rat Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of the histamine H4 receptor (H4R) antagonist, JNJ-7777120, in rat models of Parkinson's disease (PD). The information compiled is based on preclinical research investigating the neuroprotective and anti-inflammatory effects of this compound.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Neuroinflammation, mediated by activated microglia, is increasingly recognized as a key contributor to the pathology of PD.[3][4][5][6][7] The histamine H4 receptor, predominantly expressed on immune cells, has emerged as a promising therapeutic target for modulating this inflammatory response.[3][7][8] this compound is a potent and selective H4R antagonist that has demonstrated neuroprotective effects in various preclinical models.[3][4][8][9][10] These protocols outline the use of this compound in the widely utilized rotenone-induced rat model of Parkinson's disease.[3][4][7]

Mechanism of Action

In the context of Parkinson's disease models, this compound is believed to exert its therapeutic effects primarily by inhibiting the pro-inflammatory activation of microglia.[3][7] By blocking the H4 receptor on these immune cells, this compound can suppress the release of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing neuroinflammation and protecting dopaminergic neurons from degeneration.[7][8][10][11] This action helps to preserve striatal dopamine levels and ameliorate motor deficits characteristic of Parkinson's disease.[3][4][5]

cluster_0 Microglia Activation in Parkinson's Disease cluster_1 Therapeutic Intervention with this compound Rotenone Rotenone (PD Inducer) Histamine Histamine Release Rotenone->Histamine H4R Histamine H4 Receptor (H4R) Activation Histamine->H4R Microglia_Activation Microglia Activation (Pro-inflammatory Phenotype) H4R->Microglia_Activation Pro_inflammatory_Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia_Activation->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Dopaminergic_Neuron_Degeneration Dopaminergic Neuron Degeneration Neuroinflammation->Dopaminergic_Neuron_Degeneration PD_Pathology Parkinson's-like Pathology & Symptoms Dopaminergic_Neuron_Degeneration->PD_Pathology JNJ7777120 This compound Inhibition Inhibition JNJ7777120->Inhibition Inhibition->H4R Blocks Reduced_Neuroinflammation Reduced Neuroinflammation Neuroprotection Neuroprotection of Dopaminergic Neurons Reduced_Neuroinflammation->Neuroprotection Amelioration Amelioration of PD Symptoms Neuroprotection->Amelioration

Caption: Proposed signaling pathway of this compound in a rat model of Parkinson's disease.

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed literature for the use of this compound in a rotenone-induced rat model of Parkinson's disease.

Protocol 1: Rotenone-Induced Parkinson's Disease Rat Model

This protocol describes the induction of Parkinson's-like pathology in rats using rotenone.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)[12]

  • Rotenone (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Stereotactic apparatus[13]

  • Hamilton syringe (10 µL)[13]

  • Anesthesia (e.g., isoflurane)[13]

Procedure:

  • Prepare the rotenone solution by dissolving it in DMSO and then diluting with corn oil to the desired concentration (e.g., 3 mg/kg body weight).[14]

  • Anesthetize the rat using an appropriate anesthetic agent.[13]

  • For systemic administration, administer rotenone via intraperitoneal (i.p.) injection daily for a specified period (e.g., 60 days).[14]

  • For intracerebral administration, secure the anesthetized rat in a stereotactic frame.[13]

  • Perform a midline incision on the scalp to expose the skull.[13]

  • Drill a small hole at the desired coordinates for injection into the substantia nigra or medial forebrain bundle.[13]

  • Slowly infuse rotenone solution using a Hamilton syringe.[13]

  • After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.[13]

  • Suture the incision and allow the animal to recover.

  • Monitor the animals for the development of motor deficits.

Protocol 2: this compound Administration

This protocol details the preparation and administration of this compound.

Materials:

  • This compound (1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine)[3]

  • Sterile saline

  • Dimethyl sulfoxide (DMSO)[9]

  • Osmotic minipumps (for continuous infusion)

  • Intraperitoneal injection needles

  • Cannula for intracerebroventricular infusion

Procedure for Intracerebroventricular (ICV) Infusion:

  • Dissolve this compound in a vehicle suitable for brain infusion (e.g., sterile saline with a minimal amount of DMSO to aid dissolution).

  • Surgically implant a cannula into the lateral ventricle of the rat brain using a stereotactic apparatus.

  • Connect the cannula to an osmotic minipump filled with the this compound solution for continuous infusion over a period of weeks (e.g., three weeks).[7]

  • The infusion of this compound can be initiated concurrently with or after the induction of the Parkinson's model.

Procedure for Intraperitoneal (i.p.) Injection:

  • Prepare the this compound solution by dissolving it in a vehicle such as saline with 1.1% DMSO.[9]

  • Administer this compound at a dose of 1 mg/kg via i.p. injection.[9]

  • In some experimental paradigms, chronic administration may be required, for example, twice daily for 7 days.[8]

Protocol 3: Behavioral Assessment - Apomorphine-Induced Rotational Behavior

This test is used to assess the extent of unilateral dopamine depletion in the nigrostriatal pathway.[15]

Materials:

  • Apomorphine hydrochloride

  • Sterile saline

  • Rotational behavior monitoring system or a circular arena for observation

Procedure:

  • Administer apomorphine (a dopamine agonist) to the rats at a specified dose (e.g., 0.5 mg/kg, s.c.).

  • Place the rat in the observation arena.

  • Record the number of full 360° turns (rotations) either ipsilateral or contralateral to the lesioned side for a defined period (e.g., 30-60 minutes).

  • A reduction in the number of rotations in the this compound-treated group compared to the vehicle-treated group indicates a therapeutic effect.[3]

Protocol 4: Immunohistochemical Analysis of Dopaminergic Neurons

This protocol is for the histological assessment of dopaminergic neuron survival.

Materials:

  • Rat brain tissue sections (substantia nigra)

  • Primary antibody against Tyrosine Hydroxylase (TH)

  • Appropriate secondary antibody conjugated to a fluorescent marker or an enzyme

  • Microscope for imaging

Procedure:

  • Perfuse the rats and collect the brains.

  • Prepare cryosections or paraffin-embedded sections of the substantia nigra.

  • Perform immunohistochemistry using an anti-TH antibody to label dopaminergic neurons.

  • Quantify the number of TH-positive neurons in the substantia nigra of both hemispheres.

  • An increase in the number of surviving TH-positive neurons in the this compound-treated group indicates neuroprotection.[3]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in rat models of Parkinson's disease.

Table 1: Effects of this compound on Behavioral and Neurochemical Parameters

ParameterModelTreatment GroupVehicle Control GroupOutcomeReference
Apomorphine-Induced RotationsRotenone-induced PD rat modelReduced rotational behaviorHigh rotational behaviorThis compound ameliorated motor asymmetry.[3][4]
Striatal Dopamine LevelsRotenone-induced PD rat modelNormalized dopamine levelsDecreased dopamine levelsThis compound prevented the decrease in striatal dopamine.[3][4]
Dopaminergic Neuron Count (TH+ cells)Rotenone-induced PD rat modelPrevention of dopaminergic neuron degenerationSignificant loss of dopaminergic neuronsThis compound exhibited neuroprotective effects.[3]
α-Synuclein InclusionsRotenone-induced PD rat modelReduction of α-synuclein-positive inclusionsPresence of α-synuclein-positive inclusionsThis compound reduced Lewy body-like neuropathology.[3][4][5]

Table 2: Effects of this compound on Neuroinflammatory Markers

MarkerModelTreatment GroupVehicle Control GroupOutcomeReference
Microglial Activation (Iba-1 staining)Rotenone-induced PD rat modelBlockade of microglial activationIncreased microglial activationThis compound inhibited the pro-inflammatory phenotype of microglia.[3][4][7]
TNF-α ReleaseRotenone-induced PD rat modelLower TNF-α releaseElevated TNF-α releaseThis compound reduced the production of a key pro-inflammatory cytokine.[4][6]
H4R mRNA ExpressionRotenone-induced PD rat modelNot applicable (treatment target)Significantly increased in the ventral midbrainH4R expression is upregulated in the PD model, validating it as a target.[3]

Experimental Workflow Visualization

start Start pd_induction Induction of Parkinson's Disease Model (e.g., Rotenone Administration in Rats) start->pd_induction group_allocation Random Allocation of Rats into Treatment and Control Groups pd_induction->group_allocation jnj_admin Administration of this compound or Vehicle (e.g., ICV infusion or i.p. injection) group_allocation->jnj_admin behavioral_tests Behavioral Assessments (e.g., Apomorphine-Induced Rotations) jnj_admin->behavioral_tests tissue_collection Euthanasia and Brain Tissue Collection behavioral_tests->tissue_collection histological_analysis Histological Analysis (e.g., TH Staining for Dopaminergic Neurons) tissue_collection->histological_analysis biochemical_analysis Biochemical Analysis (e.g., Striatal Dopamine Levels, Cytokine Measurement) tissue_collection->biochemical_analysis data_analysis Data Analysis and Interpretation histological_analysis->data_analysis biochemical_analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound in a rat model of Parkinson's disease.

References

Application Notes and Protocols: JNJ-7777120 in a Zymosan-Induced Peritonitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan-induced peritonitis is a widely utilized and well-characterized animal model for studying acute inflammation.[1][2] Zymosan, a component derived from the cell wall of Saccharomyces cerevisiae, initiates a robust inflammatory response characterized by the rapid recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity.[3][4][5][6] This model is valuable for the evaluation of novel anti-inflammatory therapeutic agents. JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor, a key player in inflammatory processes.[7][8][9] This document provides detailed application notes and protocols for the use of this compound in a zymosan-induced peritonitis model in mice, based on currently available scientific literature.

Data Presentation

Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid (4 hours post-zymosan)

Treatment GroupTotal Leukocytes (x 10^6 cells/mL)Neutrophils (x 10^6 cells/mL)Monocytes/Macrophages (x 10^6 cells/mL)
Vehicle Control< 0.5< 0.1< 0.4
Zymosan (1 mg/mouse) + Vehicle8 - 126 - 101 - 2
Zymosan (1 mg/mouse) + this compound (dose-dependent)Expected significant decreaseExpected significant decrease[7][8]Expected decrease

Note: The above values are representative and may vary based on mouse strain, age, and specific experimental conditions. Quantitative data from dose-response studies with this compound in this specific model would be required for precise figures.

Table 2: Expected Effect of this compound on Pro-Inflammatory Cytokine Levels in Peritoneal Lavage Fluid (4 hours post-zymosan)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)MCP-1 (pg/mL)
Vehicle Control< 50< 20< 100
Zymosan (1 mg/mouse) + Vehicle500 - 15001000 - 3000500 - 2000
Zymosan (1 mg/mouse) + this compound (dose-dependent)Expected decreaseExpected decreaseExpected decrease

Note: Zymosan administration leads to a significant increase in pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in the peritoneal fluid.[6] Based on the anti-inflammatory mechanism of H4 receptor antagonists, a reduction in these cytokines is the anticipated outcome following this compound treatment.

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This protocol describes the induction of acute peritonitis using zymosan A.

Materials:

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free 0.9% saline

  • Male C57BL/6 or BALB/c mice (6-8 weeks old)

  • Syringes and needles (25-27 gauge)

Procedure:

  • Preparation of Zymosan Suspension:

    • Prepare a suspension of Zymosan A in sterile 0.9% saline at a concentration of 2 mg/mL.

    • Ensure the suspension is homogenous by vortexing vigorously immediately before injection. Zymosan is not soluble and will settle.[7]

  • Induction of Peritonitis:

    • Administer 0.5 mL of the zymosan suspension (equivalent to 1 mg/mouse) via intraperitoneal (i.p.) injection.[10][11]

    • For the vehicle control group, inject an equal volume of sterile saline.

  • Time Course:

    • The inflammatory response peaks between 4 and 8 hours post-injection, characterized by a significant influx of neutrophils.[1][5]

    • Euthanize mice at the desired time point (e.g., 4 hours) for sample collection.

Administration of this compound

This compound can be administered prior to the zymosan challenge.

Materials:

  • This compound

  • Vehicle for solubilizing this compound (e.g., DMSO followed by dilution in saline, check solubility data for appropriate vehicle)

Procedure:

  • Preparation of this compound Solution:

    • Prepare the desired concentration of this compound in a suitable vehicle. A range of doses should be tested to determine efficacy.

  • Administration:

    • Administer the this compound solution or vehicle control via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).

    • Typically, the compound is administered 30-60 minutes prior to the zymosan injection.[10]

Assessment of Peritoneal Inflammation

Materials:

  • Phosphate-buffered saline (PBS) containing 2-5 mM EDTA

  • Hemocytometer or automated cell counter

  • Microscope slides and cytocentrifuge

  • Staining reagents (e.g., Wright-Giemsa or Diff-Quik)

  • ELISA kits for murine TNF-α, IL-6, MCP-1, etc.

  • Flow cytometry antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

Procedure:

  • Peritoneal Lavage:

    • Following euthanasia, expose the peritoneal cavity.

    • Inject 3-5 mL of cold PBS with EDTA into the peritoneal cavity.

    • Gently massage the abdomen to dislodge cells.

    • Aspirate the peritoneal lavage fluid (PLF).

  • Cellular Analysis:

    • Determine the total number of leukocytes in the PLF using a hemocytometer.

    • Prepare cytospin slides and stain to perform differential cell counts (neutrophils, macrophages, etc.).

    • Alternatively, use flow cytometry for more detailed immune cell profiling.

  • Cytokine Analysis:

    • Centrifuge the PLF to pellet the cells.

    • Collect the supernatant and store at -80°C until analysis.

    • Measure cytokine concentrations in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10]

Signaling Pathways and Mechanism of Action

Zymosan-Induced Inflammatory Signaling

Zymosan is recognized by pattern recognition receptors (PRRs) on immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1. This recognition triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, resulting in the production of cytokines, chemokines, and other inflammatory mediators that drive leukocyte recruitment.

G Zymosan Zymosan TLR2 TLR2 Zymosan->TLR2 Dectin1 Dectin-1 Zymosan->Dectin1 MyD88 MyD88 TLR2->MyD88 Syk Syk Dectin1->Syk MAPKs MAPKs (ERK, p38, JNK) MyD88->MAPKs NFkB NF-κB MyD88->NFkB Syk->MAPKs Syk->NFkB AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Chemokines Chemokines (MCP-1) NFkB->Chemokines AP1->Cytokines AP1->Chemokines Inflammation Inflammation Cytokines->Inflammation Chemokines->Inflammation

Zymosan-induced inflammatory signaling pathway.
This compound Mechanism of Action

This compound is an antagonist of the histamine H4 receptor, which is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and neutrophils. The H4 receptor is coupled to a Gαi/o protein. Histamine binding to the H4 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and an increase in intracellular calcium. These signaling events promote chemotaxis and the release of pro-inflammatory mediators. By blocking the H4 receptor, this compound inhibits these downstream effects, thereby reducing the inflammatory response. In the context of zymosan-induced peritonitis, which is mast cell-dependent, this compound likely mitigates inflammation by preventing histamine-mediated mast cell activation and subsequent neutrophil recruitment.[7][8]

G Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R JNJ7777120 This compound JNJ7777120->H4R Gai Gαi/o H4R->Gai AC Adenylyl Cyclase Gai->AC Ca2 ↑ Intracellular Ca2+ Gai->Ca2 cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis (e.g., Neutrophil recruitment) Ca2->Chemotaxis G Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, Zymosan+Vehicle, Zymosan+JNJ) Acclimatization->Grouping Treatment Administer this compound or Vehicle (e.g., 30-60 min prior to zymosan) Grouping->Treatment Induction Induce Peritonitis (i.p. injection of Zymosan) Treatment->Induction Incubation Incubation Period (e.g., 4 hours) Induction->Incubation Euthanasia Euthanasia and Sample Collection (Peritoneal Lavage) Incubation->Euthanasia Analysis Analysis of Peritoneal Lavage Fluid Euthanasia->Analysis CellCount Total and Differential Leukocyte Counts Analysis->CellCount Cytokine Cytokine Measurement (ELISA) Analysis->Cytokine End End CellCount->End Cytokine->End

References

Application Notes and Protocols: Experimental Design for JNJ-7777120 in Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: JNJ-7777120 is a selective antagonist of the histamine H4 receptor (H4R) and has shown potential as a therapeutic agent in inflammatory conditions, including inflammatory bowel disease (IBD).[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical models of colitis, specifically the dextran sodium sulfate (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced models.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by blocking the histamine H4 receptor, which is predominantly expressed on hematopoietic cells such as mast cells, eosinophils, basophils, dendritic cells, and T cells.[4][5] Activation of H4R by histamine triggers a pro-inflammatory cascade, leading to the recruitment of immune cells, production of inflammatory cytokines, and exacerbation of intestinal inflammation.[3][6] By antagonizing this receptor, this compound can inhibit histamine-induced chemotaxis of mast cells and eosinophils, reduce the influx of neutrophils, and decrease the levels of pro-inflammatory cytokines like TNF-α, IL-5, IL-6, and IL-17 in the colon.[3][7][8]

H4R_Signaling_Pathway cluster_colitis Intestinal Inflammation (Colitis) Histamine Histamine H4R H4 Receptor Histamine->H4R Activates Immune_Cells Mast Cells, Eosinophils, T-Cells H4R->Immune_Cells On Chemotaxis Immune Cell Chemotaxis Immune_Cells->Chemotaxis Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Immune_Cells->Cytokines Releases Inflammation Colonic Inflammation Chemotaxis->Inflammation Cytokines->Inflammation JNJ7777120 This compound JNJ7777120->H4R Blocks

Caption: Histamine H4 Receptor Signaling in Colitis.

Experimental Protocols

Two common and well-validated animal models for inducing colitis are the DSS and TNBS models. The DSS model mimics the clinical and histological features of ulcerative colitis, primarily driven by innate immunity, while the TNBS model is more representative of Crohn's disease, with a dominant T-cell-mediated immune response.[9][10]

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This model involves the oral administration of DSS in the drinking water of mice, which disrupts the colonic epithelial barrier, leading to inflammation.

Materials:

  • 8-10 week old C57BL/6 or BALB/c mice

  • Dextran Sodium Sulfate (DSS), MW 36-50 kDa

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Standard laboratory animal diet and water

  • Animal balance

  • Reagents for euthanasia and tissue collection

Experimental Workflow:

DSS_Workflow cluster_workflow DSS-Induced Colitis Experimental Workflow Acclimatization Acclimatization (1 week) Grouping Randomization into Groups Acclimatization->Grouping Induction DSS Administration (e.g., 3-5% in water) (5-7 days) Grouping->Induction Treatment This compound or Vehicle (Daily, e.g., p.o.) Monitoring Daily Monitoring (Weight, DAI) Induction->Monitoring Treatment->Monitoring Termination Euthanasia & Sample Collection Monitoring->Termination Analysis Histology, Cytokines, MPO Assay Termination->Analysis

Caption: DSS-Induced Colitis Experimental Workflow.

Protocol:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Control (no DSS, vehicle treatment)

    • DSS + Vehicle

    • DSS + this compound (e.g., 10 mg/kg)

    • DSS + this compound (e.g., 30 mg/kg)

  • Colitis Induction: Induce acute colitis by providing 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[11][12] The concentration and duration can be adjusted to achieve the desired severity of colitis.[13]

  • This compound Administration: Prepare this compound in a suitable vehicle. Administer this compound or vehicle daily by oral gavage, starting on the same day as DSS administration or as a pre-treatment. A typical dose range is 10-100 mg/kg, administered once or twice daily.[14]

  • Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the study (e.g., day 7), euthanize the mice. Collect blood samples and harvest the entire colon. Measure the colon length and weight.

  • Endpoint Analysis:

    • Histopathology: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.

    • Myeloperoxidase (MPO) Assay: Homogenize a piece of colonic tissue to measure MPO activity, an indicator of neutrophil infiltration.[15]

    • Cytokine Analysis: Culture a segment of the colon or isolate lamina propria mononuclear cells to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.[15]

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model involves the intrarectal administration of the haptenating agent TNBS in an ethanol solution, which breaks the mucosal barrier and induces a T-cell mediated inflammatory response.

Materials:

  • 8-10 week old BALB/c or SJL/J mice

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • This compound

  • Vehicle for this compound

  • Catheter for intrarectal administration

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

Experimental Workflow:

TNBS_Workflow cluster_workflow TNBS-Induced Colitis Experimental Workflow Acclimatization Acclimatization (1 week) Grouping Randomization into Groups Acclimatization->Grouping Induction Intrarectal TNBS in Ethanol (Single Dose) Grouping->Induction Treatment This compound or Vehicle (Daily, e.g., p.o.) Monitoring Daily Monitoring (Weight, Clinical Signs) Induction->Monitoring Treatment->Monitoring Termination Euthanasia & Sample Collection (e.g., Day 3-5) Monitoring->Termination Analysis Macroscopic Score, Histology, Cytokines Termination->Analysis

Caption: TNBS-Induced Colitis Experimental Workflow.

Protocol:

  • Animal Acclimatization and Grouping: Follow the same procedure as for the DSS model.

  • Colitis Induction:

    • Fast mice for 24 hours with free access to water.

    • Anesthetize the mice.

    • Slowly instill 100 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) into the colon via a catheter inserted approximately 4 cm from the anus.[16]

    • Keep the mice in a head-down position for a few minutes to ensure proper distribution of the TNBS solution.

  • This compound Administration: Administer this compound or vehicle daily, starting before or at the time of TNBS instillation. A dose of 100 mg/kg administered orally twice daily has been shown to be effective in rats.[14]

  • Clinical Monitoring: Monitor the mice daily for weight loss, diarrhea, and general health status.

  • Termination and Sample Collection: Euthanize the mice 3-5 days after TNBS induction. Harvest the colon and assess macroscopic damage (e.g., ulceration, wall thickness).

  • Endpoint Analysis: Perform similar analyses as in the DSS model (histopathology, MPO assay, cytokine analysis). Macroscopic scoring of the colon is a key endpoint in this model.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis

ParameterControlDSS + VehicleDSS + this compound (10 mg/kg)DSS + this compound (30 mg/kg)
Body Weight Change (%)
Disease Activity Index (DAI)
Colon Length (cm)
Colon Weight/Length Ratio

Table 2: Effect of this compound on Inflammatory Markers in TNBS-Induced Colitis

ParameterControlTNBS + VehicleTNBS + this compound (100 mg/kg)
Macroscopic Damage Score
Histological Score
MPO Activity (U/g tissue)
TNF-α Level (pg/mL)
IL-6 Level (pg/mL)

Note: The tables above are templates. The actual data will be generated from the experimental outcomes. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in established rodent models of colitis. The selective antagonism of the histamine H4 receptor by this compound presents a promising therapeutic strategy for IBD.[1] Careful experimental design and comprehensive endpoint analysis are crucial for elucidating the efficacy and mechanism of action of this compound. It is important to note that the effects of this compound can be species-dependent, and findings in rodent models may not always directly translate to human pathophysiology.[3][6]

References

JNJ-7777120 in Models of Allergic Dermatitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, and plays a crucial role in inflammatory and immune responses.[1][3] In the context of allergic dermatitis, the activation of H4R by histamine is implicated in pruritus (itching), mast cell and eosinophil chemotaxis, and the production of pro-inflammatory cytokines and chemokines.[1][3] Consequently, this compound has been investigated as a therapeutic agent to mitigate the signs and symptoms of allergic dermatitis in various preclinical models. These application notes provide a summary of the key findings and detailed protocols for the use of this compound in widely used mouse models of the disease.

Data Presentation: Efficacy of this compound in Allergic Dermatitis Models

The following tables summarize the quantitative data on the effects of this compound in different mouse models of allergic dermatitis.

Table 1: Effect of this compound on Inflammation and Cellular Infiltration
ModelAnimal StrainTreatmentOutcome MeasureResultReference
FITC-Induced Contact HypersensitivityBALB/cThis compound (30 mg/kg, s.c.)Ear Swelling28% reduction(Cowden et al., 2010)
Mast Cell InfiltrationComplete block(Cowden et al., 2010)
Eosinophil InfiltrationSignificant reduction(Cowden et al., 2010)
Chronic TNCB-Induced DermatitisBALB/cThis compound (10 mg/kg, p.o.)Clinical ScoreSignificant reduction(Seike et al., 2010)
Mast Cell InfiltrationSignificant reduction(Seike et al., 2010)
Eosinophil InfiltrationSignificant reduction(Seike et al., 2010)
Picryl Chloride-Induced Dermatitis in NC/Nga MiceNC/NgaThis compound (10 mg/kg, p.o.)Dermatitis ScoreSignificant reduction(Ohsawa & Hirasawa, 2012)
Mast Cell InfiltrationSignificant reduction(Ohsawa & Hirasawa, 2012)
Table 2: Effect of this compound on Cytokine and Chemokine Levels
ModelAnimal StrainTreatmentAnalyteResultReference
FITC-Induced Contact HypersensitivityBALB/cThis compound (30 mg/kg, s.c.)IL-4Significant reduction(Cowden et al., 2010)
IL-5Significant reduction(Cowden et al., 2010)
IL-17Significant reduction(Cowden et al., 2010)
Chronic TNCB-Induced DermatitisBALB/cThis compound (10 mg/kg, p.o.)IL-4Significant reduction(Seike et al., 2010)
IL-5Significant reduction(Seike et al., 2010)
IL-6Significant reduction(Seike et al., 2010)
Picryl Chloride-Induced Dermatitis in NC/Nga MiceNC/NgaThis compound (10 mg/kg, p.o.)IL-4Significant reduction(Ohsawa & Hirasawa, 2012)
IL-5Significant reduction(Ohsawa & Hirasawa, 2012)
TSLPSignificant reduction(Ohsawa & Hirasawa, 2012)
TARC/CCL17Significant reduction(Ohsawa & Hirasawa, 2012)
Table 3: Effect of this compound on Pruritus
ModelAnimal StrainTreatmentOutcome MeasureResultReference
FITC-Induced Contact HypersensitivityBALB/cThis compound (30 mg/kg, s.c.)Scratching Bouts68% reduction(Cowden et al., 2010)
Picryl Chloride-Induced Dermatitis in NC/Nga MiceNC/NgaThis compound (10 mg/kg, p.o.)Scratching BoutsSignificant reduction(Ohsawa & Hirasawa, 2012)

Experimental Protocols

FITC-Induced Contact Hypersensitivity Model

This model is characterized by a T-helper type 2 (Th2)-cell-mediated immune response and eosinophilia, mimicking features of atopic dermatitis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Fluorescein isothiocyanate (FITC)

  • Acetone and dibutyl phthalate (DBP)

  • This compound

  • Vehicle (e.g., saline or appropriate solvent for this compound)

Protocol:

  • Sensitization (Day 0):

    • Prepare a 0.5% (w/v) solution of FITC in a 1:1 mixture of acetone and DBP.

    • Shave the abdomen of the mice.

    • Apply 400 µL of the FITC solution to the shaved abdomen.

  • Challenge (Day 6):

    • Prepare a 0.5% (w/v) solution of FITC in a 1:1 mixture of acetone and DBP.

    • Administer this compound (e.g., 30 mg/kg, subcutaneously) or vehicle 1 hour before the challenge.

    • Apply 20 µL of the FITC solution to the dorsal and ventral surfaces of the right ear.

  • Evaluation (Day 7):

    • Measure ear thickness of both ears using a digital micrometer. The difference in thickness between the right (challenged) and left (unchallenged) ear represents the degree of ear swelling.

    • Record scratching behavior for a defined period (e.g., 30 minutes) by counting the number of hind-limb scratching bouts directed towards the head and neck.

    • Euthanize the mice and collect ear tissue for histological analysis (H&E staining for inflammation, toluidine blue for mast cells, and specific staining for eosinophils) and cytokine/chemokine analysis (e.g., ELISA, qPCR).

Chronic TNCB-Induced Dermatitis Model

This model induces chronic allergic contact dermatitis through repeated application of the hapten 2,4,6-trinitro-1-chlorobenzene (TNCB).

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 2,4,6-trinitro-1-chlorobenzene (TNCB)

  • Acetone and olive oil

  • This compound

  • Vehicle

Protocol:

  • Sensitization (Day -7):

    • Shave the abdomen of the mice.

    • Apply 100 µL of 1% TNCB in acetone to the shaved abdomen.

  • Challenge (Starting Day 0):

    • Apply 20 µL of 0.5% TNCB in a 4:1 mixture of acetone and olive oil to the right ear, three times a week for several weeks.

  • Treatment:

    • Administer this compound (e.g., 10 mg/kg, orally) or vehicle daily, starting from a specific time point after the initial challenge.

  • Evaluation:

    • Monitor the clinical score of the ear lesions based on erythema, edema, excoriation, and scaling.

    • Measure ear thickness regularly.

    • At the end of the experiment, collect ear tissue for histological and biochemical analyses as described in the FITC model.

    • Collect blood for measurement of serum IgE levels.

Picryl Chloride-Induced Dermatitis in NC/Nga Mice

NC/Nga mice are a spontaneous model for atopic dermatitis-like lesions, and their condition can be exacerbated by hapten application.

Materials:

  • Male NC/Nga mice (5 weeks old)

  • Picryl chloride (PiCl)

  • Ethanol and olive oil

  • This compound

  • Vehicle

Protocol:

  • Sensitization (Day 0):

    • Apply 100 µL of 5% PiCl in ethanol to the shaved abdomen.

  • Challenge (Starting Day 7):

    • Apply 20 µL of 1% PiCl in olive oil to the dorsal and ventral surfaces of both ears, once a week for several weeks.

  • Treatment:

    • Administer this compound (e.g., 10 mg/kg, orally) or vehicle every other day, starting after the fifth PiCl challenge.

  • Evaluation:

    • Evaluate the dermatitis score of the ears and dorsal skin weekly.

    • Measure scratching behavior for 2 hours after a single administration of this compound.

    • At the end of the study, collect skin tissue for histological analysis and measurement of cytokines, chemokines, and nerve growth factor (NGF).

    • Collect plasma for total IgE measurement.

Signaling Pathways and Experimental Workflows

Signaling Pathway of H4R in Allergic Dermatitis

Activation of the histamine H4 receptor on immune cells triggers downstream signaling cascades that contribute to the inflammatory and pruritic responses in allergic dermatitis. This compound, as an H4R antagonist, blocks these initial signaling events.

H4R_Signaling cluster_cell Immune Cell (Mast Cell, Eosinophil, T-cell, Dendritic Cell) Histamine Histamine H4R H4 Receptor Histamine->H4R activates G_protein Gαi/o H4R->G_protein activates Pruritus Pruritus Signaling H4R->Pruritus JNJ This compound JNJ->H4R blocks PLC PLC G_protein->PLC MAPK MAPK Pathway (ERK, p38) G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K Ca ↑ Ca²⁺ Mobilization PLC->Ca Inflammation Inflammatory Mediator Release (Cytokines, Chemokines) Ca->Inflammation Chemotaxis Cellular Chemotaxis Ca->Chemotaxis NFkB NF-κB Activation MAPK->NFkB PI3K->NFkB NFkB->Inflammation

Caption: H4R signaling cascade in immune cells and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in a Dermatitis Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a mouse model of allergic dermatitis.

Experimental_Workflow start Start sensitization Sensitization Phase (e.g., FITC on abdomen) start->sensitization challenge Challenge Phase (e.g., FITC on ear) sensitization->challenge treatment Treatment (this compound or Vehicle) challenge->treatment evaluation Evaluation treatment->evaluation clinical Clinical Scoring & Ear Thickness evaluation->clinical behavioral Behavioral Analysis (Scratching) evaluation->behavioral histology Histological Analysis evaluation->histology biochemical Biochemical Analysis (Cytokines, IgE) evaluation->biochemical end End clinical->end behavioral->end histology->end biochemical->end

Caption: General experimental workflow for preclinical evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

This diagram outlines the logical flow from H4R antagonism by this compound to the observed therapeutic effects in allergic dermatitis.

MOA_Logic JNJ This compound H4R_block H4 Receptor Blockade JNJ->H4R_block Immune_mod Modulation of Immune Cell Function H4R_block->Immune_mod Pruritus_reduction ↓ Pruritus H4R_block->Pruritus_reduction Mast_cell ↓ Mast Cell Activation & Chemotaxis Immune_mod->Mast_cell Eosinophil ↓ Eosinophil Chemotaxis Immune_mod->Eosinophil T_cell ↓ T-cell Activation Immune_mod->T_cell DC ↓ Dendritic Cell Function Immune_mod->DC Cytokine_reduction ↓ Pro-inflammatory Cytokine & Chemokine Production Mast_cell->Cytokine_reduction Eosinophil->Cytokine_reduction T_cell->Cytokine_reduction DC->Cytokine_reduction Inflammation_reduction ↓ Skin Inflammation Cytokine_reduction->Inflammation_reduction Therapeutic_effect Amelioration of Allergic Dermatitis Inflammation_reduction->Therapeutic_effect Pruritus_reduction->Therapeutic_effect

Caption: Mechanism of action of this compound in allergic dermatitis.

Conclusion

This compound demonstrates significant efficacy in various preclinical models of allergic dermatitis by antagonizing the histamine H4 receptor. Its therapeutic effects are mediated through the inhibition of key inflammatory and pruritic pathways. The provided protocols offer a framework for researchers to investigate the potential of H4R antagonists in the context of allergic skin diseases. Further research may explore the long-term efficacy and safety of this compound and its potential in combination therapies.

References

Application Notes and Protocols: JNJ-7777120 Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor, demonstrating high affinity with a Ki value of approximately 4.5 nM for the human, mouse, and rat receptors.[1][2][3] Its selectivity is over 1000-fold greater for the H4 receptor compared to the H1, H2, and H3 receptors.[1] This compound has been instrumental in elucidating the role of the H4 receptor in various physiological and pathological processes, particularly in inflammation and immune responses.[3][4][5][6] this compound has been shown to block histamine-induced mast cell chemotaxis and neutrophil infiltration, highlighting its potential as an anti-inflammatory agent.[3][5][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and offer guidance for its use in research applications.

Physicochemical Properties and Solubility

Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes its key physicochemical properties.

PropertyValueReferences
Molecular Weight 277.75 g/mol [1]
Formula C₁₄H₁₆ClN₃O
CAS Number 459168-41-3[2]
Appearance Crystalline solid[2][4]
Purity ≥98% (HPLC)
Solubility in DMSO 14 mg/mL (~50 mM) to 56 mg/mL (~201.62 mM)[1][2]
Solubility in Ethanol ~2 mg/mL[2]
Solubility in Water Insoluble[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in experimental assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (amber or covered in foil)

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Protocol:

  • Equilibrate: Allow the this compound vial to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound (Molecular Weight = 277.75 g/mol ).

  • Dissolve: Add the appropriate volume of DMSO to the powder. For 2.78 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[5]

  • Store: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.

Note on DMSO: It is critical to use anhydrous or high-purity DMSO as moisture can reduce the solubility of this compound.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureStabilityReferences
Solid Powder -20°CAt least 2-3 years[1][2]
DMSO Stock Solution -20°CUp to 1 month[1]
-80°CUp to 1 year[1]

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, working volumes.[1] Aqueous solutions are not recommended for storage for more than one day.[2]

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist at the histamine H4 receptor, which is a G protein-coupled receptor (GPCR). Its binding prevents the activation of downstream signaling pathways typically initiated by histamine. The H4 receptor is known to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Furthermore, recent studies have shown that the H4 receptor can also signal through β-arrestin2 recruitment.[7][8] this compound has been observed to act as a partial agonist in β-arrestin2 recruitment.[7][8]

Histamine_H4_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H4R H4 Receptor (GPCR) Histamine->H4R Activates JNJ This compound JNJ->H4R Antagonizes Gai Gαi Protein H4R->Gai Activates BetaArrestin β-Arrestin2 H4R->BetaArrestin Recruits (Partial Agonism by JNJ) AC Adenylyl Cyclase Gai->AC Inhibits CellularResponse Inhibition of Inflammatory Response (e.g., Chemotaxis) Gai->CellularResponse cAMP ↓ cAMP AC->cAMP BetaArrestin->CellularResponse JNJ7777120_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Ensure Complete Dissolution dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw Begin Experiment dilute 7. Dilute to Working Concentration in Media thaw->dilute treat 8. Treat Cells or Tissue dilute->treat assay 9. Perform Assay (e.g., Chemotaxis, Cytokine Release) treat->assay

References

Application Notes and Protocols for JNJ-7777120 in Pruritus and Itching Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor (H4R).[1][2] It has been an invaluable pharmacological tool for investigating the role of the H4 receptor in various physiological and pathological processes, particularly in the context of inflammation and pruritus (itching).[3] Histamine is a well-known mediator of itch, but the limited efficacy of traditional histamine H1 receptor (H1R) antagonists in many chronic pruritic diseases has pointed to the involvement of other histamine receptor subtypes.[4] The discovery and characterization of the H4 receptor, and the development of selective antagonists like this compound, have been vital in demonstrating that the H4 receptor plays a more significant role than the H1 receptor in experimental pruritus.[3][4]

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its anti-pruritic effects. While this compound was discontinued for clinical development due to a short half-life and toxicity in animal studies, it remains a critical reference compound for preclinical research.[2][3]

Mechanism of Action

This compound exerts its anti-pruritic effects by competitively blocking the histamine H4 receptor. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on sensory neurons.[5][6]

Key actions of H4R in pruritus that are blocked by this compound include:

  • Immune Cell Chemotaxis: Histamine binding to H4R on immune cells induces chemotaxis, leading to their accumulation at sites of inflammation and allergic reactions. This compound inhibits the migration of these cells, such as mast cells and eosinophils, thereby reducing the inflammatory component of pruritus.[1][7]

  • Direct Neuronal Activation: The H4 receptor is expressed on a subset of sensory neurons.[8] Activation of these receptors by histamine can directly trigger the signaling cascade that results in the sensation of itch. This compound can block this direct neuronal stimulation.[4][9]

  • Modulation of Inflammatory Mediators: H4R activation on immune cells can lead to the release of various pro-inflammatory cytokines and chemokines. By antagonizing H4R, this compound can reduce the production of these mediators, further dampening the inflammatory response and associated itch.[6][10]

H4R_Pruritus_Pathway cluster_0 Immune Cell (e.g., Mast Cell) cluster_1 Sensory Neuron Histamine_Immune Histamine H4R_Immune H4 Receptor Histamine_Immune->H4R_Immune G_Immune Gi/o Signaling H4R_Immune->G_Immune JNJ This compound JNJ->H4R_Immune Chemotaxis Chemotaxis & Inflammatory Mediator Release G_Immune->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation Itch Itch Sensation Inflammation->Itch Histamine_Neuron Histamine H4R_Neuron H4 Receptor Histamine_Neuron->H4R_Neuron G_Neuron Gi/o Signaling (e.g., Ca²+ influx) H4R_Neuron->G_Neuron JNJ2 This compound JNJ2->H4R_Neuron AP Action Potential G_Neuron->AP AP->Itch Itch->Inflammation

Caption: H4R signaling in pruritus and inhibition by this compound.

Data Presentation

Quantitative data for this compound is summarized below, providing key values for its binding affinity, in vitro functional activity, and in vivo efficacy.

Table 1: In Vitro Activity and Selectivity of this compound

Parameter Species Value Receptor Selectivity Reference(s)
Ki Human, Mouse, Rat ~4.5 nM >1000-fold vs. H1, H2, H3 [1][7][11]
IC50 Human 4.5 nM Potent H4R antagonist [1]

| IC50 | Mouse | 40 nM (Mast Cell Chemotaxis) | Blocks histamine-induced chemotaxis |[7] |

Table 2: In Vivo Efficacy of this compound in Murine Pruritus Models

Pruritus Model Pruritogen Animal Strain Dose & Route Key Findings Reference(s)
Acute Itch Histamine BALB/c Mice 100 mg/kg, p.o. Almost completely attenuated scratching responses. [4]
Acute Itch Substance P ICR Mice Not specified Significantly reduced scratching; an effect not seen with H1R antagonists. [12]
Allergic Pruritus H4R Agonist BALB/c Mice 100 mg/kg, p.o. Potently inhibited scratching behavior. [4]
Chronic Dermatitis TNCB (hapten) HR-1 Mice 10 & 30 mg/kg Dose-dependently reduced scratching and ameliorated skin lesions. [13]

| Dermal Inflammation | FITC (hapten) | BALB/c Mice | Not specified | Significantly inhibited pruritus and inflammation. |[10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Histamine-Induced Acute Pruritus Model in Mice

This protocol assesses the ability of this compound to inhibit scratching behavior induced by an intradermal injection of histamine.

Materials:

  • This compound

  • Vehicle (e.g., saline with 1% methylcellulose or as appropriate for solubilizing the compound)

  • Histamine solution (e.g., 300 nmol in 50 µL saline)

  • Male ICR or BALB/c mice (8-12 weeks old)

  • Observation chambers (e.g., clear plexiglass cylinders)

  • Video recording equipment (optional, but recommended)

  • Microsyringes for injection

Procedure:

  • Acclimatization: Place individual mice in the observation chambers for at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.

  • Compound Administration: Administer this compound or vehicle to the mice. A typical dose is 30-100 mg/kg administered via oral gavage (p.o.) or subcutaneous injection (s.c.). The pretreatment time should be based on the compound's pharmacokinetics, typically 30-60 minutes before the pruritogen challenge.

  • Pruritogen Injection: Gently restrain the mouse and administer an intradermal (i.d.) injection of the histamine solution into the rostral back (nape of the neck).

  • Observation: Immediately return the mouse to its chamber and record its behavior for a period of 30-60 minutes.

  • Quantification: Count the number of scratching bouts directed toward the injection site. A scratching bout is defined as one or more rapid movements of the hind paw toward the injection site, ending with the paw being returned to the floor or licked. An observer blinded to the treatment groups should perform the quantification.

Acute_Pruritus_Workflow cluster_setup Setup cluster_treatment Treatment cluster_observation Observation & Analysis A 1. Acclimatize Mice (30-60 min) B 2. Administer Compound (this compound or Vehicle) A->B C 3. Wait for Drug Absorption (30-60 min) B->C D 4. Inject Pruritogen (i.d.) (e.g., Histamine) C->D E 5. Record Behavior (30-60 min) D->E F 6. Quantify Scratching Bouts E->F G 7. Statistical Analysis F->G

Caption: Workflow for the acute pruritus model.
Protocol 2: Hapten-Induced Chronic Pruritus and Dermatitis Model

This model mimics features of atopic dermatitis and is used to evaluate the efficacy of this compound on chronic itch and skin inflammation.[13]

Materials:

  • This compound

  • Hapten: 2,4,6-trinitrochlorobenzene (TNCB) or Fluorescein isothiocyanate (FITC)

  • Solvents: Acetone and olive oil (for TNCB) or acetone and dibutyl phthalate (for FITC)

  • Male HR-1 (hairless) or BALB/c mice

Procedure:

  • Sensitization (Day 0): Apply a solution of the hapten (e.g., 1% TNCB in acetone) to a shaved area on the abdomen of the mice.

  • Challenge (Starting Day 5-7): Repeatedly apply a lower concentration of the hapten (e.g., 0.5% TNCB in olive oil:acetone) to a different site, typically the back skin or ear, once every 2-3 days for several weeks. This induces a chronic inflammatory and pruritic state.

  • Compound Administration: Begin daily administration of this compound (e.g., 10-30 mg/kg, p.o. or s.c.) or vehicle either prophylactically (starting from sensitization) or therapeutically (after chronic inflammation is established).

  • Behavioral Assessment: At set time points after a challenge, record scratching behavior for 1-2 hours as described in Protocol 1.

  • Dermatitis Scoring: Clinically score the severity of skin lesions (e.g., erythema, edema, excoriation) on a defined scale (e.g., 0-3).

  • Terminal Analysis: At the end of the study, collect skin tissue and lymph nodes for analysis.

    • Histology: Assess inflammatory cell infiltration (e.g., mast cells, eosinophils) via H&E or Toluidine blue staining.

    • Biochemical Analysis: Measure levels of IgE in serum and cytokines (e.g., IL-4, IL-5) in the skin tissue homogenate via ELISA.

Chronic_Dermatitis_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment (Ongoing & Terminal) Sens Day 0: Sensitization (Hapten on Abdomen) Chal Day 7 onwards: Repeated Challenge (Hapten on Back/Ear) Sens->Chal 7 days Treat Daily Administration (this compound or Vehicle) Chal->Treat coincides with Assess_Behav Behavioral Analysis (Scratching Counts) Chal->Assess_Behav triggers Treat->Assess_Behav influences Assess_Skin Dermatitis Scoring Assess_Term Terminal Analysis (Histology, Cytokines, Serum IgE) Assess_Skin->Assess_Term

Caption: Workflow for the chronic dermatitis and pruritus model.
Protocol 3: In Vitro Mast Cell Chemotaxis Assay

This assay evaluates the direct inhibitory effect of this compound on histamine-induced mast cell migration.

Materials:

  • This compound

  • Histamine

  • Mouse bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., RBL-2H3)

  • Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5-8 µm pores)

  • Appropriate cell culture medium (e.g., RPMI-1640 with supplements)

  • Cell staining and counting reagents

Procedure:

  • Cell Preparation: Culture and harvest mast cells. Resuspend the cells in serum-free medium.

  • Compound Incubation: Pre-incubate the mast cells with various concentrations of this compound or vehicle for 10-30 minutes at 37°C.

  • Assay Setup:

    • Add medium containing histamine (chemoattractant, e.g., 1-10 µM) to the lower wells of the chemotaxis chamber.

    • Add medium alone (negative control) to other lower wells.

    • Place the porous membrane (Transwell insert) over the wells.

    • Add the pre-incubated mast cells to the upper chamber (the insert).

  • Incubation: Incubate the chambers at 37°C in a CO₂ incubator for 2-4 hours to allow cell migration.

  • Quantification:

    • Remove the inserts and wipe off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the histamine-only control. Determine the IC₅₀ value.

References

Troubleshooting & Optimization

JNJ-7777120 short in vivo half-life solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the potent and selective histamine H4 receptor antagonist, JNJ-7777120. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments, with a particular focus on its short half-life.

Troubleshooting Guide: Addressing the Short In Vivo Half-Life of this compound

One of the primary challenges in conducting in vivo studies with this compound is its short biological half-life, which is approximately 3 hours in rats and dogs.[1][2] This rapid clearance can make it difficult to maintain therapeutic concentrations over a desired period, potentially impacting the interpretation of experimental results. This guide offers potential strategies to mitigate this issue.

dot

Short_Half_Life_Solutions cluster_problem The Challenge cluster_solutions Potential Solutions Problem Short In Vivo Half-Life of this compound ~3 hours in rodents Leads to suboptimal exposure and efficacy FrequentDosing Frequent Dosing Schedule Problem->FrequentDosing Direct Mitigation ControlledRelease Controlled-Release Formulations Nanoparticles Liposomes Polymeric Matrices Problem->ControlledRelease Formulation Strategy Prodrug Prodrug Approach Modify structure for slower conversion to active form Problem->Prodrug Chemical Modification

Caption: Troubleshooting workflow for the short half-life of this compound.

Q1: How can I maintain effective in vivo concentrations of this compound despite its short half-life?

A1: Due to its rapid clearance, maintaining consistent exposure of this compound requires careful consideration of the dosing regimen and formulation. Here are three potential strategies:

1. Frequent Dosing Schedule:

The most direct approach is to administer this compound more frequently. For example, instead of a single daily dose, consider dosing every 3-4 hours to maintain plasma concentrations above the effective threshold. However, this may increase animal stress and experimental complexity.

2. Controlled-Release Formulations:

Encapsulating this compound in a delivery vehicle can provide sustained release and prolong its in vivo activity.[3][4][5]

  • Nanoparticles and Liposomes: These carriers can improve the solubility and circulation time of small molecules.[6][7][8][9][10] By encapsulating this compound, its release can be slowed, effectively extending the dosing interval.

  • Polymeric Matrices: Biodegradable polymers can be formulated to release the drug at a controlled rate as the matrix erodes or through diffusion.[11]

3. Prodrug Approach:

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[12][13][14][15] Designing a prodrug of this compound could potentially improve its pharmacokinetic profile. This is a more advanced approach requiring medicinal chemistry expertise.

Q2: What is a suitable vehicle for in vivo administration of this compound?

A2: this compound is insoluble in water but soluble in DMSO and ethanol.[2] For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals. A common vehicle for oral gavage or injection is a suspension of the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in saline. Some studies have also used saline with a small percentage of DMSO (e.g., 1.1%).[16]

Table 1: this compound Solubility and Storage

PropertyValueReference
Solubility Insoluble in H₂O; ≥94.6 mg/mL in DMSO; ≥15.93 mg/mL in EtOH[2]
Storage Store powder at -20°C for up to 3 years.[1]
Store solutions in solvent at -80°C for up to 1 year.[1]

Frequently Asked Questions (FAQs)

Pharmacology & Mechanism of Action

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and highly selective antagonist of the histamine H4 receptor (H4R).[17] It exhibits over 1000-fold selectivity for the H4R compared to the H1, H2, and H3 receptors.[1] The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, and is involved in inflammatory and immune responses.[16] By blocking the H4 receptor, this compound can inhibit downstream signaling pathways associated with inflammation and pruritus.

dot

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Activates Gi Gαi Protein H4R->Gi Activates JNJ7777120 JNJ7777120 JNJ7777120->H4R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Ca ↑ Intracellular Ca²⁺ Gi->Ca cAMP ↓ cAMP AC->cAMP Inflammation Inflammatory Mediator Release cAMP->Inflammation Chemotaxis Cell Migration / Chemotaxis Ca->Chemotaxis

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

In Vivo Studies

Q4: What are the reported in vivo dosages of this compound in animal models?

A4: The optimal dose of this compound can vary depending on the animal model, strain, and the specific pathological condition being investigated. It is always recommended to perform a dose-response study to determine the most effective dose for your experiment.

Table 2: Reported In Vivo Dosages of this compound

Animal ModelSpecies/StrainDose RangeRoute of Admin.Key FindingsReference
Allergic Rhinitis MiceNot specifiedOral, IntranasalInhibition of nasal symptoms[18]
Contact Hypersensitivity MiceNot specifiedNot specifiedAmeliorates inflammation[19]
Experimental Autoimmune Encephalomyelitis SJL/J Mice6 mg/kg/dayOralAmeliorates disease progression[20]
Acute Skin Inflammation CD-1 Mice30-100 mg/kgSubcutaneous (s.c.)Dose-dependent inhibition of inflammation[21]
Zymosan-induced Peritonitis Swiss Albino Mice10 mg/kgSubcutaneous (s.c.)Reduced neutrophil infiltration[22]
Experimental Ulcer Models Sprague Dawley Rats10 mg/kgSubcutaneous (s.c.)Gastroprotective effect[23]
Chronic Depression Model Rats20 and 40 mg/kgIntraperitoneal (i.p.)Increased locomotor activity[24]

Q5: What are the known pharmacokinetic parameters of this compound?

A5: Key pharmacokinetic parameters have been determined in rats and dogs.

Table 3: Pharmacokinetic Parameters of this compound

ParameterRatDogReference
Oral Bioavailability ~30%~100%[1][2]
In Vivo Half-Life ~3 hours~3 hours[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

This protocol provides a general guideline for preparing this compound for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or deionized water (ddH₂O)

Procedure:

  • Prepare a stock solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 30 mg/mL). Ensure the powder is completely dissolved.

  • Prepare the vehicle: In a separate tube, mix PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 in the final volume.

  • Combine and dilute: Add the this compound stock solution to the PEG300/Tween 80 mixture and vortex thoroughly until the solution is clear.

  • Final dilution: Add sterile saline or ddH₂O to reach the final desired concentration and volume. The final concentration of DMSO should ideally be kept low (e.g., <5%) to minimize potential toxicity.

  • Administration: Administer the freshly prepared solution to the animals via oral gavage.

This is a general protocol and may require optimization for your specific experimental needs.

dot

Protocol_Workflow Start Start Dissolve Dissolve this compound in DMSO (Stock Solution) Start->Dissolve MixVehicle Mix PEG300 and Tween 80 Start->MixVehicle Combine Add Stock to Vehicle and Vortex Dissolve->Combine MixVehicle->Combine Dilute Add Saline/ddH₂O to Final Volume Combine->Dilute Administer Administer via Oral Gavage Dilute->Administer End End Administer->End

Caption: Workflow for preparing this compound for oral administration.

Protocol 2: Subcutaneous Administration of this compound in a Mouse Model of Inflammation

This protocol is adapted from studies investigating the anti-inflammatory properties of this compound.[16]

Materials:

  • This compound powder

  • Vehicle (e.g., saline with 0.5% carboxymethylcellulose)

  • Inflammatory agent (e.g., zymosan)

  • Sterile syringes and needles

Procedure:

  • Prepare this compound suspension: Suspend the required amount of this compound powder in the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered as 200 µL). Vortex thoroughly to ensure a uniform suspension.

  • Acclimatize animals: Allow the mice to acclimatize to the experimental room for at least one hour before any procedures.

  • Administer this compound: Administer the this compound suspension via subcutaneous injection at a suitable site (e.g., the scruff of the neck). This is typically done 30-60 minutes before the induction of inflammation.

  • Induce inflammation: Administer the inflammatory agent according to your established model protocol (e.g., intraperitoneal injection of zymosan).

  • Assessment: At predetermined time points after the inflammatory challenge, collect relevant samples (e.g., peritoneal lavage fluid, tissue) to assess the inflammatory response (e.g., neutrophil infiltration).

Always ensure that all procedures are in accordance with your institution's animal care and use guidelines.

References

Navigating JNJ-7777120-Induced Toxicity: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective histamine H4 receptor antagonist, JNJ-7777120, this technical support center provides essential guidance on identifying, understanding, and potentially mitigating toxicity observed in animal studies. While a valuable tool for investigating the role of the H4 receptor in inflammation and pruritus, this compound was discontinued for clinical development due to observations of hypoadrenocorticism in rats and dogs.[1][2] This guide offers troubleshooting advice and frequently asked questions to navigate this specific challenge in preclinical research.

Troubleshooting Guide: Addressing this compound-Associated Adverse Events

This section provides a structured approach to identifying and addressing potential toxicity during your in vivo experiments with this compound.

Issue 1: Clinical Signs of Adrenal Insufficiency

Symptoms: Animals may present with a range of non-specific clinical signs that can be indicative of hypoadrenocorticism. These signs may wax and wane.[3]

Observed Sign Potential Implication with this compound Recommended Action
Lethargy, weaknessGlucocorticoid and/or mineralocorticoid deficiencyMonitor activity levels closely. Proceed to biochemical and hormonal analysis.
Anorexia, weight lossGlucocorticoid deficiency, gastrointestinal effectsRecord food intake and body weight daily. Consider dose reduction or temporary cessation.
Vomiting, diarrheaGlucocorticoid and mineralocorticoid deficiencyProvide supportive care. Evaluate electrolyte balance.
Shaking, tremorsElectrolyte imbalances (hyponatremia, hyperkalemia)Immediately assess serum electrolytes.
HypothermiaGeneral metabolic dysfunctionMonitor body temperature regularly.
Collapse in response to stressAcute adrenal crisis (hypovolemic shock)This is a critical event. Euthanasia and necropsy may be necessary to confirm pathology.
Issue 2: Abnormal Clinical Pathology Findings

Background: Hypoadrenocorticism is characterized by specific biochemical and electrolyte abnormalities.

Parameter Expected Alteration in Hypoadrenocorticism Recommended Monitoring Frequency
Sodium (Na+)Hyponatremia (low)Baseline, and then regularly during the study (e.g., weekly).
Potassium (K+)Hyperkalemia (high)Baseline, and then regularly during the study (e.g., weekly).
Na+/K+ RatioDecreased (<27:1 is often cited in veterinary medicine)Calculate with each electrolyte measurement.
GlucoseHypoglycemia (low)Baseline and at signs of weakness or lethargy.
CalciumMild to moderate hypercalcemiaBaseline and at the end of the study, or if clinical signs warrant.
Blood Urea Nitrogen (BUN) & CreatinineAzotemia (elevated)Baseline and at the end of the study.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity associated with this compound in animal studies?

A1: The primary toxicity reported for this compound is hypoadrenocorticism, which is a state of adrenal gland insufficiency leading to deficient production of glucocorticoids and/or mineralocorticoids.[1][2] This has been observed in both rats and dogs and was the reason for the cessation of its clinical development.[1][2]

Q2: What is the proposed mechanism of this compound-induced hypoadrenocorticism?

A2: The exact mechanism has not been fully elucidated in publicly available literature. However, evidence suggests that the histamine H4 receptor plays a role in the regulation of adrenocorticotropic hormone (ACTH) release from the pituitary gland.[4] As this compound is a potent H4 receptor antagonist, it is plausible that it disrupts the normal hypothalamic-pituitary-adrenal (HPA) axis signaling, leading to decreased ACTH and subsequent adrenal atrophy and insufficiency.

Q3: At what dose levels can toxicity be expected?

Q4: How can I monitor for adrenal toxicity in my animal studies?

A4: A multi-faceted approach is recommended:

  • Clinical Monitoring: Daily observation for clinical signs as outlined in the troubleshooting guide.

  • Biochemical Monitoring: Regular monitoring of serum electrolytes (sodium, potassium) and glucose.

  • Hormonal Assays: Measurement of basal corticosterone (or cortisol in relevant species) levels. An ACTH stimulation test is the gold standard for diagnosing hypoadrenocorticism.[3]

  • Histopathology: At the end of the study, or in case of premature euthanasia, the adrenal glands should be carefully examined for any pathological changes, such as cortical atrophy.

Q5: Are there any strategies to mitigate or overcome this compound-induced hypoadrenocorticism in a research setting?

A5: Specific mitigation strategies for this compound are not documented. However, based on the management of clinical hypoadrenocorticism, the following experimental approaches could be considered, though they may interfere with the primary study objectives:

  • Dose Optimization: Use the lowest effective dose of this compound to achieve the desired pharmacological effect while minimizing off-target toxicity.

  • Hormone Replacement: In some experimental contexts, it might be feasible to provide physiological replacement doses of glucocorticoids (e.g., prednisone or prednisolone) and/or mineralocorticoids (e.g., fludrocortisone or desoxycorticosterone pivalate).[5][6][7] However, this will likely confound the interpretation of results, especially in inflammation studies.

  • Stress Reduction: As animals with adrenal insufficiency have a compromised ability to respond to stress, minimizing environmental stressors is crucial.

Q6: What are the pharmacokinetic properties of this compound that I should be aware of?

A6: this compound has a reported oral bioavailability of approximately 30% in rats and 100% in dogs, with a half-life of about 3 hours in both species.[8][9] This relatively short half-life may necessitate more frequent dosing to maintain therapeutic exposure.

Experimental Protocols

Protocol 1: Monitoring Adrenal Function During this compound Administration

Objective: To prospectively monitor for signs of hypoadrenocorticism in animals treated with this compound.

Materials:

  • This compound

  • Vehicle control

  • Blood collection supplies

  • Clinical chemistry and electrolyte analyzer

  • Corticosterone/Cortisol ELISA kit

  • ACTH (cosyntropin)

Procedure:

  • Baseline Measurements: Prior to the first dose, collect blood samples to determine baseline levels of serum electrolytes (Na+, K+), glucose, and basal corticosterone/cortisol.

  • Dosing: Administer this compound or vehicle according to the study protocol.

  • Clinical Observations: Perform and record daily clinical observations, including body weight, food and water intake, and any adverse clinical signs.

  • Weekly Monitoring: Collect blood samples weekly for electrolyte and glucose analysis.

  • Mid-study/End-of-study Hormonal Assessment:

    • Basal Corticosterone/Cortisol: Measure basal hormone levels from blood samples collected at a consistent time of day to account for diurnal variations.

    • ACTH Stimulation Test (optional but recommended):

      • Collect a pre-stimulation blood sample.

      • Administer a standardized dose of ACTH (e.g., 5 µg/kg for dogs).

      • Collect a post-stimulation blood sample at a specified time (e.g., 1 hour post-ACTH).

      • Analyze both pre- and post-stimulation samples for corticosterone/cortisol levels. A blunted or absent response to ACTH is indicative of adrenal insufficiency.[3]

  • Terminal Procedures: At the end of the study, collect terminal blood samples. During necropsy, carefully dissect and weigh the adrenal glands. Fix the adrenal glands in 10% neutral buffered formalin for subsequent histopathological evaluation.

Visualizations

JNJ-7777120_Proposed_Toxicity_Pathway JNJ This compound H4R Histamine H4 Receptor (Pituitary) JNJ->H4R Antagonism ACTH ACTH Release (Decreased) H4R->ACTH Inhibition of Normal Regulation Adrenal Adrenal Gland Cortex ACTH->Adrenal Reduced Stimulation Hormones Glucocorticoid & Mineralocorticoid Production (Decreased) Adrenal->Hormones Toxicity Hypoadrenocorticism (Clinical Signs) Hormones->Toxicity

Caption: Proposed mechanism of this compound-induced hypoadrenocorticism.

Experimental_Workflow_for_Toxicity_Monitoring start Start of Study baseline Baseline Data Collection (Bloodwork, Body Weight) start->baseline dosing This compound Administration baseline->dosing monitoring Daily Clinical Monitoring Weekly Bloodwork dosing->monitoring adverse_event Adverse Event? monitoring->adverse_event end_of_study End of Study Procedures (Terminal Bloodwork, Necropsy, Histopathology) adverse_event->end_of_study No troubleshoot Troubleshoot (Dose Adjustment, Supportive Care) adverse_event->troubleshoot Yes finish Study Completion end_of_study->finish troubleshoot->monitoring

Caption: General workflow for monitoring this compound toxicity in animal studies.

Troubleshooting_Decision_Tree start Clinical Signs Observed (e.g., Lethargy, Anorexia) check_electrolytes Check Serum Electrolytes & Glucose start->check_electrolytes abnormal Abnormal? (Hyponatremia, Hyperkalemia, Hypoglycemia) check_electrolytes->abnormal normal Consider Other Causes (e.g., disease model effects) abnormal->normal No confirm_adrenal Confirm with ACTH Stimulation Test abnormal->confirm_adrenal Yes blunted_response Blunted Response? confirm_adrenal->blunted_response no_blunt Adrenal Function Likely Intact blunted_response->no_blunt No mitigate Implement Mitigation Strategy (Dose Reduction, Supportive Care, or Euthanasia for humane reasons) blunted_response->mitigate Yes

Caption: Decision tree for troubleshooting suspected adrenal toxicity.

References

JNJ-7777120 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-7777120. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored?

A1: this compound as a solid powder should be stored under desiccating conditions. For long-term storage, it is recommended to keep it at -20°C for up to 3 years.[1] Some suppliers suggest storage at +4°C is also acceptable.[2][3][4][5][6] A stability of at least 4 years has been reported when stored at -20°C.[7]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is commonly used, with a solubility of up to 50 mM.[1][2][3][4][5][6][8] It is also soluble in 1 equivalent of HCl up to 100 mM, and in ethanol.[1][2][3][4][5][6][8] Solubility has also been reported in dimethylformamide (DMF).[7][8] The compound is sparingly soluble in aqueous buffers.[8]

Q3: How should this compound stock solutions be stored?

A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 1 year.[1] Storage at -20°C for up to 1 month is also suggested.[1] It is generally not recommended to store aqueous solutions for more than one day.[8]

Q4: Is this compound sensitive to light?

Q5: What is the stability of this compound in aqueous solutions?

A5: this compound is sparingly soluble in aqueous buffers and it is recommended that aqueous solutions are prepared fresh for immediate use.[8] Long-term storage of aqueous solutions is not advised due to the potential for degradation.

Troubleshooting Guide

IssuePossible CauseRecommendation
Compound precipitation in cell culture media The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound's solubility limit in the aqueous media has been exceeded.Ensure the final concentration of DMSO in the cell culture media is low, typically less than 0.5%, to avoid both cell toxicity and compound precipitation.[9] Prepare intermediate dilutions in an appropriate solvent before adding to the final aqueous solution.
Inconsistent experimental results Degradation of this compound in stock solutions due to improper storage or repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Always use freshly prepared aqueous solutions for experiments. Verify the concentration of your stock solution periodically using a suitable analytical method like HPLC.
Difficulty dissolving the compound The compound may have coated the walls of the vial, or an inappropriate solvent is being used.Ensure all the powder in the vial comes into contact with the solvent by vortexing or sonicating. Use the recommended solvents such as DMSO or 1 eq. HCl for initial stock solution preparation.[1][2][3][4][5][6][8]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationReference(s)
DMSO50 mM[1][2][3][4][5][6][8]
1 eq. HCl100 mM[1][2][3][4][5][6][8]
Ethanol≥15.93 mg/mL[10]
DMF20 mg/mL[7]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[7][8]
WaterInsoluble[1]

Table 2: Recommended Storage Conditions

FormTemperatureDurationReference(s)
Solid (Powder)+4°CNot specified[2][3][4][5][6]
Solid (Powder)-20°CUp to 3 years[1]
Solid (Powder)-20°C≥ 4 years[7]
Stock Solution (in solvent)-20°CUp to 1 month[1]
Stock Solution (in solvent)-80°CUp to 1 year[1]
Aqueous SolutionRoom TemperatureUse immediately[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM). d. Vortex or sonicate the solution until the compound is completely dissolved. e. Aliquot the stock solution into single-use, light-resistant, sterile microcentrifuge tubes. f. Store the aliquots at -80°C.

Protocol 2: General Stability Assessment of this compound in Solution using HPLC

This is a general protocol and should be adapted based on available equipment and specific experimental needs.

  • Objective: To determine the stability of this compound in a specific solvent over time at various temperatures.

  • Materials: this compound stock solution, desired solvent for testing, HPLC system with a suitable column (e.g., C18), mobile phase, reference standard of this compound.

  • Procedure: a. Prepare a solution of this compound in the solvent of interest at a known concentration. b. Divide the solution into several aliquots in appropriate vials. c. Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, protected from light). d. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition. e. Analyze the samples by HPLC to determine the concentration of this compound remaining. f. Calculate the percentage of degradation over time for each condition by comparing the peak area of this compound at each time point to the initial time point (T=0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples in Test Solvents prep_stock->prep_samples storage_neg20 -20°C prep_samples->storage_neg20 storage_4 4°C prep_samples->storage_4 storage_rt Room Temperature prep_samples->storage_rt sampling Sample at Time Points storage_neg20->sampling storage_4->sampling storage_rt->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing the stability of this compound in solution.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling H4R H4 Receptor G_protein Gαi/o Protein H4R->G_protein Inhibition of G-protein activation beta_arrestin β-Arrestin H4R->beta_arrestin Recruitment JNJ This compound JNJ->H4R Antagonist AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Activation beta_arrestin->ERK cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the H4 receptor and the effect of this compound.

References

interpreting off-target effects of JNJ-7777120

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using JNJ-7777120. The information is designed to help interpret potential off-target effects and guide experimental design.

Quick Facts: this compound

PropertyValue
Primary Target Histamine H4 Receptor (H4R)
Mechanism of Action Selective Antagonist
Key Feature Exhibits biased agonism (functional selectivity)
Molecular Weight 277.75 g/mol
Solubility Soluble in DMSO (up to 50 mM) and 1 eq. HCl (up to 100 mM)[1][2]

Selectivity Profile

This compound is a potent antagonist of the histamine H4 receptor, demonstrating high selectivity over other histamine receptor subtypes.[1][2][3][4][5]

TargetKᵢ (nM)Species
Histamine H4 Receptor 4.5 Human [3][5][6]
Histamine H1 Receptor>1000Human
Histamine H2 Receptor>1000Human
Histamine H3 Receptor>1000Human

Note: While this compound has been screened against a wider panel of receptors and transporters with little to no affinity reported, comprehensive public data on a full off-target screening panel is limited.[4]

Understanding the Off-Target Effects: Biased Agonism

The most significant off-target consideration for this compound is its biased agonism , also known as functional selectivity.[6][7] While it acts as an antagonist on the canonical Gαi-protein signaling pathway, it functions as a partial agonist for β-arrestin recruitment.[6][7][8][9] This dual activity can lead to unexpected cellular responses.

Signaling Pathways

The histamine H4 receptor, upon activation, can signal through two main pathways:

  • Gαi-Protein Pathway: This is the canonical pathway for H4R. Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks this pathway.

  • β-Arrestin Pathway: This is a non-canonical, G-protein-independent pathway. Recruitment of β-arrestin to the receptor can initiate distinct downstream signaling cascades, including the activation of MAP kinases like ERK.[10] this compound activates this pathway.[6][7][8][9]

H4R_Signaling cluster_G_protein Gαi-Protein Pathway (Antagonized by this compound) cluster_beta_arrestin β-Arrestin Pathway (Activated by this compound) Histamine Histamine H4R_G H4R Histamine->H4R_G Activates Gai Gαi/o H4R_G->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP JNJ_G This compound JNJ_G->H4R_G Blocks Histamine_B Histamine H4R_B H4R Histamine_B->H4R_B Activates b_Arrestin β-Arrestin H4R_B->b_Arrestin Recruits ERK ERK Activation b_Arrestin->ERK JNJ_B This compound JNJ_B->H4R_B Activates

Figure 1: this compound's biased agonism on H4R signaling pathways.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Q1: I'm observing an unexpected stimulatory effect with this compound in my cells. Isn't it supposed to be an antagonist?

A1: This is a known phenomenon due to the biased agonism of this compound.[6][7] While it antagonizes the Gαi-protein pathway, it can independently activate the β-arrestin pathway, leading to agonist-like effects in certain assays.[6][7][8][9]

Troubleshooting Steps:

  • Identify the signaling pathway being measured: Determine if your assay readout is downstream of Gαi activation (e.g., cAMP levels) or potentially influenced by β-arrestin signaling (e.g., ERK phosphorylation, receptor internalization, or some chemotaxis assays).

  • Use a Gαi inhibitor: Pre-treat your cells with pertussis toxin (PTX). PTX ADP-ribosylates and inactivates Gαi proteins. If the effect of your primary agonist is blocked by PTX but the effect of this compound persists, it suggests the this compound effect is Gαi-independent and likely mediated by β-arrestin.

  • Employ a "neutral" antagonist: Use a different H4R antagonist that does not exhibit biased agonism, such as thioperamide (note: thioperamide is also an H3R antagonist), as a control to see if it can block the effects of both histamine and this compound.[8]

  • Measure β-arrestin recruitment directly: Perform a β-arrestin recruitment assay to confirm that this compound is acting as an agonist for this endpoint in your cell system.

Troubleshooting_Workflow Start Unexpected stimulatory effect observed with this compound Q1 Is the assay readout downstream of Gαi or β-arrestin? Start->Q1 A1_Gai Likely Gαi-mediated Q1->A1_Gai cAMP assay A1_beta Potentially β-arrestin-mediated Q1->A1_beta ERK, internalization TS1 Pre-treat with Pertussis Toxin (PTX) A1_beta->TS1 Q2 Does PTX block the effect of this compound? TS1->Q2 A2_yes Effect is Gαi-dependent (unexpected) Q2->A2_yes A2_no Effect is Gαi-independent (confirms β-arrestin agonism) Q2->A2_no TS2 Use a neutral antagonist (e.g., thioperamide) as a control A2_no->TS2 TS3 Directly measure β-arrestin recruitment A2_no->TS3

Figure 2: Troubleshooting workflow for unexpected agonist effects.

Q2: My experimental results with this compound are inconsistent with published data or with results from H4R knockout models.

A2: Discrepancies can arise from several factors:

  • Cell-type specific signaling: The expression levels of G-proteins and β-arrestin can vary between cell types, leading to different dominant signaling pathways.

  • Species differences: The pharmacological properties of this compound, including its biased agonism, may differ between species orthologs of the H4 receptor.[10]

  • Experimental conditions: Assay-specific parameters such as incubation time and agonist concentration can influence the observed effect.

Troubleshooting Steps:

  • Validate your cell system: Confirm the expression of H4R in your cells.

  • Run parallel controls: When possible, perform experiments in parallel with H4R knockout/knockdown cells or tissues to confirm that the observed effects are indeed H4R-mediated.

  • Use multiple H4R ligands: Compare the effects of this compound with other H4R antagonists from different chemical classes to ensure the observed phenotype is not specific to this compound's unique pharmacology.[11]

Q3: I am having trouble dissolving this compound or my stock solution appears to have precipitated.

A3: this compound has specific solubility characteristics.

Recommendations:

  • Stock Solutions: Prepare stock solutions in DMSO (up to 50 mM) or 1 eq. HCl (up to 100 mM).[1][2] For in vivo use, a common vehicle is saline with a small percentage of DMSO or a suspension in methylcellulose.[12]

  • Storage: Store powder at +4°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][13]

  • Precipitation: If precipitation is observed in your media, you may be exceeding the aqueous solubility. Try lowering the final concentration or using a different vehicle if appropriate for your experiment. The use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[5]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Prep Prepare this compound Stock Solution Treatment Treat with this compound and Controls Prep->Treatment Cell_Prep Prepare Cells/Animal Model Cell_Prep->Treatment Stimulation Stimulate with H4R Agonist (if applicable) Treatment->Stimulation Assay Perform Functional Assay Stimulation->Assay Data Analyze and Interpret Data Assay->Data

Figure 3: General workflow for in vitro and in vivo experiments.
Key Experimental Methodologies

1. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay directly measures the recruitment of β-arrestin to the H4 receptor and is crucial for confirming the agonist effect of this compound on this pathway.

Methodology:

  • Cell Plating: Seed cells expressing a β-galactosidase-tagged H4 receptor and a β-arrestin-enzyme fragment fusion protein in a 384-well plate and incubate overnight.[14]

  • Compound Addition: Add this compound at various concentrations to the cell plate. Include a known H4R agonist as a positive control and a vehicle as a negative control.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.[14]

  • Detection: Add the detection reagent containing the chemiluminescent substrate.

  • Readout: Measure luminescence on a plate reader. An increase in signal indicates β-arrestin recruitment.

2. Calcium Mobilization Assay

This assay is typically used to measure Gq-coupled receptor activity, but the Gβγ subunits released from Gαi activation can also activate phospholipase C (PLC), leading to calcium release.

Methodology:

  • Cell Plating: Plate H4R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion.

  • Compound Pre-incubation: Add this compound or vehicle control and incubate for a short period (e.g., 10-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add an H4R agonist (e.g., histamine) and immediately measure the change in fluorescence over time. This compound should block the agonist-induced calcium flux.

3. Chemotaxis Assay (e.g., Boyden Chamber Assay)

This assay measures the migration of cells towards a chemoattractant.

Methodology:

  • Cell Preparation: Resuspend H4R-expressing cells (e.g., mast cells, eosinophils) in assay medium.

  • Assay Setup: Place a chemoattractant (e.g., histamine) in the lower wells of a Boyden chamber. Add the cell suspension to the upper chamber, which is separated by a porous membrane.

  • Treatment: this compound can be added to the upper chamber with the cells to assess its antagonist activity.

  • Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 1-3 hours).

  • Quantification: Count the number of cells that have migrated to the lower side of the membrane using a microscope. This compound is expected to inhibit histamine-induced chemotaxis.[1][11][13]

References

Technical Support Center: Optimizing JNJ-7777120 Concentration for H4 Receptor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-7777120 for histamine H4 receptor (H4R) inhibition studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the histamine H4 receptor.[1][2][3][4][5] It is a non-imidazole compound that binds with high affinity to the H4 receptor, exhibiting over 1000-fold selectivity against other histamine receptor subtypes (H1, H2, and H3).[2][3][4][5] Its primary mechanism is to block the binding of histamine to the H4 receptor, thereby inhibiting its downstream signaling pathways.

Q2: What is the reported binding affinity (Ki) and potency (IC50) of this compound?

A2: this compound consistently demonstrates a high binding affinity for the H4 receptor across different species. The reported Ki value is approximately 4.5 nM for the human, mouse, and rat H4 receptors.[1][4][6] The IC50 values vary depending on the functional assay. For instance, in histamine-induced mast cell chemotaxis assays, the IC50 is reported to be around 40 nM.[7]

Q3: I'm observing unexpected agonist-like effects with this compound in my experiments. Is this normal?

A3: This is a critical observation and is attributed to the phenomenon of "functional selectivity" or "biased agonism". While this compound acts as an antagonist or inverse agonist at the Gαi protein signaling pathway, it has been shown to act as a partial agonist for β-arrestin2 recruitment at the human H4 receptor.[8][9][10][11] This dual activity is crucial to consider when interpreting your data, as the observed effect will depend on the specific signaling pathway being measured in your assay.

Q4: What is the recommended starting concentration range for in vitro experiments?

A4: For in vitro assays, a common starting concentration range for this compound is between 10 nM and 1000 nM.[1] However, the optimal concentration will depend on the specific assay, cell type, and the expression level of the H4 receptor. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q5: What are the appropriate negative and positive controls to use in my experiments?

A5: For negative controls, a vehicle control (the solvent used to dissolve this compound, typically DMSO) is essential. It is also good practice to include a non-treated group of cells. For positive controls in antagonist studies, you should include a known H4 receptor agonist, such as histamine or 4-methylhistamine, to stimulate the receptor. In agonist studies (to observe the biased agonism of this compound), a known full agonist should be used for comparison.

Quantitative Data Summary

The following tables summarize the binding affinities and potencies of this compound for the H4 receptor from various studies.

Table 1: Binding Affinity (Ki) of this compound for H4 Receptors

SpeciesKi (nM)Reference
Human4.5[1][4]
Mouse~4[7]
Rat~4[7]

Table 2: Potency (IC50) of this compound in Functional Assays

AssayCell TypeSpeciesIC50 (nM)Reference
Mast Cell ChemotaxisMouse Bone Marrow-Derived Mast CellsMouse40[7]
Eosinophil Shape ChangeHuman EosinophilsHuman300
Eosinophil ChemotaxisHuman EosinophilsHuman86
[³⁵S]GTPγS Binding (inhibition of clobenpropit-induced binding)U2OS-H4 cellsHuman-[10]

Signaling Pathways and Experimental Workflows

H4 Receptor Signaling Pathway

The histamine H4 receptor primarily couples to the Gαi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. However, this compound can induce biased signaling, leading to the recruitment of β-arrestin2 independent of G-protein activation.

H4R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular H4R H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates Beta_Arrestin β-Arrestin2 H4R->Beta_Arrestin Recruits Histamine Histamine Histamine->H4R Activates JNJ_antagonist This compound (Antagonist) JNJ_antagonist->H4R Blocks Histamine G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Downstream_G Downstream Signaling (e.g., Chemotaxis) G_betagamma->Downstream_G cAMP ↓ cAMP AC->cAMP Downstream_Arrestin Downstream Signaling (e.g., Internalization) Beta_Arrestin->Downstream_Arrestin JNJ_agonist This compound (Biased Agonist) JNJ_agonist->H4R Activates β-Arrestin Pathway

Caption: H4 Receptor signaling pathways, including G-protein and β-arrestin pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on H4 receptor activity.

experimental_workflow start Start: Cell Culture (H4R-expressing cells) prepare_cells Prepare Cells for Assay (e.g., seeding, harvesting) start->prepare_cells pre_incubation Pre-incubate with varying concentrations of This compound prepare_cells->pre_incubation stimulation Stimulate with H4R Agonist (e.g., Histamine) pre_incubation->stimulation assay Perform Functional Assay (e.g., Ca2+ mobilization, Chemotaxis) stimulation->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis end End: Results data_analysis->end

References

troubleshooting JNJ-7777120 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-7777120. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer standardized protocols for the use of this potent and selective histamine H4 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the histamine H4 receptor (H4R), with a Ki value of approximately 4.5 nM.[1] It exhibits over 1000-fold selectivity for the H4R compared to other histamine receptors (H1R, H2R, and H3R).[2] Its primary mechanism of action is to block the binding of histamine to the H4R, thereby inhibiting downstream signaling pathways associated with this receptor. The H4R is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[3][4]

Q2: I am observing significant variability in my experimental results with this compound. What are the common causes?

Variability in experimental outcomes with this compound can stem from several factors:

  • Compound Solubility and Stability: this compound has limited aqueous solubility.[2] Improper dissolution or precipitation during the experiment can lead to inconsistent effective concentrations. The compound's stability in solution can also be a factor, especially with repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures.[1][5]

  • Biased Agonism: this compound has been reported to act as a biased agonist. While it antagonizes G protein-dependent signaling, it can independently recruit β-arrestin.[3][6][7][8] This means that the observed effect of this compound can vary depending on the specific downstream signaling pathway being measured in your assay.

  • Cell Line and Animal Model Differences: The expression levels of the H4 receptor and the downstream signaling components can vary significantly between different cell lines and animal models, leading to different responses to this compound.[9]

  • Experimental Protocol Variations: Minor differences in experimental protocols, such as incubation times, reagent concentrations, and vehicle used, can contribute to result variability.

Q3: What is the recommended procedure for preparing and storing this compound stock solutions?

For optimal results and to minimize variability, adhere to the following storage and handling best practices:

  • Storage of Solid Compound: Store the solid form of this compound at -20°C under desiccating conditions.[10] It can be stored for up to 12 months under these conditions.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of up to 50 mM.

  • Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[1]

  • Working Solution Preparation: When preparing working solutions, thaw the stock solution at room temperature and vortex gently to ensure it is fully dissolved. Dilute the stock solution into your aqueous assay buffer immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to prevent solvent-induced artifacts.[11]

Troubleshooting Guides

In Vitro Experiment Variability
Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values between experiments. Compound Precipitation: this compound may be precipitating out of the aqueous assay buffer.1. Visually inspect solutions for any cloudiness or precipitate. 2. Reduce the final concentration of this compound in the assay. 3. Increase the final DMSO concentration slightly (while staying below toxic levels for your cells). 4. Consider using a different buffer system or adding a non-ionic detergent like 0.01% Triton X-100 to your assay buffer.[11]
Cell Passage Number/Health: Cell characteristics can change with increasing passage number, affecting receptor expression and signaling.1. Use cells within a defined low passage number range for all experiments. 2. Regularly monitor cell health and morphology.
Unexpected agonist-like effects observed. Biased Agonism: Your assay may be detecting β-arrestin recruitment or other G protein-independent signaling pathways.[6]1. Use an assay that specifically measures Gαi/o activation, such as a cAMP assay, to confirm antagonism. 2. If possible, use a β-arrestin recruitment assay to characterize the biased agonistic activity of this compound in your system.
Low potency compared to published data. High ATP Concentration (for kinase assays, not directly applicable but a good general point): For ATP-competitive inhibitors, high intracellular ATP can outcompete the inhibitor. While this compound is not a kinase inhibitor, this illustrates the importance of considering the cellular environment.1. For cell-based assays, be aware that the intracellular environment can influence compound potency compared to biochemical assays.[11]
Compound Degradation: The compound may have degraded due to improper storage or handling.1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles of stock solutions.
In Vivo Experiment Variability
Problem Possible Cause Troubleshooting Steps
Inconsistent efficacy between studies. Differences in Animal Strain, Age, or Sex: These factors can influence drug metabolism and response.1. Standardize the animal model specifics across all experiments.
Vehicle Formulation and Administration: The vehicle used to dissolve this compound and the route of administration can affect its bioavailability.1. Use a consistent and well-described vehicle formulation. For in vivo studies, a common formulation involves dissolving this compound in saline with 1.1% DMSO.[12] 2. Ensure consistent administration technique (e.g., intraperitoneal, subcutaneous).
Lack of expected anti-inflammatory effect. Timing of Drug Administration: The timing of this compound administration relative to the inflammatory challenge is critical.1. Optimize the dosing schedule. For example, in a rat model of carrageenan-induced paw edema, this compound is often administered 30 minutes prior to the carrageenan injection.[13]
Dose Selection: The dose may be insufficient to achieve the necessary therapeutic concentration at the target site.1. Perform a dose-response study to determine the optimal effective dose for your specific model.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/SystemParameterValueReference
Radioligand BindingHuman H4RKi4.5 nM[1]
β-arrestin RecruitmentU2OS-H4RIntrinsic Activity62 ± 4% of histamine response[3]
Gαi Signaling (cAMP)hH4R-expressing cellsIntrinsic Activity-83 ± 6% (inverse agonist)[3]

Table 2: Reported In Vivo Dosages of this compound

Animal ModelConditionDose RangeRoute of AdministrationKey FindingReference
Rat (Wistar)Carrageenan-Induced Paw Edema10 or 30 mg/kgSubcutaneous (s.c.)Reduction in paw edema[13]
Rat (Sprague Dawley)Chronic Unpredictable Mild Stress20 and 40 mg/kgIntraperitoneal (i.p.)Increased locomotor activity and GSH levels[14]
RatTransient Cerebral Ischemia1 mg/kg (twice daily)Intraperitoneal (i.p.)Reduced neurological deficit[12]
MouseRotenone-induced Parkinson's DiseaseInfusionIntracerebroventricularBlockade of microglial activation[15]
MouseAllergic Contact DermatitisNot specifiedNot specifiedAmeliorated dermatitis[16]

Experimental Protocols

Standard In Vitro cAMP Assay for H4R Antagonism
  • Cell Culture: Culture HEK293 cells stably expressing the human H4 receptor in appropriate media.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of a known H4R agonist (e.g., histamine) at a concentration that elicits a submaximal response (e.g., EC80).

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Treatment: Add the diluted this compound or vehicle to the appropriate wells and incubate for a predetermined time (e.g., 30 minutes).

  • Agonist Challenge: Add the H4R agonist to the appropriate wells and incubate for a specified period.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

Standard In Vivo Mouse Model of Zymosan-Induced Peritonitis
  • Animals: Use male BALB/c mice (or other appropriate strain).

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time before the zymosan challenge.

  • Induction of Peritonitis: Inject zymosan A (e.g., 1 mg in sterile saline) intraperitoneally into each mouse.

  • Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.

  • Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

  • Differential Cell Count: Prepare cytospin slides of the lavage fluid and perform a differential cell count (e.g., neutrophils, macrophages) after staining with a suitable stain (e.g., Wright-Giemsa).

  • Data Analysis: Compare the number of infiltrating immune cells between the this compound-treated and vehicle-treated groups.

Visualizations

Histamine_H4_Receptor_Signaling_Pathway Histamine H4 Receptor Signaling Pathway Histamine Histamine H4R Histamine H4 Receptor (GPCR) Histamine->H4R Agonist JNJ7777120 This compound JNJ7777120->H4R Antagonist Beta_arrestin β-arrestin JNJ7777120->Beta_arrestin Biased Agonist (Direct Recruitment) G_protein Gαi/o βγ H4R->G_protein Activates H4R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response MAPK MAPK Pathway (e.g., ERK) Beta_arrestin->MAPK Activates MAPK->Cellular_Response

Caption: Histamine H4 Receptor Signaling Pathways.

Experimental_Workflow_Troubleshooting Experimental Workflow for Troubleshooting Variability cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Compound_Prep Compound Preparation - Check Purity & Identity - Proper Dissolution - Fresh Stock Solutions Execution Execution - Accurate Pipetting - Consistent Timing Compound_Prep->Execution Variability Experimental Variability Compound_Prep->Variability Cell_Culture Cell Culture/Animal Model - Consistent Passage Number - Standardized Animal Strain/Age/Sex Cell_Culture->Execution Cell_Culture->Variability Protocol_Design Protocol Design - Consistent Reagents & Concentrations - Standardized Incubation Times Protocol_Design->Execution Protocol_Design->Variability Data_Collection Data Collection - Calibrated Instruments - Consistent Readouts Execution->Data_Collection Execution->Variability Data_Analysis Data Analysis - Appropriate Statistical Tests - Outlier Analysis Data_Collection->Data_Analysis Data_Collection->Variability Interpretation Interpretation - Consider Biased Agonism - Compare to Controls Data_Analysis->Interpretation Data_Analysis->Variability Interpretation->Variability Interpretation->Variability

Caption: Troubleshooting Workflow.

References

impact of JNJ-7777120 oral bioavailability on study design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histamine H4 receptor antagonist, JNJ-7777120. The content focuses on the impact of its oral bioavailability on experimental study design.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of this compound and how does it differ between species?

A1: The oral bioavailability of this compound shows significant variability between species. In rats, the oral bioavailability is approximately 30%, while in dogs, it is around 100%.[1][2][3][4] This difference is a critical factor to consider when designing preclinical studies in these animal models.

Q2: How should the known oral bioavailability of this compound in rats (~30%) influence my study design?

A2: When administering this compound orally to rats, you must account for its partial bioavailability to achieve the desired systemic exposure. This generally requires administering a higher dose compared to intravenous (IV) or intraperitoneal (IP) injections. While published studies often do not explicitly detail their dose adjustments, a common practice is to increase the oral dose to compensate for the lower absorption. For example, to achieve a systemic exposure equivalent to a 10 mg/kg IP dose, a starting point for an oral dose in rats would be approximately 33.3 mg/kg. However, dose-response studies are always recommended to determine the optimal oral dose for your specific experimental model.

Q3: What administration routes other than oral have been used for this compound in preclinical studies?

A3: Due to its moderate oral bioavailability in rodents and its short half-life, this compound has frequently been administered via other routes in preclinical studies to ensure more consistent systemic exposure. These routes include intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[2][5] The choice of administration route should be guided by the specific aims of your study.

Q4: What is the half-life of this compound and what are the implications for study design?

A4: The half-life of this compound is approximately 3 hours in both rats and dogs.[1][2][3][4] This relatively short half-life means that for studies requiring sustained target engagement, frequent dosing (e.g., twice daily) may be necessary, regardless of the administration route. This was a contributing factor to the discontinuation of its clinical development.[6][7]

Q5: Why was this compound not advanced into clinical trials?

A5: Development of this compound was halted before it reached clinical trials due to two main reasons: its short in vivo half-life and observed hypoadrenocorticism toxicity in rats and dogs during preclinical studies.[6][7]

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected efficacy in an oral dosing study in rats.

  • Possible Cause 1: Insufficient dose to compensate for bioavailability.

    • Solution: Review your dosing calculations. Ensure that you have accounted for the ~30% oral bioavailability in rats. If you are trying to match exposure from a parenteral dose, you may need to increase your oral dose by a factor of approximately 3.3. It is highly recommended to perform a pilot dose-escalation study to establish the effective oral dose in your model.

  • Possible Cause 2: Formulation issues affecting dissolution and absorption.

    • Solution: this compound is poorly soluble in water. Ensure you are using an appropriate vehicle for oral administration. Common formulations involve dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with a vehicle suitable for gavage, such as saline, corn oil, or a solution containing PEG300 and Tween80.[1][5] The final formulation should be a homogenous suspension or solution.

  • Possible Cause 3: Short half-life leading to insufficient target coverage.

    • Solution: Consider the timing of your endpoint measurements relative to the dosing schedule. Given the ~3-hour half-life, the drug's concentration will decrease significantly within a few hours. For chronic studies, a twice-daily dosing regimen might be necessary to maintain adequate plasma concentrations.

Problem: Unexpected variability in results between animals in an oral study.

  • Possible Cause 1: Inconsistent gavage technique.

    • Solution: Ensure that all personnel performing oral gavage are properly trained and consistent in their technique to minimize stress and ensure accurate delivery of the full dose to the stomach.

  • Possible Cause 2: Food effects on absorption.

    • Solution: The presence of food in the stomach can alter the absorption of orally administered compounds. To reduce variability, standardize the fasting and feeding schedule of the animals before and after dosing.

Data Presentation

Table 1: Pharmacokinetic Properties of this compound

ParameterRatDogReference
Oral Bioavailability ~30%~100%[1][2][4]
Half-life (t½) ~3 hours~3 hours[1][2][4]
Primary Reason for Discontinuation \multicolumn{2}{c}{Short half-life and hypoadrenocorticism toxicity} &[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents

This protocol is a general guideline based on common practices for compounds with similar solubility profiles.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile water or saline

  • Procedure for a 10% DMSO, 40% PEG300, 5% Tween80, 45% Water/Saline Formulation: a. Weigh the required amount of this compound. b. Dissolve the this compound powder in DMSO to create a stock solution (e.g., 30 mg/mL). Ensure it is fully dissolved. c. In a separate sterile tube, add the required volume of PEG300. d. To the PEG300, add the this compound/DMSO stock solution and mix thoroughly until the solution is clear. e. Add the required volume of Tween 80 to the mixture and mix until clear. f. Finally, add the sterile water or saline to reach the final desired volume and concentration. Mix thoroughly. g. This mixed solution should be used immediately for optimal results.[1]

Protocol 2: In Vivo Efficacy Study - Oral vs. Intraperitoneal Administration

This protocol outlines a study design to compare the efficacy of this compound administered orally versus intraperitoneally in a mouse model of zymosan-induced peritonitis.

  • Animal Model: Female BALB/c mice.

  • Groups (n=8-10 per group):

    • Vehicle control (oral)

    • Vehicle control (i.p.)

    • This compound (e.g., 10 mg/kg, i.p.)

    • This compound (e.g., 30 mg/kg, oral) - Dose adjusted for estimated bioavailability.

  • Procedure: a. Prepare this compound for both oral and i.p. administration at the desired concentrations. A common vehicle for i.p. administration is saline with a small percentage of DMSO.[5] b. Administer the respective treatments to the mice. c. After a set pre-treatment time (e.g., 1 hour), induce peritonitis by injecting zymosan (e.g., 1 mg) into the peritoneal cavity. d. At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect peritoneal lavage fluid. e. Analyze the lavage fluid for inflammatory markers, such as neutrophil infiltration, by cell counting and flow cytometry.

  • Endpoint Analysis: Compare the reduction in neutrophil infiltration between the orally and intraperitoneally treated groups to assess the relative efficacy of the two routes of administration.

Mandatory Visualization

G cluster_0 Preclinical Study Initiation cluster_1 Pharmacokinetic Considerations for this compound cluster_2 Study Design Pathways start Define Therapeutic Goal & Animal Model pk_data Review PK Data: - Oral Bioavailability (Rat: ~30%) - Half-life (~3 hours) start->pk_data route_decision Select Administration Route pk_data->route_decision oral_path Oral Dosing Protocol route_decision->oral_path Oral Route Chosen parenteral_path Parenteral Dosing Protocol (i.p. or s.c.) route_decision->parenteral_path Parenteral Route Chosen dose_adjust Calculate Dose Adjustment (Increase dose by ~3.3x) oral_path->dose_adjust formulate_parenteral Prepare Parenteral Formulation (e.g., Saline/DMSO) parenteral_path->formulate_parenteral formulate_oral Prepare Oral Formulation (e.g., DMSO/PEG300/Tween80) dose_adjust->formulate_oral dosing_schedule Determine Dosing Frequency (Consider twice daily for chronic studies) formulate_oral->dosing_schedule formulate_parenteral->dosing_schedule execute Execute In Vivo Study dosing_schedule->execute

Caption: Workflow for this compound study design considering its pharmacokinetics.

G Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Activates G_protein Gi/o Protein Signaling H4R->G_protein Activates Inflammation Pro-inflammatory Responses (e.g., Mast Cell & Neutrophil Migration) G_protein->Inflammation Leads to JNJ7777120 This compound JNJ7777120->H4R Antagonizes

Caption: Antagonistic action of this compound on the Histamine H4 receptor pathway.

References

addressing JNJ-7777120-induced hypoadrenocorticism in rats and dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing hypoadrenocorticism observed in rats and dogs during preclinical studies with JNJ-7777120, a potent and selective histamine H4 receptor (H4R) antagonist. The development of this compound was discontinued due to this adverse effect, making it a critical consideration for researchers utilizing this compound as a pharmacological tool.[1][2][3]

Troubleshooting Guide

This guide addresses potential issues encountered during in vivo studies with this compound.

Observed Issue Potential Cause Recommended Action
Lethargy, weakness, anorexia, weight loss in treated animals. Onset of hypoadrenocorticism.1. Immediately perform a clinical assessment of the animal. 2. Collect blood for baseline cortisol and electrolyte measurement. 3. Consider performing an ACTH stimulation test to confirm adrenal insufficiency. 4. Temporarily suspend dosing until the animal is stable. 5. Consult with a veterinarian for supportive care.
Unexpected mortality in high-dose groups. Acute adrenal crisis (Addisonian crisis).1. Perform a necropsy with a focus on the adrenal glands. 2. Review dosing protocols and consider dose reduction in future cohorts. 3. Ensure adequate hydration and electrolyte balance in all dosed animals.
Inconsistent or milder than expected anti-inflammatory effects. While this compound is a potent H4R antagonist, its short in vivo half-life (~3 hours in rats and dogs) may lead to suboptimal exposure.[4]1. Verify the dosing regimen and vehicle preparation. 2. Consider more frequent dosing or a different route of administration to maintain adequate plasma concentrations. 3. Analyze plasma samples to confirm drug exposure levels.
Variable responses to this compound between individual animals. Individual differences in metabolism or sensitivity to adrenal toxicity.1. Increase the number of animals per group to improve statistical power. 2. Monitor individual animal health closely and exclude any with pre-existing conditions that may affect adrenal function. 3. Consider using both male and female animals to assess for sex-specific differences.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective antagonist of the histamine H4 receptor.[1][4][5] It exhibits over 1,000-fold selectivity for the H4 receptor compared to H1, H2, and H3 receptors.[4] The H4 receptor is primarily expressed on hematopoietic cells and is involved in inflammatory and immune responses.[6]

Q2: What is the evidence linking this compound to hypoadrenocorticism?

A2: Multiple sources state that the clinical development of this compound was halted due to findings of hypoadrenocorticism toxicity in both rats and dogs during preclinical safety studies.[1][2][3]

Q3: Is there specific dose-response data available for this compound-induced hypoadrenocorticism?

A3: Specific quantitative data from the original preclinical toxicology studies conducted by Johnson & Johnson are not publicly available. Therefore, a precise dose-response curve for the induction of hypoadrenocorticism cannot be provided. Researchers should be aware of this toxicity and implement careful monitoring protocols, especially at higher doses and with chronic administration.

Q4: What are the clinical signs of hypoadrenocorticism to monitor for in rats and dogs?

A4: Common clinical signs of hypoadrenocorticism (Addison's disease) in dogs include lethargy, weakness, anorexia, vomiting, diarrhea, weight loss, and dehydration. In severe cases, animals may present in a state of collapse, known as an Addisonian crisis. While clinical signs in rats may be less specific, they can include decreased activity, weight loss, and ruffled fur.

Q5: What biochemical markers are indicative of hypoadrenocorticism?

A5: The classic biochemical signs of hypoadrenocorticism are hyponatremia (low sodium) and hyperkalemia (high potassium). Other potential findings include azotemia (increased BUN and creatinine), hypoglycemia (low blood glucose), and hypercalcemia (high calcium).

Q6: How can this compound-induced hypoadrenocorticism be definitively diagnosed in a research setting?

A6: The gold standard for diagnosing hypoadrenocorticism is the ACTH stimulation test. This test measures the adrenal glands' ability to produce cortisol in response to stimulation with synthetic ACTH. In an animal with hypoadrenocorticism, the cortisol levels will be low both at baseline and after ACTH stimulation.

Experimental Protocols

Protocol 1: Monitoring for Adrenal Toxicity During this compound Administration

Objective: To proactively monitor for signs of hypoadrenocorticism in rats or dogs treated with this compound.

Methodology:

  • Baseline Data Collection: Prior to the first dose of this compound, collect baseline data for each animal, including:

    • Body weight

    • Complete blood count (CBC)

    • Serum biochemistry panel (including electrolytes, glucose, BUN, creatinine, and calcium)

    • Baseline serum cortisol concentration

  • Regular Monitoring:

    • Record body weight and clinical observations daily.

    • Collect blood for serum biochemistry analysis at regular intervals (e.g., weekly for chronic studies).

    • If any clinical signs of hypoadrenocorticism are observed, immediately collect blood for electrolyte and cortisol measurement.

  • ACTH Stimulation Test: If baseline cortisol is low or clinical signs are present, perform an ACTH stimulation test:

    • Collect a baseline blood sample for cortisol measurement.

    • Administer synthetic ACTH (cosyntropin) intravenously or intramuscularly at a dose appropriate for the species.

    • Collect a second blood sample at a specified time post-ACTH administration (typically 1 hour for dogs) for cortisol measurement.

Protocol 2: Management of Suspected this compound-Induced Hypoadrenocorticism

Objective: To stabilize an animal exhibiting clinical or biochemical signs of hypoadrenocorticism.

Methodology:

  • Immediate Cessation of Dosing: Discontinue administration of this compound.

  • Fluid Therapy: If the animal is dehydrated or hypotensive, initiate intravenous fluid therapy with 0.9% sodium chloride to correct fluid and electrolyte imbalances.

  • Glucocorticoid Replacement: Administer a short-acting glucocorticoid, such as dexamethasone or prednisolone, at a dose recommended by a veterinarian.

  • Mineralocorticoid Replacement: If hyponatremia and hyperkalemia are severe, mineralocorticoid replacement therapy may be necessary. This should be done under the guidance of a veterinarian.

  • Supportive Care: Provide supportive care as needed, including nutritional support and monitoring of vital signs.

  • Re-evaluation: Once the animal is stable, a gradual and cautious re-introduction of this compound at a lower dose could be considered if scientifically justified, with intensified monitoring.

Data Presentation

Due to the lack of publicly available quantitative data from the original toxicology studies of this compound, a specific data table on dose-dependent adrenal toxicity cannot be provided. Researchers generating their own data should consider structuring it as follows:

Table 1: Example Template for Summarizing Adrenal Safety Data for this compound

Dose Group (mg/kg) Species/Strain Duration of Dosing Key Clinical Observations Mean Change in Body Weight (%) Serum Sodium (mmol/L) (Mean ± SD) Serum Potassium (mmol/L) (Mean ± SD) Post-ACTH Cortisol (nmol/L) (Mean ± SD) Adrenal Gland Histopathology Findings
Vehicle Control
Low Dose
Mid Dose
High Dose

Visualizations

Signaling Pathway

H4R_Antagonism cluster_cell Immune Cell (e.g., Mast Cell, Eosinophil) Histamine Histamine H4R H4 Receptor Histamine->H4R Activates G_protein Gαi/o Protein H4R->G_protein Activates JNJ This compound JNJ->H4R Blocks Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) G_protein->Downstream Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Downstream->Response

Caption: Mechanism of this compound as a histamine H4 receptor antagonist.

Experimental Workflow

Adrenal_Toxicity_Workflow cluster_study In Vivo Study with this compound Dosing This compound Administration (Rat or Dog) Monitoring Daily Clinical Observation & Body Weight Dosing->Monitoring Blood Periodic Blood Sampling (Biochemistry & Cortisol) Dosing->Blood Signs Clinical Signs of Hypoadrenocorticism? Monitoring->Signs Blood->Signs ACTH Perform ACTH Stimulation Test Signs->ACTH Yes Necropsy Terminal Necropsy & Adrenal Histopathology Signs->Necropsy No (at end of study) Diagnosis Confirm/Rule Out Hypoadrenocorticism ACTH->Diagnosis Diagnosis->Necropsy

Caption: Workflow for monitoring adrenal toxicity in preclinical studies.

References

Technical Support Center: JNJ-7777120 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the alternative in vivo delivery methods for the selective histamine H4 receptor antagonist, JNJ-7777120. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the in vivo administration of this compound.

Q1: My this compound is not dissolving properly. What should I do?

A1: this compound is sparingly soluble in aqueous solutions. For injectable formulations, it is recommended to first create a stock solution in an organic solvent like DMSO. Subsequently, co-solvents such as PEG300 and Tween 80 can be added, followed by the aqueous vehicle (e.g., saline or ddH2O), to create a clear solution. For oral administration, this compound can be prepared as a suspension in vehicles like carboxymethylcellulose (CMC-Na). If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution. Always ensure the final solution is clear before administration, especially for injectable routes.

Q2: I am observing adverse effects in my animals after administration. What could be the cause?

A2: Adverse effects can stem from several factors. High concentrations of DMSO in the final formulation can cause local irritation or toxicity. It is advisable to keep the final DMSO concentration as low as possible, ideally below 5%. The administration volume should also be appropriate for the size of the animal to avoid discomfort or physiological stress. Additionally, the specific animal strain might exhibit different sensitivities to the compound or the vehicle. It is recommended to perform a small pilot study to determine the optimal dose and vehicle combination for your specific animal model.

Q3: Which route of administration is best for my study?

A3: The choice of administration route depends on the specific objectives of your experiment.

  • Oral (P.O.): Suitable for studies mimicking clinical administration in humans and for longer-term dosing regimens. However, be aware of the potential for first-pass metabolism, which may affect bioavailability.

  • Subcutaneous (S.C.): This route provides a slower and more sustained release of the compound compared to intravenous or intraperitoneal injections, leading to a longer duration of action. It is often used in models of chronic inflammation.

  • Intraperitoneal (I.P.): Allows for rapid absorption and systemic distribution of the compound, bypassing the gastrointestinal tract and first-pass metabolism. This route is commonly used in acute inflammatory models.

  • Intravenous (I.V.): Provides immediate and 100% bioavailability, making it ideal for pharmacokinetic studies and for experiments requiring rapid and precise control over plasma concentrations.

Q4: What is the recommended dose of this compound for in vivo studies?

A4: The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific disease being studied. Doses reported in the literature range from 1 mg/kg to 100 mg/kg. It is crucial to perform a dose-response study to determine the most effective dose for your experimental setup.

Q5: How should I prepare this compound for administration?

A5: Detailed protocols for preparing this compound for different administration routes are provided in the "Experimental Protocols" section below. It is important to follow these protocols carefully to ensure the compound is properly dissolved or suspended and to minimize the risk of precipitation or animal discomfort.

Data Presentation

The following tables summarize the available quantitative data for this compound to facilitate comparison between different administration routes. Note: A direct comparison of pharmacokinetic parameters across all routes from a single study is not available in the public literature. The data presented is compiled from various sources.

Table 1: In Vivo Administration of this compound in Rodent Models

Animal Model Administration Route Dosage Range Vehicle Observed Effects
MouseOral (P.O.)200 mg/kgNot specifiedBlockade of histamine-induced mast cell migration.[1]
MouseSubcutaneous (S.C.)10 - 100 mg/kgSalineDose-dependent inhibition of zymosan-induced neutrophil infiltration and croton oil-induced ear inflammation.
RatIntraperitoneal (I.P.)1 mg/kgSaline with 1.1% DMSONeuroprotective effects in a model of transient cerebral ischemia.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Oral (P.O.) Subcutaneous (S.C.) Intraperitoneal (I.P.) Intravenous (I.V.)
Bioavailability ~30% (in rats)[1][2]Data not availableData not available100% (by definition)
Half-life (t1/2) ~3 hours (in rats and dogs)[1][2]Data not availableData not availableData not available
Cmax Data not availableData not availableData not availableData not available
Tmax Data not availableData not availableData not availableData not available

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound for various in vivo administration routes.

Protocol 1: Preparation of this compound for Injectable Administration (Subcutaneous or Intraperitoneal)

This protocol is suitable for preparing a clear solution of this compound for subcutaneous or intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or sterile ddH2O

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved.

  • Add co-solvents: In a new sterile tube, add the required volume of the this compound stock solution.

  • Sequentially add the following solvents, ensuring the solution is clear after each addition:

    • 40% (v/v) PEG300

    • 5% (v/v) Tween 80

  • Add aqueous vehicle: Bring the solution to the final desired volume with sterile saline or ddH2O. The final concentration of DMSO should be kept as low as possible (e.g., 5-10%).

  • Final formulation example (for a 1 mg/mL solution):

    • 5% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 50% Sterile Saline

  • Administration: Administer the freshly prepared solution to the animals via subcutaneous or intraperitoneal injection at the desired dosage.

Protocol 2: Preparation of this compound for Oral Administration (Suspension)

This protocol describes the preparation of a homogenous suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

  • Sterile tubes

  • Homogenizer or vortex mixer

Procedure:

  • Weigh the compound: Weigh the required amount of this compound powder.

  • Prepare the suspension: Add the this compound powder to the appropriate volume of the CMC-Na solution to achieve the desired final concentration.

  • Homogenize: Vigorously vortex or use a homogenizer to ensure a uniform and stable suspension.

  • Administration: Administer the freshly prepared suspension to the animals via oral gavage at the desired dosage.

Mandatory Visualization

Histamine H4 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by the histamine H4 receptor (H4R) and the antagonistic action of this compound. H4R is a Gαi-protein coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can further modulate downstream signaling cascades, including the MAPK and NF-κB pathways, which are involved in inflammatory responses. This compound, as a selective antagonist, blocks the binding of histamine to the H4R, thereby inhibiting these downstream effects.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds & Activates G_protein Gαi/βγ H4R->G_protein Activates JNJ This compound JNJ->H4R Blocks AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Modulates NFkB NF-κB Pathway G_protein->NFkB Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP->MAPK Modulates Inflammation Inflammatory Response MAPK->Inflammation Leads to NFkB->Inflammation Leads to

Caption: Signaling pathway of the Histamine H4 Receptor and antagonism by this compound.

Experimental Workflow for this compound Formulation

This diagram outlines the general workflow for preparing this compound for in vivo administration.

Formulation_Workflow cluster_preparation Preparation of this compound start Start: Weigh this compound Powder dissolve_dmso Dissolve in DMSO (for injectables) start->dissolve_dmso create_suspension Suspend in Vehicle (e.g., CMC-Na for oral) start->create_suspension add_cosolvents Add Co-solvents (PEG300, Tween 80) dissolve_dmso->add_cosolvents homogenize Homogenize Suspension create_suspension->homogenize add_aqueous Add Aqueous Vehicle (Saline or ddH2O) add_cosolvents->add_aqueous check_clarity Check for Clarity (Injectables) add_aqueous->check_clarity ready_oral Ready for Oral Gavage homogenize->ready_oral check_clarity->add_cosolvents Not Clear (Re-dissolve/Sonicate) ready_injectable Ready for Injection (S.C. or I.P.) check_clarity->ready_injectable Clear

Caption: General workflow for the preparation of this compound formulations.

References

managing potential side effects of JNJ-7777120 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of JNJ-7777120 in long-term studies.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments with this compound, with a focus on the primary reported toxicity.

Primary Area of Concern: Hypoadrenocorticism (Adrenal Insufficiency)

This compound was discontinued from clinical development due to observations of hypoadrenocorticism-like toxicity in long-term studies in rats and dogs.[1][2] This condition is characterized by insufficient production of hormones from the adrenal cortex. Researchers using this compound in long-term animal models should be vigilant for signs of this potential side effect.

FAQs

Q1: What is hypoadrenocorticism and why is it a concern with this compound?

A1: Hypoadrenocorticism, also known as Addison's disease, is a condition resulting from the deficient production of glucocorticoids (like cortisol) and/or mineralocorticoids (like aldosterone) by the adrenal glands. In preclinical studies, this compound was found to cause adrenal toxicity in rats and dogs, which is a significant safety concern that led to the cessation of its clinical development.[1][2]

Q2: What are the clinical signs of hypoadrenocorticism to watch for in my animal models?

A2: Clinical signs can be vague and non-specific, especially in the early stages. Researchers should monitor for:

  • Lethargy and weakness

  • Anorexia and weight loss

  • Vomiting and diarrhea

  • Dehydration

  • Hypotension (low blood pressure)

  • Bradycardia (slow heart rate) in severe cases

Q3: How can I proactively monitor for this compound-induced hypoadrenocorticism?

A3: Regular monitoring is crucial for early detection. This should include:

  • Weekly body weight and food/water intake measurements: A consistent decrease can be an early indicator.

  • Regular veterinary health checks: To assess for the clinical signs listed above.

  • Periodic blood work: To check for electrolyte imbalances (hyponatremia and hyperkalemia) and hypoglycemia.

  • ACTH stimulation test: This is the gold-standard for diagnosing hypoadrenocorticism. It should be considered as a baseline measurement before starting long-term studies and at regular intervals during the study, especially if any clinical signs appear.

Q4: What should I do if I suspect an animal is developing hypoadrenocorticism?

A4: If you suspect an animal is showing signs of hypoadrenocorticism:

  • Consult with the veterinary staff immediately.

  • Consider pausing or reducing the dose of this compound.

  • Perform an ACTH stimulation test to confirm the diagnosis.

  • Provide supportive care as recommended by the veterinarian, which may include fluid therapy and corticosteroid replacement.

Q5: Is there a risk of other side effects with this compound?

A5: While hypoadrenocorticism is the primary reported toxicity for this compound, a successor H4 receptor antagonist, JNJ 39758979, was associated with drug-induced agranulocytosis (a severe drop in white blood cells).[2] Although not directly reported for this compound, it is a potential class effect to be aware of in long-term studies. Monitoring complete blood counts (CBCs) periodically is a prudent measure.

Data Presentation

Due to the proprietary nature of preclinical toxicology data, detailed quantitative information on the incidence and dose-response of this compound-induced hypoadrenocorticism is not publicly available. The following table summarizes the known qualitative information.

Side EffectSpecies ObservedKey FeaturesRecommended Monitoring
Hypoadrenocorticism Rats, DogsAdrenal gland toxicity leading to hormonal insufficiency.Regular clinical observation, body weight monitoring, serum electrolytes, and ACTH stimulation test.
Agranulocytosis Not directly reported for this compound, but for a successor compound.A potential for this class of compounds.Periodic complete blood counts (CBC) with differential.

Experimental Protocols

Protocol 1: ACTH Stimulation Test for Monitoring Adrenal Function

Objective: To assess the functional capacity of the adrenal cortex to produce cortisol in response to adrenocorticotropic hormone (ACTH) stimulation.

Materials:

  • Cosyntropin (synthetic ACTH)

  • Baseline blood collection tubes (e.g., serum separator tubes)

  • Post-stimulation blood collection tubes

  • Centrifuge

  • Assay for cortisol measurement (e.g., ELISA, RIA)

Procedure:

  • Baseline Sample: Collect a baseline blood sample from the animal.

  • ACTH Administration: Administer a standardized dose of cosyntropin. The exact dose and route (intravenous or intramuscular) may vary depending on the species and institutional guidelines.

  • Post-Stimulation Sample: Collect a second blood sample at a specified time point after ACTH administration (typically 1-2 hours).

  • Sample Processing: Allow blood to clot, then centrifuge to separate the serum.

  • Cortisol Analysis: Measure the cortisol concentration in both the baseline and post-stimulation serum samples.

  • Interpretation: A normal response is a significant increase in cortisol levels post-stimulation. A blunted or absent response is indicative of hypoadrenocorticism.

Protocol 2: Monitoring for Agranulocytosis

Objective: To monitor for a potential decrease in neutrophil counts.

Materials:

  • Anticoagulant blood collection tubes (e.g., EDTA tubes)

  • Automated hematology analyzer or manual methods for cell counting

Procedure:

  • Blood Collection: Collect a blood sample from a suitable site (e.g., tail vein, saphenous vein).

  • Complete Blood Count (CBC): Perform a CBC with a differential to determine the absolute neutrophil count.

  • Frequency: Conduct baseline measurements before initiating the study and then at regular intervals (e.g., monthly) or if the animal shows signs of infection (fever, lethargy).

  • Interpretation: A significant decrease in the absolute neutrophil count below the normal reference range for the species should be investigated further.

Mandatory Visualization

Histamine_H4_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Activates JNJ_7777120 This compound JNJ_7777120->H4R Antagonizes G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Cell Function (e.g., Chemotaxis) cAMP->Immune_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Immune_Response

Caption: Simplified signaling pathway of the Histamine H4 Receptor and the antagonistic action of this compound.

Troubleshooting_Workflow Start Start of Long-Term This compound Study Monitoring Regular Monitoring: - Clinical Signs - Body Weight - Bloodwork (Electrolytes, CBC) Start->Monitoring Abnormal_Signs Abnormal Signs Observed? Monitoring->Abnormal_Signs Consult_Vet Consult Veterinarian Abnormal_Signs->Consult_Vet Yes Continue_Monitoring Continue Regular Monitoring Abnormal_Signs->Continue_Monitoring No ACTH_Test Perform ACTH Stimulation Test Consult_Vet->ACTH_Test Diagnosis Hypoadrenocorticism Confirmed? ACTH_Test->Diagnosis Action Pause/Reduce Dose Provide Supportive Care Diagnosis->Action Yes Investigate_Other Investigate Other Causes Diagnosis->Investigate_Other No Action->Continue_Monitoring Investigate_Other->Continue_Monitoring

Caption: Troubleshooting workflow for monitoring potential side effects of this compound in long-term studies.

References

Validation & Comparative

JNJ-7777120 in the Landscape of H4 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histamine H4 receptor (H4R) antagonist JNJ-7777120 with other key alternatives. The information is supported by experimental data to aid in the selection of appropriate pharmacological tools for in vitro and in vivo studies.

The histamine H4 receptor, the fourth member of the histamine receptor family, is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin. Its role in modulating immune responses has made it an attractive target for the development of therapeutics for inflammatory and allergic conditions. This compound was one of the first potent and selective non-imidazole H4R antagonists to be developed and has been instrumental in elucidating the physiological functions of this receptor.[1][2][3] However, several other H4R antagonists with distinct pharmacological profiles have since emerged. This guide compares this compound with other notable H4R antagonists, including JNJ-39758979, toreforant, and VUF6002.

Comparative Analysis of H4 Receptor Antagonists

The following tables summarize the key pharmacological parameters of this compound and its comparators, providing a quantitative basis for their differentiation.

Table 1: In Vitro Pharmacology of H4 Receptor Antagonists
CompoundHuman H4R Kᵢ (nM)Selectivity over H1R, H2R, H3RFunctional Activity
This compound 4.5[4][5]>1000-fold[4][5]Antagonist/Inverse Agonist[6]
JNJ-39758979 12.5[6][7]>80-fold[6][7]Antagonist[3]
Toreforant 8.4[8][9]High[8][9]Antagonist[8][9]
VUF6002 26[10]High vs H1R/H2R, some H3R affinity[11]Antagonist[7][12]
Table 2: In Vivo Efficacy of H4 Receptor Antagonists
CompoundAnimal ModelKey FindingsReference
This compound Mouse Zymosan-induced PeritonitisSignificantly blocks neutrophil infiltration.[5][13][5][13]
Mouse Model of AsthmaReduces eosinophilia and improves lung function.[1][2][1][2]
Mouse Model of PruritusAttenuates scratching behavior.[14][15][16][14][15][16]
JNJ-39758979 Mouse Model of AsthmaDose-dependent activity.[6][7][6][7]
Mouse Model of DermatitisDose-dependent activity.[6][7][6][7]
Human Histamine-induced PruritusEffective in reducing itch.[17][18][17][18]
Toreforant Mouse Model of AsthmaAnti-inflammatory effects.[8][9][8][9]
Mouse Model of ArthritisAnti-inflammatory effects.[8][9][8][9]
Human PsoriasisModest efficacy observed.[19][19]
VUF6002 Rat Carrageenan-induced Paw EdemaReduced paw edema and hyperalgesia.[7][12][7][12]
Table 3: Pharmacokinetic Properties of H4 Receptor Antagonists
CompoundSpeciesOral BioavailabilityHalf-life (t½)Reference
This compound Rat~30%~3 hours[4][5]
Dog100%~3 hours[4][5]
JNJ-39758979 HumanGood124-157 hours[6][7]
Toreforant HumanGoodConsistent with once-a-day dosing[8][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to visualize the H4 receptor signaling cascade and the experimental workflows used to characterize these compounds.

H4R_Signaling_Pathway Histamine Histamine H4R H4 Receptor Histamine->H4R Activates Gi_protein Gαi/βγ H4R->Gi_protein Couples to AC Adenylyl Cyclase Gi_protein->AC Inhibits PLC Phospholipase C Gi_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Chemotaxis Chemotaxis Ca2->Chemotaxis Cytokine Cytokine Release Ca2->Cytokine JNJ7777120 This compound (Antagonist) JNJ7777120->H4R Blocks

Caption: Simplified signaling pathway of the histamine H4 receptor.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., Ca²⁺ Mobilization, Chemotaxis) (Determine IC₅₀/EC₅₀) Binding->Functional Inflammation Inflammation Models (e.g., Peritonitis, Paw Edema) Functional->Inflammation Pruritus Pruritus Models (Scratching Behavior) Functional->Pruritus Asthma Asthma Models (Airway Hyperresponsiveness) Functional->Asthma Pharmacokinetics Pharmacokinetic Studies (Bioavailability, Half-life) Inflammation->Pharmacokinetics Pruritus->Pharmacokinetics Asthma->Pharmacokinetics

References

A Head-to-Head Comparison of JNJ-7777120 and JNJ-39758979 in Preclinical and Clinical Pruritus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent histamine H4 receptor (H4R) antagonists, JNJ-7777120 and JNJ-39758979, in the context of pruritus (itch) models. While both compounds have demonstrated anti-pruritic effects, they exhibit key differences in their development stages, potency, and available data from various experimental settings. This document summarizes their performance, presents supporting experimental data in a structured format, and details the methodologies of key experiments to aid in the evaluation and future development of anti-pruritic therapies.

Compound Overview

This compound is a potent and selective H4R antagonist that has been instrumental as a research tool in elucidating the role of the H4 receptor in inflammation and pruritus.[1] Despite its effectiveness in preclinical models, its development was discontinued due to a short in-vivo half-life and observed toxicity in animal studies, which prevented its progression to clinical trials.[1]

JNJ-39758979 is a subsequent, potent, and selective H4R antagonist developed with an improved preclinical safety profile and a longer half-life in humans.[2][3] This compound advanced to clinical trials and demonstrated efficacy in reducing histamine-induced itch in healthy volunteers and pruritus in patients with atopic dermatitis.[4][5] However, its development was also terminated due to instances of drug-induced agranulocytosis.[1]

Performance Data in Pruritus Models

The following tables summarize the quantitative data on the binding affinity and efficacy of this compound and JNJ-39758979 in various pruritus models.

Table 1: In Vitro Binding Affinity
CompoundReceptorSpeciesKᵢ (nM)Selectivity over H1R, H2R, H3R
This compound Histamine H4Human4.5>1000-fold
JNJ-39758979 Histamine H4Human12.5 ± 2.6>80-fold
Table 2: Efficacy in Histamine-Induced Pruritus
CompoundModelAdministrationDoseOutcome MeasureResult
This compound MouseIntraperitoneal (i.p.)15 mg/kgScratching BoutsSignificant reduction
JNJ-39758979 Human (Healthy Volunteers)Oral600 mgReduction in AUC of Pruritus Score (0-10 min)Significant reduction vs. placebo at 2h (p=0.0248) and 6h (p=0.0060)[4][5]
Table 3: Efficacy in Dermatitis-Associated Pruritus
CompoundModelAdministrationDoseOutcome MeasureResult
This compound Mouse (FITC-induced dermatitis)Not specifiedNot specifiedPruritusSignificantly inhibited[6]
This compound Mouse (TNCB-induced dermatitis)Not specified15 mg/kgScratching BehaviorSignificantly reduced[7]
JNJ-39758979 Human (Atopic Dermatitis)Oral100 mg & 300 mgPatient-Reported Pruritus ScoresNominally significant improvements[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Histamine-Induced Scratching in Mice

This model is a standard for evaluating acute pruritus.

Protocol:

  • Animals: Male C57BL/6 mice are typically used.

  • Acclimation: Mice are acclimated to the experimental environment for at least 15 minutes before the procedure.[8]

  • Hair Removal: The day before the experiment, the nape of the neck is shaved to expose a consistent area for injection.[8]

  • Drug Administration: this compound or vehicle is administered intraperitoneally at the desired dose (e.g., 15 mg/kg).

  • Pruritogen Injection: After a set pretreatment time (e.g., 30 minutes), histamine (e.g., 100 μg in 50 μL saline) is injected intradermally into the shaved area on the neck.[8]

  • Behavioral Recording: Immediately after histamine injection, the mice are placed in an observation chamber and video-recorded for a specified period (e.g., 30 minutes).[8]

  • Data Analysis: The number of scratching bouts directed at the injection site is counted by a blinded observer. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.[9]

Experimental Workflow for Histamine-Induced Pruritus in Mice

G cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Analysis acclimation Acclimation of Mice shaving Shaving Nape of Neck acclimation->shaving drug_admin Administration of This compound or Vehicle shaving->drug_admin histamine_injection Intradermal Histamine Injection drug_admin->histamine_injection video_recording Video Recording of Scratching Behavior histamine_injection->video_recording data_analysis Quantification of Scratching Bouts video_recording->data_analysis

Workflow for the histamine-induced pruritus model in mice.

FITC-Induced Atopic Dermatitis-Like Pruritus in Mice

This model mimics features of atopic dermatitis, including pruritus.

Protocol:

  • Animals: BALB/c mice are commonly used.

  • Sensitization: On day 0, mice are sensitized by applying a solution of fluorescein isothiocyanate (FITC) (e.g., 1.4% in a 1:1 mixture of acetone and dibutyl phthalate) to the shaved abdomen and footpads.[10]

  • Challenge: Once a week for several weeks (e.g., 8 weeks), a lower concentration of FITC (e.g., 0.5%) is applied to the shaved back skin to elicit an inflammatory and pruritic response.[10]

  • Drug Administration: this compound or vehicle is administered prior to the final challenge.

  • Pruritus Assessment: Scratching behavior is recorded and quantified as described in the histamine-induced model.

TNCB-Induced Chronic Dermatitis and Pruritus in Mice

This model induces a long-term inflammatory skin condition with associated itching.

Protocol:

  • Animals: NC/Nga or BALB/c mice are often used.

  • Sensitization: On day -7, mice are sensitized by applying 2,4,6-trinitrochlorobenzene (TNCB) to the ear.[10]

  • Challenge: TNCB is repeatedly applied to the same ear (e.g., three times a week) for several weeks (e.g., through day 21) to induce chronic dermatitis.[10]

  • Drug Administration: this compound or vehicle is administered before a challenge session.

  • Pruritus Assessment: Scratching behavior is monitored and quantified. In chronic models, automated systems for long-term monitoring can be employed.[11]

Signaling Pathway of H4R-Mediated Pruritus

The anti-pruritic effects of this compound and JNJ-39758979 are mediated through the blockade of the histamine H4 receptor, which is expressed on sensory neurons. The activation of H4R by histamine is believed to initiate a signaling cascade that leads to the sensation of itch.

Histamine H4 Receptor Signaling Pathway in Sensory Neurons

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular histamine Histamine H4R H4 Receptor histamine->H4R G_protein Gαi/o Protein H4R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates TRPV1 TRPV1 Channel PLC->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx leads to depolarization Neuronal Depolarization Ca_influx->depolarization action_potential Action Potential to CNS depolarization->action_potential itch_sensation Sensation of Itch action_potential->itch_sensation JNJ_compounds This compound & JNJ-39758979 JNJ_compounds->H4R inhibit

Simplified signaling cascade of H4R-mediated pruritus in sensory neurons.

Activation of the H4 receptor by histamine on sensory neurons leads to the activation of Gαi/o proteins.[3][12] This, in turn, stimulates Phospholipase C (PLC), which is involved in the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[12][13] The opening of the TRPV1 channel allows for an influx of calcium ions, leading to neuronal depolarization and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of itch.[12][13] this compound and JNJ-39758979 act by blocking the initial step of this cascade at the H4 receptor.

Conclusion

Both this compound and JNJ-39758979 have proven to be valuable molecules in understanding the role of the histamine H4 receptor in pruritus. This compound, as a preclinical tool, has robustly demonstrated the anti-pruritic potential of H4R antagonism in various animal models. JNJ-39758979 further validated this concept in human clinical trials, showing a significant reduction in histamine-induced itch.

Despite the discontinuation of both compounds for clinical development due to safety concerns, the collective data strongly supports the H4 receptor as a promising target for novel anti-pruritic therapies. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and development of next-generation H4R antagonists with improved safety profiles for the treatment of pruritic conditions.

References

A Comparative Guide: JNJ-7777120 vs. Traditional Antihistamines in Psoriasis and Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel histamine H4 receptor (H4R) antagonist, JNJ-7777120, against traditional histamine H1 receptor (H1R) antagonists. The content is based on available preclinical and clinical data, with a focus on pruritus and inflammatory skin conditions.

Executive Summary

This compound, a potent and selective H4R antagonist, demonstrates significant promise in preclinical models of pruritus and allergic dermatitis, often exhibiting superior efficacy compared to traditional H1 antihistamines. While direct clinical data for this compound is limited, studies on similar H4R antagonists suggest a potential therapeutic advantage, particularly in pruritus, by targeting a distinct histamine-mediated pathway. Traditional antihistamines, primarily acting on the H1R, are established treatments for allergic conditions, though their efficacy in chronic pruritic diseases like atopic dermatitis can be limited.

Mechanism of Action: A Tale of Two Receptors

Traditional antihistamines, such as loratadine, cetirizine, and diphenhydramine, exert their effects by blocking the action of histamine at the H1 receptor. This action helps to mitigate the classic symptoms of allergy, including vasodilation and sensory nerve stimulation, which contribute to itching and inflammation.

In contrast, this compound targets the more recently discovered H4 receptor, which is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, and T-cells. The activation of H4R is implicated in the chemotaxis of these inflammatory cells and the modulation of cytokine release, suggesting a more immunomodulatory role compared to the direct symptomatic relief provided by H1R antagonists.

Preclinical Efficacy: Head-to-Head in Animal Models

Numerous preclinical studies have evaluated the efficacy of this compound in murine models of pruritus and atopic dermatitis, often with direct comparisons to traditional antihistamines.

Table 1: Preclinical Efficacy of this compound vs. Traditional Antihistamines in Murine Models
Model Compound Dose Effect Reference
Histamine-induced Scratching This compound10, 30 mg/kgDose-dependent reduction in scratching behavior.[1]
Fexofenadine10, 30 mg/kgNo significant effect on scratching.[1]
Antigen-induced Scratching Loratadine5, 10 mg/kgSignificant inhibition of dorsal scratching. More potent than fexofenadine and chlorpheniramine.[2]
TNCB-induced Allergic Dermatitis This compound10, 30 mg/kgDose-dependent reduction in scratching and skin lesions. Reduced mast cell number.[1]
Fexofenadine10, 30 mg/kgNo effect on scratching or inflammation score.[1]
FITC-induced Th2-dependent Dermal Inflammation This compound15 mg/kgSignificant reduction in ear edema, inflammation, mast cell and eosinophil infiltration. Reduced pruritus.[3]
Low Magnesium Diet-induced Scratching Loratadine10 mg/kgSignificant inhibition of facial scratching behavior.[2]

These preclinical findings consistently suggest that H4R antagonism with this compound offers a more profound anti-inflammatory and anti-pruritic effect in these models compared to H1R blockade alone.

Clinical Efficacy: Insights from Human Trials

Table 2: Clinical Efficacy of JNJ-39758979 vs. Cetirizine in Histamine-Induced Pruritus in Healthy Subjects
Treatment Dose Primary Endpoint (AUC of Pruritus Score) Secondary Endpoint (Wheal and Flare Reduction) Reference
JNJ-39758979600 mgSignificant reduction at 2 and 6 hours post-dose compared to placebo.No significant reduction.[4]
Cetirizine10 mgSignificant reduction at 6 hours post-dose compared to placebo.Significant reduction at 2 and 6 hours post-dose.[4]
Placebo---[4]

This study suggests that H4R antagonism can effectively reduce histamine-induced pruritus, with a potentially different mechanism of action than H1R antagonists, as evidenced by the lack of effect on wheal and flare reactions.[4]

A separate phase 2a study of JNJ-39758979 in patients with moderate atopic dermatitis showed nominally significant improvements in patient-reported pruritus outcomes, further supporting the role of H4R in itch.[5] However, the development of JNJ-39758979 was terminated due to safety concerns (agranulocytosis), which were likely off-target effects.[5][6]

Clinical trials on traditional antihistamines in atopic dermatitis have yielded mixed results. A study on loratadine showed a significant effect on pruritus compared to placebo.[7] However, a broader review of antihistamines for atopic dermatitis concluded that there is a lack of high-level evidence to support their efficacy for pruritus in this condition.[8] For urticaria, both first and second-generation antihistamines have demonstrated efficacy superior to placebo.[8]

Experimental Protocols

Histamine-Induced Scratching in Mice

Objective: To evaluate the anti-pruritic effect of a test compound against histamine-induced scratching behavior.

Animals: Male ICR mice.

Procedure:

  • Acclimatize mice to individual observation cages for at least 30 minutes.

  • Administer the test compound (e.g., this compound, loratadine) or vehicle orally at the desired dose.

  • After a predetermined pretreatment time (e.g., 60 minutes), inject histamine hydrochloride (e.g., 100 µ g/site ) intradermally into the rostral back of the mice.

  • Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.

  • Compare the number of scratches in the compound-treated groups to the vehicle-treated group.

Hapten-Induced Atopic Dermatitis Model in Mice

Objective: To induce a chronic inflammatory skin condition resembling atopic dermatitis and to evaluate the therapeutic efficacy of test compounds.

Animals: Male NC/Nga mice.

Procedure:

  • Sensitization: Apply a 5% solution of a hapten, such as 2,4,6-trinitrochlorobenzene (TNCB), to the shaved abdomen of the mice.

  • Challenge: One week after sensitization, repeatedly apply a lower concentration (e.g., 1%) of the same hapten to the dorsal skin and ears of the mice, typically 2-3 times per week for several weeks.

  • Treatment: Administer the test compound (e.g., this compound, traditional antihistamine) or vehicle daily, starting from a specific time point during the challenge phase.

  • Assessment:

    • Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, dryness) using a standardized scoring system.

    • Scratching Behavior: Videotape the mice for a defined period and count the number of scratching bouts.

    • Histology: At the end of the study, collect skin samples for histological analysis to assess epidermal thickness and inflammatory cell infiltration (e.g., mast cells, eosinophils).

    • Biomarkers: Measure serum IgE levels and cytokine levels (e.g., IL-4, IL-5) in skin tissue or lymph nodes.

  • Compare the assessed parameters in the compound-treated groups to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Histamine Receptor Signaling Pathways

Histamine_Signaling cluster_H1R Histamine H1 Receptor Pathway cluster_H4R Histamine H4 Receptor Pathway cluster_drugs Drug Intervention Histamine_H1 Histamine H1R H1 Receptor Histamine_H1->H1R Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Inflammation_H1 Vasodilation, Increased Permeability, Sensory Nerve Stimulation Ca_release->Inflammation_H1 NFkB NF-κB Activation PKC->NFkB NFkB->Inflammation_H1 Histamine_H4 Histamine H4R H4 Receptor Histamine_H4->H4R Gi_o Gi/o H4R->Gi_o AC Adenylyl Cyclase Gi_o->AC beta_gamma βγ Subunit Gi_o->beta_gamma MAPK MAPK Pathway Gi_o->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PLC_beta Phospholipase C-β beta_gamma->PLC_beta Ca_mobilization Ca²⁺ Mobilization PLC_beta->Ca_mobilization Cell_Migration Inflammatory Cell Chemotaxis Ca_mobilization->Cell_Migration Chemokine_Cytokine Chemokine/Cytokine Release MAPK->Chemokine_Cytokine Chemokine_Cytokine->Cell_Migration Traditional_Antihistamines Traditional Antihistamines Traditional_Antihistamines->H1R JNJ_7777120 This compound JNJ_7777120->H4R

Caption: Simplified signaling pathways of Histamine H1 and H4 receptors.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Induction Induce Pruritus/Dermatitis (e.g., Histamine, Hapten) Vehicle Vehicle Control Induction->Vehicle JNJ This compound Induction->JNJ Traditional_AH Traditional Antihistamine Induction->Traditional_AH Behavior Behavioral Analysis (Scratching Counts) Vehicle->Behavior Clinical Clinical Scoring (Lesion Severity) Vehicle->Clinical Histo Histopathology (Cell Infiltration) Vehicle->Histo Biomarker Biomarker Analysis (IgE, Cytokines) Vehicle->Biomarker JNJ->Behavior JNJ->Clinical JNJ->Histo JNJ->Biomarker Traditional_AH->Behavior Traditional_AH->Clinical Traditional_AH->Histo Traditional_AH->Biomarker Stats Statistical Comparison of Treatment Groups Behavior->Stats Clinical->Stats Histo->Stats Biomarker->Stats

Caption: General workflow for preclinical evaluation of anti-pruritic drugs.

Conclusion

The available evidence strongly suggests that this compound, by targeting the histamine H4 receptor, offers a distinct and potentially more effective approach for the treatment of pruritus and inflammatory skin conditions compared to traditional H1 antihistamines. Preclinical data consistently demonstrate its superiority in relevant animal models. While direct comparative clinical data for this compound is needed, findings from a similar H4R antagonist in human trials are encouraging, particularly for the alleviation of pruritus. The differential effects on pruritus versus wheal and flare reactions highlight the unique mechanism of H4R antagonism. Future clinical development of safe and effective H4R antagonists could provide a valuable new therapeutic option for patients with chronic pruritic and inflammatory diseases that are often refractory to conventional antihistamine therapy.

References

A Comparative Guide to the Validation of JNJ-7777120 as a Selective H4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The histamine H4 receptor (H4R), the fourth identified member of the histamine receptor family, is a G-protein coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] This expression profile has implicated the H4R as a key player in immunomodulatory and inflammatory processes, making it a promising therapeutic target for a range of disorders such as atopic dermatitis, pruritus, asthma, and allergic rhinitis.[3][4][5]

JNJ-7777120 emerged as the first potent and selective, non-imidazole H4R antagonist, serving as a critical pharmacological tool to elucidate the receptor's physiological and pathological roles.[3][6] This guide provides an objective comparison of this compound with other H4R antagonists and alternative histamine receptor ligands, supported by experimental data and detailed methodologies to validate its profile as a selective H4R antagonist.

Comparative Analysis of H4R Antagonists

This compound is distinguished by its high affinity for the H4 receptor and exceptional selectivity against other histamine receptor subtypes.[6][7][8] While it has proven invaluable for preclinical research, its development for clinical use was halted due to a short in vivo half-life and observed toxicity in animal studies.[4][9] This has paved the way for the development of other antagonists like Toreforant and A-943931. In contrast, Pitolisant, an H3R antagonist, serves as a useful benchmark to highlight the distinct pharmacology of H4R-targeted compounds.[10]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and its alternatives.

Table 1: Comparative In Vitro Receptor Binding Affinity and Functional Activity

CompoundH4R Ki (nM)H1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Functional Assay (IC50/pA2)Selectivity (H4R vs other HRs)
This compound 4.5[6][7][11][12]>1,000[13]>1,000[13]>1,000[13]pA2 = 8.1[14] / IC50 = 40 nM¹[13]>1000-fold[6][7][8][14]
Toreforant 8.4[15][16][17]>10,000[16]>10,000Weak affinity (3993 nM, mouse)[16]Inhibits eosinophil shape change[15]High[15][16]
A-943931 4.6 - 5.0[18][19][20]----Potent and Selective[18]
Pitolisant >10,000[10]>10,000[10]>10,000[10]1.0[10]H3R Inverse Agonist[21]H3R Selective[10][22]

¹Inhibition of histamine-induced mast cell chemotaxis.

Table 2: Summary of Preclinical In Vivo Efficacy

CompoundZymosan-Induced PeritonitisAllergic Asthma ModelPruritus (Itching) ModelPain / Neuropathy Model
This compound Reduces neutrophil infiltration[3][6][11]Reduces airway inflammation[13]Superior to H1 antihistamines[9]-
Toreforant Anti-inflammatory[15][16]Anti-inflammatory[15][16]Not effective[15][16]Not effective[15][16]
A-943931 Anti-inflammatory (ED50 = 33-34 µmol/kg)[18]-Anti-pruritic activity[18]Antinociceptive efficacy[18][23]
Pitolisant ----

Mandatory Visualizations

The following diagrams illustrate key biological and experimental frameworks relevant to the validation of this compound.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates Beta_arrestin β-Arrestin Recruitment H4R->Beta_arrestin Histamine Histamine Histamine->H4R Agonist JNJ7777120 This compound JNJ7777120->H4R Antagonist AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Cell_Activation Cell Activation G_protein->Cell_Activation cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Cytokine_Release Cytokine/Chemokine Release Ca_mobilization->Cytokine_Release MAPK->Chemotaxis MAPK->Cytokine_Release Beta_arrestin->Chemotaxis

Caption: H4 Receptor signaling cascade initiated by histamine and blocked by this compound.

Experimental_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Screen Counter-Screening (H1R, H2R, H3R) Binding_Assay->Selectivity_Screen High Affinity Hits Ca_Assay Calcium Mobilization Assay (Functional Potency) Selectivity_Screen->Ca_Assay Selective Hits Mast_Cell_Assay Mast Cell Chemotaxis/ Degranulation Assay (IC50) Ca_Assay->Mast_Cell_Assay Peritonitis_Model Zymosan-Induced Peritonitis Model Mast_Cell_Assay->Peritonitis_Model Potent Antagonists Asthma_Model Allergic Asthma Model Peritonitis_Model->Asthma_Model PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Asthma_Model->PK_Studies Validated_Antagonist Validated Selective H4R Antagonist PK_Studies->Validated_Antagonist Efficacious with Good PK Profile Lead_Identification Compound Library Lead_Identification->Binding_Assay

Caption: Tiered experimental workflow for validating selective H4R antagonists.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for H4R Affinity (Ki Determination)

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the histamine H4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human H4 receptor.

  • Radioligand: [³H]-Histamine or [³H]-JNJ-7777120.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound (this compound) and competitors.

  • Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).

  • 96-well filter plates (GF/C filters).

  • Scintillation cocktail and microplate scintillation counter.

Methodology:

  • Preparation: Serially dilute the test compound in assay buffer to create a range of concentrations.

  • Incubation: In a 96-well plate, combine 50 µL of cell membranes, 25 µL of [³H]-Histamine (at a final concentration near its Kd), and 25 µL of either assay buffer (total binding), non-specific control (non-specific binding), or test compound.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Mast Cell Chemotaxis Assay

This functional assay assesses the ability of this compound to antagonize histamine-induced migration of mast cells, a key H4R-mediated function.

Materials:

  • Mast cell line (e.g., mouse bone marrow-derived mast cells, BMMCs) or human mast cells (HMC-1).

  • Chemotaxis chambers (e.g., Boyden chambers or 96-well Transwell plates with 5 µm pore size).

  • Chemoattractant: Histamine.

  • Test Compound: this compound.

  • Assay Medium: RPMI-1640 with 0.5% BSA.

  • Cell viability/counting reagent (e.g., Calcein-AM or CyQuant).

Methodology:

  • Cell Preparation: Culture and harvest mast cells. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Antagonist Pre-treatment: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

  • Chamber Setup: Add assay medium containing histamine (e.g., 10 µM) to the lower wells of the chemotaxis chamber. Place the porous membrane insert over the wells.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cell migration.

  • Quantification: Remove non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by lysing the cells and measuring fluorescence with a plate reader (if using a fluorescent dye) or by direct cell counting.

  • Data Analysis: Plot the number of migrated cells against the log concentration of this compound. Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the histamine-induced cell migration.

Protocol 3: Zymosan-Induced Peritonitis in Mice

This in vivo model evaluates the anti-inflammatory properties of this compound by measuring its effect on neutrophil infiltration into the peritoneal cavity.

Materials:

  • Mice (e.g., male Swiss albino or BALB/c).

  • Zymosan A from Saccharomyces cerevisiae.

  • Test Compound: this compound formulated for subcutaneous (s.c.) or oral (p.o.) administration.

  • Vehicle control.

  • Phosphate-Buffered Saline (PBS).

  • Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA).

  • FACS buffer and antibodies for leukocyte staining (e.g., anti-Ly6G for neutrophils) or hematology analyzer.

Methodology:

  • Compound Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle to the mice.[11]

  • Induction of Peritonitis: After 30-60 minutes, induce peritonitis by intraperitoneal (i.p.) injection of zymosan (e.g., 1 mg/mouse) suspended in PBS.

  • Incubation Period: House the animals for 4-6 hours to allow for inflammatory cell recruitment.

  • Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with 3-5 mL of ice-cold lavage buffer.

  • Cell Quantification: Determine the total number of cells in the lavage fluid using a hemocytometer or an automated cell counter.

  • Differential Cell Count: Identify and quantify the neutrophil population using flow cytometry (based on specific cell surface markers like Ly6G) or by preparing a cytospin slide followed by Wright-Giemsa staining.

  • Data Analysis: Compare the number of neutrophils in the peritoneal lavage of this compound-treated mice with the vehicle-treated group. Use statistical analysis (e.g., Student's t-test or ANOVA) to determine if the reduction in neutrophil infiltration is statistically significant.[6][11]

Conclusion

The collective evidence from binding, functional, and in vivo assays robustly validates this compound as a potent and highly selective H4 receptor antagonist. Its greater than 1000-fold selectivity over other histamine receptor subtypes confirms its specificity.[6] Functional assays demonstrate its ability to effectively block H4R-mediated cellular responses like mast cell chemotaxis, a key process in allergic inflammation.[11][13] Furthermore, its efficacy in preclinical models of inflammation, such as zymosan-induced peritonitis, underscores the anti-inflammatory potential of H4R antagonism.[3]

Despite its utility as a benchmark research tool that was vital for demonstrating the role of H4R in inflammation and pruritus, the clinical development of this compound was ultimately prevented by unfavorable pharmacokinetic and toxicity profiles.[4] Nevertheless, the validation of this compound has been instrumental in paving the way for second-generation H4R antagonists and solidifying the H4 receptor as a legitimate therapeutic target for immune-mediated diseases.

References

A Comparative Guide to H4 Receptor Antagonists: JNJ-7777120 vs. Toreforant in Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two notable histamine H4 receptor (H4R) antagonists, JNJ-7777120 and toreforant (JNJ-38518168), in the context of their application for inflammatory disorders. We present a synthesis of their pharmacological profiles, preclinical efficacy, and clinical development status, supported by available experimental data.

Introduction: Targeting the Histamine H4 Receptor in Inflammation

The histamine H4 receptor is the most recently identified histamine receptor and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its activation by histamine mediates a range of pro-inflammatory responses, such as the chemotaxis of mast cells and eosinophils, upregulation of adhesion molecules, and modulation of cytokine production.[1][3] This central role in immune cell trafficking and activation has made the H4R an attractive therapeutic target for a variety of inflammatory and autoimmune diseases, including asthma, allergic dermatitis, and rheumatoid arthritis.[4]

This compound was a pioneering, potent, and selective H4R antagonist that served as an essential research tool to validate the H4R as a drug target in numerous preclinical inflammation models.[5][6] However, its development was halted due to toxicity and a short in vivo half-life, which prevented its progression into human clinical trials.[5][7] Subsequently, toreforant was developed as a structurally distinct H4R antagonist with an improved safety profile, and it has been evaluated in several Phase 2 clinical studies.[5][7] This guide compares these two compounds to provide a comprehensive overview for researchers in the field.

Mechanism of Action: Blocking Pro-Inflammatory Signaling

Both this compound and toreforant function as competitive antagonists at the H4 receptor. The H4R is coupled to Gi/o proteins. Upon histamine binding, this pathway is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent mobilization of intracellular calcium (Ca2+).[2] These signaling events are crucial for initiating cellular responses like chemotaxis and cytokine release. By blocking the binding of histamine, both this compound and toreforant inhibit these downstream signaling cascades, thereby preventing the pro-inflammatory actions mediated by the H4R.

H4_Receptor_Signaling_Pathway Histamine H4 Receptor Signaling Pathway cluster_cell Immune Cell Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds Gi_o Gi/o Protein H4R->Gi_o Activates Antagonists This compound Toreforant Antagonists->H4R Blocks AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Ca_Mobilization ↑ Intracellular Ca²⁺ Gi_o->Ca_Mobilization cAMP ↓ cAMP AC->cAMP Cytokines Modulation of Cytokine Release cAMP->Cytokines Chemotaxis Cell Chemotaxis (Eosinophils, Mast Cells) Ca_Mobilization->Chemotaxis

Caption: Histamine H4 Receptor Signaling Pathway and Antagonist Action.

Pharmacological Profile: A Quantitative Comparison

A key differentiator between drug candidates is their potency and selectivity. This compound demonstrates high affinity for the H4R across multiple species and exhibits excellent selectivity (>1000-fold) over other histamine receptor subtypes.[8][9] Toreforant is also a potent and selective H4R antagonist, with a Ki of 8.4 nM for the human receptor, though it shows some weak affinity for the H3 receptor.[1][5][10]

ParameterThis compoundToreforant
Binding Affinity (Ki, nM)
Human H4R~4.5[3][9]8.4 ± 2.2[1][5]
Mouse H4R~4[9]100[1]
Rat H4R~4[9]11[1]
Selectivity >1000-fold vs H1, H2, H3[8]High, but weak affinity for H3R (Ki ~1-3 µM)[1]
Functional Activity Antagonist/Inverse Agonist[4]Antagonist[1][5]
Clinical Development Halted (Preclinical toxicity)[5][7]Phase 2 completed (Lack of efficacy)[2][4][11]

Preclinical Efficacy in Inflammatory Models

Both compounds have been extensively profiled in various animal models of inflammation, where they have demonstrated the potential of H4R antagonism.

Zymosan-Induced Peritonitis

This model assesses the acute inflammatory response by measuring leukocyte infiltration into the peritoneal cavity. This compound has been shown to significantly block neutrophil infiltration in this model, providing early evidence of its anti-inflammatory properties.[3][6]

Peritonitis_Workflow Experimental Workflow: Zymosan-Induced Peritonitis Start BALB/c Mice Treatment Pre-treatment: - Vehicle - this compound (e.g., 10 mg/kg, s.c.) - Toreforant Start->Treatment Induction Induction of Peritonitis: Intraperitoneal (i.p.) injection of Zymosan A (e.g., 1 mg in saline) Treatment->Induction Incubation Incubation Period (e.g., 4 hours) Induction->Incubation Lavage Peritoneal Lavage: Collect peritoneal exudate cells with sterile PBS Incubation->Lavage Analysis Analysis: - Total leukocyte count - Differential cell count (Neutrophils, Monocytes) - Cytokine/Chemokine levels (ELISA) Lavage->Analysis Endpoint Endpoint: Reduction in Neutrophil Infiltration Analysis->Endpoint

Caption: Workflow for a Zymosan-Induced Peritonitis Mouse Model.

Experimental Protocol: Zymosan-Induced Peritonitis

  • Animals: Male BALB/c mice are typically used.

  • Treatment: Animals are pre-treated with the test compound (e.g., this compound at 10 mg/kg, subcutaneously) or vehicle control, typically 30-60 minutes prior to induction.[12][13]

  • Induction: Peritonitis is induced by a single intraperitoneal (i.p.) injection of Zymosan A (e.g., 0.25-1 mg per mouse) suspended in sterile saline.[12][13]

  • Sample Collection: After a set time period (commonly 4 hours), mice are euthanized. The peritoneal cavity is lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) to collect the inflammatory exudate.[12][13]

  • Analysis: The collected lavage fluid is centrifuged to pellet the cells. Total leukocyte counts are performed using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) are determined from stained cytospin preparations.[12] The supernatant can be used to measure levels of inflammatory mediators like cytokines and chemokines via ELISA.[13]

Ovalbumin-Induced Allergic Asthma

In mouse models of allergic asthma, H4R antagonists have been shown to reduce key features of the disease. This compound treatment reduced eosinophil and lymphocyte influx into the airways and decreased inflammatory cytokine levels.[9][14] Toreforant also demonstrated anti-inflammatory effects in this model.[1][5]

Experimental Protocol: Ovalbumin (OVA)-Induced Asthma

  • Animals: BALB/c mice are commonly used for this Th2-dominant model.

  • Sensitization: Mice are sensitized via i.p. injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (alum) on specific days (e.g., Day 0 and Day 14).[1][15]

  • Challenge: Following sensitization, mice are challenged by inhaling aerosolized OVA for a set duration over several consecutive days (e.g., Days 21-24).[1]

  • Treatment: Test compounds (e.g., toreforant orally at 2-100 mg/kg) or vehicle are administered typically 30-60 minutes prior to each OVA challenge.[1]

  • Analysis: 24-48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltrate (especially eosinophils). Lung tissue may be processed for histology to assess inflammation and mucus production, and BALF supernatant or lung homogenates can be analyzed for cytokines (e.g., IL-4, IL-5, IL-13).[16]

Collagen-Induced Arthritis (CIA)

The CIA model in mice shares pathological features with human rheumatoid arthritis. Toreforant was shown to be effective in the mouse CIA model, reducing disease severity scores and joint inflammation.[1] This effect was linked to the modulation of IL-17 responses, a key cytokine in this model.[1]

Experimental Protocol: Collagen-Induced Arthritis (CIA)

  • Animals: DBA/1 mice are a susceptible strain for this model.

  • Immunization: Arthritis is induced by an initial intradermal injection at the base of the tail with an emulsion of Type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) on Day 0.[17][18]

  • Booster: A booster injection, typically of Type II collagen in Incomplete Freund's Adjuvant (IFA), is given on Day 21.[18]

  • Treatment: Prophylactic or therapeutic dosing can be performed. For therapeutic treatment, toreforant (e.g., 100 mg/kg, orally, twice daily) was administered starting at the first signs of disease onset and continued for a set period (e.g., 14 days).[1]

  • Assessment: Mice are regularly scored for clinical signs of arthritis (paw swelling, erythema, and joint rigidity). At the end of the study, joints can be collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.[1][17]

Preclinical ModelThis compound OutcomeToreforant Outcome
Zymosan Peritonitis Reduced neutrophil influx[3][6]Data not as widely published, but expected to be active
OVA-Induced Asthma Reduced airway eosinophilia & inflammatory cytokines[14]Reduced airway inflammation[1][5]
Collagen-Induced Arthritis Effective in reducing disease severity[1]Reduced disease severity scores and joint inflammation[1]
Histamine-Induced Pruritus Effective in reducing scratching behavior[7]Not efficacious in mouse models[1][5]

Clinical Development and Outcomes

The ultimate test of a drug candidate is its performance in human clinical trials. Here, the paths of this compound and toreforant diverge completely.

This compound was never advanced into human clinical studies due to an unfavorable preclinical safety profile, including hypoadrenocorticism toxicity in rats and dogs, and a short half-life.[5][7]

Toreforant , with its improved safety profile, progressed into multiple Phase 2 clinical trials for various inflammatory conditions. However, the results have been largely disappointing.

  • Rheumatoid Arthritis: In a Phase 2a study, post-hoc analysis suggested a potential benefit of toreforant (100 mg/day). However, a subsequent, larger Phase 2b dose-ranging study failed to show any significant improvement in disease activity scores compared to placebo at doses of 3, 10, and 30 mg/day.[4][19]

  • Asthma: A Phase 2a study in patients with uncontrolled, eosinophilic asthma found no significant difference between toreforant (30 mg/day) and placebo for the primary endpoint of pre-bronchodilator forced expiratory volume in 1 second (FEV1).[2]

  • Psoriasis: In a Phase 2 trial for moderate-to-severe plaque psoriasis, toreforant at 30 mg and 60 mg showed a greater response rate than placebo, but the results did not meet the predefined criteria for success.[11][20]

Summary and Conclusion

This compound and toreforant are both potent and selective H4R antagonists that demonstrate clear anti-inflammatory effects in a range of preclinical models, validating the H4 receptor as a rational target for inflammatory diseases.

  • This compound remains a critical chemical probe for basic research, having provided much of the foundational in vivo evidence for the role of the H4R in inflammation. Its journey, however, was cut short by preclinical toxicity, highlighting the challenges in translating potent pharmacology into a safe therapeutic.

  • Toreforant represents a next-generation effort to target the H4R with a viable clinical candidate. While it successfully overcame the safety liabilities of earlier compounds, its clinical trial results in rheumatoid arthritis, asthma, and psoriasis have failed to demonstrate convincing efficacy.[2][4][11] This disconnect between robust preclinical data and lackluster clinical outcomes suggests that the role of the H4R in these complex human diseases may be more nuanced than animal models suggest, or that higher levels of target engagement may be required.

For researchers, this comparison underscores the value of H4R antagonism as a mechanistic approach to modulating immune responses. However, the clinical story of toreforant serves as a cautionary tale in drug development, emphasizing the critical need to bridge the translational gap between preclinical models and human disease pathology. Future efforts in this space may require the development of antagonists with different pharmacological properties, a focus on more specific patient populations, or targeting different inflammatory indications where the H4R pathway is a more dominant driver of disease.

References

JNJ-7777120: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding profile of JNJ-7777120, a potent and selective histamine H4 receptor antagonist. The following sections detail its cross-reactivity with other histamine receptor subtypes and a broader panel of receptors, supported by quantitative data, experimental methodologies, and visual diagrams of relevant pathways and workflows.

Quantitative Comparison of Binding Affinities

This compound exhibits a high affinity and remarkable selectivity for the human histamine H4 receptor. Its binding affinity for other histamine receptor subtypes (H1, H2, and H3) is significantly lower, demonstrating a selectivity of over 1000-fold.[1][2][3][4][5][6] The compound has also been profiled against a wide array of other G-protein coupled receptors, ion channels, and transporters, showing negligible interaction.[3][7]

The binding affinities (Ki) of this compound for various receptors are summarized in the table below. Lower Ki values indicate stronger binding affinity.

Receptor SubtypeSpeciesBinding Affinity (Ki)Selectivity vs. H4Reference
Histamine H4 Human4.5 nM -[1][2][4][5][6]
Mouse~4 nM-[7]
Rat~4 nM-[7]
Histamine H1Human>1000 nM>222-fold[7]
Histamine H2Human>1000 nM>222-fold[7]
Histamine H3Human>1000 nM>222-fold[7]

Experimental Protocols

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Radioligand Binding Assay for Histamine Receptors

Objective: To determine the binding affinity (Ki) of this compound for histamine H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes prepared from cell lines expressing the specific human histamine receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligands:

    • H1 Receptor: [³H]-Pyrilamine (Mepyramine)

    • H2 Receptor: [³H]-Tiotidine

    • H3 Receptor: [³H]-Nα-methylhistamine

    • H4 Receptor: [³H]-Histamine or [³H]-JNJ-7777120

  • This compound (unlabeled)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer

    • A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

    • Increasing concentrations of unlabeled this compound (competitor).

    • Membrane homogenate.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known saturating ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein (α, β, γ subunits) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H4R Agonist JNJ7777120 This compound JNJ7777120->H4R Antagonist PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Inflammatory Mediator Release PKA->Cellular_Response Leads to

Caption: Histamine H4 Receptor Signaling Pathway. This diagram illustrates the Gi/o-coupled signaling cascade initiated by histamine binding to the H4 receptor and the inhibitory action of the antagonist this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membranes->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation Competitor Prepare Serial Dilutions of this compound Competitor->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Caption: Radioligand Binding Assay Workflow. This flowchart outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

References

A Comparative Analysis of JNJ-7777120 Analogues in Histamine H4 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed in hematopoietic cells, has emerged as a significant target for therapeutic intervention in inflammatory and immune disorders. JNJ-7777120, a potent and selective H4R antagonist, has been a critical tool in elucidating the receptor's physiological roles.[1] However, recent studies have revealed a more complex signaling profile for this compound and its analogues, demonstrating functional selectivity or "biased agonism." This guide provides a comparative analysis of this compound analogues, focusing on their differential effects on H4R-mediated Gαi and β-arrestin2 signaling pathways, supported by experimental data.

Biased Agonism at the Histamine H4 Receptor

The classical understanding of H4R signaling involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] However, it is now evident that H4R can also signal through β-arrestin2 recruitment, a pathway that can be independent of G protein activation.[3][4][5]

This compound exemplifies this complexity. While it acts as an antagonist or inverse agonist at the Gαi pathway, it paradoxically functions as a partial agonist for β-arrestin2 recruitment.[3][5] This biased signaling profile, where a ligand differentially modulates distinct downstream pathways of the same receptor, has significant implications for drug design, offering the potential to develop pathway-specific modulators with improved therapeutic efficacy and reduced side effects.

Comparative Analysis of this compound Analogues

A detailed study by Nijmeijer et al. (2013) evaluated a series of 48 indolecarboxamide analogues of this compound for their ability to modulate Gαi and β-arrestin2 signaling pathways at the human H4R.[3] The findings highlight how subtle structural modifications can dramatically alter the signaling bias of these compounds.

Gαi Protein Signaling (cAMP Pathway)

In a cyclic AMP (cAMP) reporter gene assay, the majority of the this compound analogues, including this compound itself, behaved as inverse agonists, suppressing basal Gαi signaling.[3] Surprisingly, one analogue, compound 75 , which features a nitro substituent on the R7 position of the aromatic ring, displayed significant agonistic activity in the Gαi pathway.[3][6]

β-Arrestin2 Recruitment

In contrast to their effects on the Gαi pathway, most of the tested indolecarboxamides, including this compound, exhibited partial agonism in a β-arrestin2 recruitment assay.[3] This indicates that these compounds are capable of inducing the interaction of β-arrestin2 with the H4R. The study identified that substitutions at various positions on the indole ring and modifications to the piperazine side chain significantly influenced the efficacy and potency of β-arrestin2 recruitment.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of this compound analogues from the study by Nijmeijer et al. (2013), showcasing their potency (pEC50) and efficacy (Emax, relative to histamine) in both Gαi-mediated cAMP signaling and β-arrestin2 recruitment assays.[3]

Table 1: Gαi Protein Signaling (cAMP Reporter Gene Assay)

CompoundStructure/ModificationpEC50Emax (% Histamine)Activity
HistamineEndogenous Agonist8.1 ± 0.1100Full Agonist
This compound (1)5-Chloroindole--83 ± 6Inverse Agonist
Compound 10Unsubstituted Indole--Weak Inverse Agonist
Compound 184-Chloroindole--Inverse Agonist
Compound 316-Chloroindole--Inverse Agonist
Compound 484,5-Dichloroindole--Inverse Agonist
Compound 75 7-Nitroindole 6.4 ± 0.1 105 ± 5 Full Agonist

Table 2: β-Arrestin2 Recruitment Assay

CompoundStructure/ModificationpEC50Emax (% Histamine)Activity
HistamineEndogenous Agonist-100Full Agonist
This compound (1)5-Chloroindole8.0 ± 0.162 ± 4Partial Agonist
Compound 10Unsubstituted Indole-47 ± 4Partial Agonist
Compound 184-Chloroindole-53 ± 1Partial Agonist
Compound 316-Chloroindole6.8 ± 0.130 ± 1Partial Agonist
Compound 484,5-Dichloroindole-63 ± 4.5Partial Agonist
Compound 757-Nitroindole6.0 ± 0.195 ± 4Partial Agonist

Data presented as mean ± SEM from at least three independent experiments performed in duplicate.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of the H4 receptor and a general workflow for assessing ligand-induced signaling.

H4R_Signaling_Pathways cluster_membrane Cell Membrane cluster_G_protein Gαi Pathway cluster_arrestin β-Arrestin Pathway H4R H4 Receptor Gai Gαi/o H4R->Gai Activation Arrestin β-Arrestin2 H4R->Arrestin Recruitment Ligand Ligand (e.g., this compound analogue) Ligand->H4R Binding AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling (e.g., MAPK) Arrestin->Downstream Experimental_Workflow cluster_assays Parallel Assays start Start: H4R-expressing cells ligand_treatment Treat cells with This compound analogues start->ligand_treatment incubation Incubate for a defined period ligand_treatment->incubation cAMP_assay cAMP Assay (Gαi Pathway) incubation->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (β-Arrestin Pathway) incubation->arrestin_assay data_analysis Data Analysis (pEC50, Emax) cAMP_assay->data_analysis arrestin_assay->data_analysis comparison Comparative Analysis of Signaling Bias data_analysis->comparison

References

JNJ-7777120: A Comparative Analysis of Efficacy in H4R-Deficient Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of JNJ-7777120, a potent and selective histamine H4 receptor (H4R) antagonist, in wild-type versus H4R-deficient mouse models. The data presented herein, compiled from multiple preclinical studies, demonstrates the critical role of the H4 receptor in mediating the anti-inflammatory and immunomodulatory effects of this compound.

Executive Summary

This compound is a selective H4R antagonist with a high affinity for the receptor (Ki of 4.5 nM) and over 1000-fold selectivity against other histamine receptors.[1] Its efficacy has been evaluated in various murine models of inflammation and allergy. Studies utilizing H4R-deficient (H4R-/-) mice have been instrumental in confirming that the pharmacological effects of this compound are primarily mediated through the H4 receptor. In numerous models, the phenotype of this compound-treated wild-type mice closely mirrors that of H4R-deficient mice, indicating that the compound's mechanism of action is the blockade of H4R signaling.[2]

Data Presentation: this compound Efficacy in Preclinical Models

The following tables summarize the key findings from studies investigating the effects of this compound in various disease models, comparing its performance in wild-type mice to observations in H4R-deficient mice.

Table 1: Allergic Asthma Models

ParameterEffect of this compound in Wild-Type MicePhenotype in H4R-Deficient MiceAlternative H4R Antagonists' Efficacy
Eosinophil Infiltration in BALF ReducedReducedJNJ 10191584 and JNJ 39758979 also reduced eosinophilia.[2][3]
Airway Hyperresponsiveness Attenuated[4]Improvement in lung function observed.[2]Toreforant showed clinical efficacy in a phase 2a study.[4]
Inflammatory Cytokines ReducedReducedNot specified
Antigen-Specific IgE ReducedReducedThioperamide did not affect IgE levels.[5]
Goblet Cell Hyperplasia Ameliorated[4]Not specifiedNot specified

Table 2: Dermatitis and Pruritus Models

ParameterEffect of this compound in Wild-Type MicePhenotype in H4R-Deficient MiceAlternative H4R Antagonists' Efficacy
Histamine-Induced Scratching BlockedAbsentOther structurally distinct H4R antagonists also block this response.[2]
Inflammatory Cell Influx (Skin) Reduced (especially mast cells)[2]Amelioration of skin lesions with diminished inflammatory cell influx.[6]JNJ 28307474 partially mimicked the anti-inflammatory effect.[6]
Ear Edema (Croton Oil-Induced) Dose-dependent inhibition (in CD-1 mice)[7][8]Not specifiedNot specified

Table 3: Peritonitis and Other Inflammatory Models

ParameterEffect of this compound in Wild-Type MicePhenotype in H4R-Deficient MiceAlternative H4R Antagonists' Efficacy
Neutrophil Infiltration (Zymosan-induced peritonitis) Significantly blocked[1][9]Reduced inflammation.[2]Not specified
LPS-Induced TNF-α Production InhibitedReducedJNJ 28307474 also inhibited TNF-α production.[10]

Experimental Protocols

Generation of H4R-Deficient (H4R-/-) Mouse Models

The generation of H4R knockout mice has been a critical tool in validating the specificity of H4R antagonists.[11] While specific details can vary between generating institutions, a common methodology involves:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Hrh4 gene with a selection cassette (e.g., a neomycin resistance gene). This disruption leads to a non-functional H4 receptor protein.

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells. Through homologous recombination, the vector replaces the endogenous Hrh4 gene segment.

  • Selection and Screening of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector are selected for using the resistance marker. Correctly targeted clones are identified via PCR and Southern blot analysis.

  • Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified gene from the ES cells are identified by genotyping.

  • Establishment of a Homozygous Knockout Line: Heterozygous (H4R+/-) mice are interbred to produce homozygous (H4R-/-) knockout mice, which are then used for experimental studies.

In Vivo Efficacy Studies: General Protocol

A representative experimental workflow for evaluating the in vivo efficacy of this compound is as follows:

  • Animal Model Selection: Wild-type and H4R-deficient mice of a specific strain (e.g., BALB/c, C57BL/6J) are used. Note that the pharmacological activity of this compound can be strain-dependent.[7][8]

  • Induction of Disease Model: The specific inflammatory or allergic condition is induced (e.g., ovalbumin sensitization and challenge for asthma, zymosan injection for peritonitis).

  • Drug Administration: this compound is administered to wild-type mice, typically via subcutaneous or oral routes, at varying doses (e.g., 10-100 mg/kg).[7][8][9] A vehicle control group is also included. H4R-deficient mice may receive the vehicle.

  • Endpoint Analysis: At a predetermined time point after challenge, various parameters are assessed. These can include:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Cell counts (eosinophils, neutrophils) and cytokine levels.

    • Histological Analysis: Examination of tissue sections for inflammatory cell infiltration and morphological changes.

    • Behavioral Analysis: Measurement of scratching behavior in pruritus models.

    • Serological Analysis: Measurement of serum IgE levels.

    • Gene Expression Analysis: Quantification of relevant mRNA levels in tissues.

Mandatory Visualizations

Histamine H4 Receptor Signaling Pathway

H4R_Signaling Histamine Histamine H4R H4 Receptor Histamine->H4R JNJ7777120 This compound JNJ7777120->H4R G_protein Gi/o Protein H4R->G_protein Activation Beta_arrestin β-arrestin H4R->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC βγ subunit MAPK MAPK Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Chemotaxis (Mast Cells, Eosinophils) Ca_mobilization->Chemotaxis MAPK->Chemotaxis Cytokine_Release Cytokine/Chemokine Release MAPK->Cytokine_Release Beta_arrestin->MAPK

Caption: H4 Receptor signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Efficacy Testing

Experimental_Workflow start Start animal_groups Animal Groups: 1. Wild-Type + Vehicle 2. Wild-Type + this compound 3. H4R-/- + Vehicle start->animal_groups induce_model Induce Disease Model (e.g., Allergen Challenge) animal_groups->induce_model treatment Administer this compound or Vehicle induce_model->treatment data_collection Data Collection (e.g., BALF, Histology, Behavior) treatment->data_collection analysis Comparative Analysis: - WT (Vehicle) vs WT (JNJ) - WT (JNJ) vs H4R-/- data_collection->analysis conclusion Conclusion on H4R-mediated Efficacy analysis->conclusion

Caption: A generalized workflow for comparing this compound efficacy in WT and H4R-/- mice.

Conclusion

The consistent observation that H4R-deficient mice exhibit a phenotype similar to that of this compound-treated wild-type mice across a range of inflammatory and allergic models provides strong evidence for the on-target activity of this compound. These findings validate the H4 receptor as a key mediator of histamine-driven inflammation and underscore the therapeutic potential of selective H4R antagonists. This comparative guide serves as a valuable resource for researchers in the fields of immunology, pharmacology, and drug development, providing a clear rationale for the continued investigation of H4R-targeted therapies.

References

JNJ-7777120: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the potent and selective histamine H4 receptor antagonist, JNJ-7777120, detailing its effects both in laboratory assays and within living organisms. This guide provides an objective comparison of its performance, supported by experimental data, detailed protocols, and pathway visualizations.

This compound is a first-generation, potent, and selective non-imidazole antagonist of the histamine H4 receptor (H4R).[1][2] It has been extensively utilized as a research tool to elucidate the physiological and pathophysiological roles of the H4 receptor, particularly in inflammatory and immune responses.[3] While its development for clinical use was halted due to unfavorable pharmacokinetics and toxicity in animal studies, this compound remains a valuable compound for preclinical research.[2][4] This guide provides a detailed comparison of its in vitro and in vivo effects to aid researchers in its application.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound.

In Vitro Activity of this compound
ParameterSpeciesValueAssay SystemReference
K_i_ Human4.5 nMRadioligand binding[1][5][6]
Mouse4.0 nMRadioligand binding[5]
Rat4.0 nMRadioligand binding[5]
Dog79 nMRadioligand binding[5]
IC_50_ Human4.5 nMHistamine-induced responses[5]
Mouse40 nMMast cell chemotaxis[7]
Selectivity H4 vs. H1, H2, H3>1000-foldRadioligand binding[1][5][6]
β-arrestin Recruitment (EC_50_) Human12.5 nMU2OS-H4 cells[5]
In Vivo Activity of this compound
Animal ModelSpeciesDoseRouteEffectReference
Zymosan-Induced Peritonitis Mouse (BALB/c)30 mg/kgs.c.72% inhibition of neutrophil influx[8]
Transient Cerebral Ischemia Rat1 mg/kg (twice daily for 7 days)i.p.58.4% reduction in striatal infarct volume, 42.2% reduction in cortical infarct volume[9]
Contact Hypersensitivity (FITC) MouseNot specifiedNot specifiedReversal of increases in IgE, IL-4, TNF-α, and inflammatory cell infiltration[10]
Croton Oil-Induced Ear Edema Mouse (CD-1)30-100 mg/kgs.c.Dose-dependent inhibition of ear inflammation and leukocyte infiltration[11]
Chronic Mild Stress RatNot specifiedNot specifiedIncreased locomotor activity, decreased anxiety-like behavior, increased sucrose preference[12]
Ethanol/Indomethacin-Induced Gastric Ulcer Rat10 mg/kgs.c.Significant reduction in ulcer formation[13]

Signaling Pathways of this compound

This compound acts as an antagonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR). The H4 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial in mediating the chemotaxis of various immune cells, including mast cells, eosinophils, and neutrophils.

Interestingly, this compound exhibits functional selectivity, also known as biased agonism.[14][15] While it antagonizes G protein-mediated signaling, it has been shown to act as a partial agonist for the recruitment of β-arrestin.[1][5][6][12] This differential effect on downstream signaling pathways adds a layer of complexity to its pharmacological profile and may contribute to its diverse biological activities.

JNJ-7777120_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling H4R Histamine H4 Receptor G_protein Gαi/o H4R->G_protein Activates beta_arrestin β-Arrestin H4R->beta_arrestin Recruits Histamine Histamine Histamine->H4R Agonist JNJ This compound JNJ->H4R Antagonist/Biased Agonist JNJ->G_protein Blocks JNJ->beta_arrestin Promotes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Chemotaxis_G Immune Cell Chemotaxis cAMP->Chemotaxis_G downstream_arrestin Downstream Signaling (e.g., MAPK activation) beta_arrestin->downstream_arrestin

This compound's biased agonism at the H4 receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro: Mast Cell Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of mast cells towards a chemoattractant, such as histamine.

Methodology:

  • Cell Culture: Mouse bone marrow-derived mast cells (BMMCs) are cultured in appropriate media supplemented with cytokines like IL-3 and SCF to promote differentiation.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 8 µm pores) separating the upper and lower wells is used.

  • Chemoattractant and Inhibitor Addition: The lower wells are filled with media containing histamine as the chemoattractant. The upper wells contain BMMCs that have been pre-incubated with varying concentrations of this compound or a vehicle control.

  • Incubation: The chamber is incubated for several hours (e.g., 3-4 hours) at 37°C in a humidified incubator to allow for cell migration.

  • Cell Staining and Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with Giemsa or DAPI).

  • Data Analysis: The number of migrated cells per high-power field is counted using a microscope. The inhibitory effect of this compound is calculated by comparing the number of migrated cells in the treated groups to the vehicle control. The IC50 value is determined from the dose-response curve.

Mast_Cell_Chemotaxis_Workflow start Start culture Culture Mouse Bone Marrow-Derived Mast Cells (BMMCs) start->culture setup Set up Boyden Chamber culture->setup preincubate Pre-incubate BMMCs with this compound or Vehicle culture->preincubate add_chemo Add Histamine to Lower Wells setup->add_chemo add_cells Add BMMCs to Upper Wells preincubate->add_cells incubate Incubate Chamber (3-4h, 37°C) add_cells->incubate stain Fix and Stain Migrated Cells incubate->stain quantify Quantify Migrated Cells via Microscopy stain->quantify analyze Calculate Inhibition and Determine IC50 quantify->analyze end End analyze->end

Workflow for the mast cell chemotaxis assay.
In Vivo: Zymosan-Induced Peritonitis

This model is used to assess the anti-inflammatory properties of this compound by measuring its effect on leukocyte infiltration into the peritoneal cavity following an inflammatory stimulus.

Methodology:

  • Animal Model: BALB/c mice are commonly used for this model.

  • Drug Administration: Mice are pre-treated with this compound (e.g., 30 mg/kg, subcutaneously) or a vehicle control, typically 30-60 minutes before the inflammatory challenge.

  • Induction of Peritonitis: Peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan A (a yeast cell wall component) suspended in sterile saline.

  • Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), the mice are euthanized. The peritoneal cavity is washed with a known volume of sterile saline or PBS containing EDTA to collect the infiltrating leukocytes.

  • Cell Counting and Differentiation: The total number of cells in the peritoneal lavage fluid is determined using a hemocytometer or an automated cell counter. Differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa).

  • Data Analysis: The number of each leukocyte subtype is calculated. The percentage of inhibition of leukocyte infiltration in the this compound-treated group is determined by comparing it to the vehicle-treated group.

Zymosan_Peritonitis_Workflow start Start pretreat Pre-treat BALB/c Mice with this compound or Vehicle (s.c.) start->pretreat induce Induce Peritonitis with Zymosan A (i.p.) pretreat->induce wait Wait for a Defined Period (e.g., 4 hours) induce->wait lavage Perform Peritoneal Lavage wait->lavage count Count Total and Differential Leukocytes lavage->count analyze Calculate Inhibition of Leukocyte Infiltration count->analyze end End analyze->end

Workflow for the zymosan-induced peritonitis model.
In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO)

This model of focal cerebral ischemia is used to evaluate the neuroprotective effects of this compound.

Methodology:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Surgical Procedure: Anesthesia is induced and maintained. The middle cerebral artery (MCA) is occluded by inserting a filament into the internal carotid artery. After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound (e.g., 1 mg/kg, i.p.) or vehicle is administered, often starting shortly after reperfusion and continued for a set duration (e.g., twice daily for 7 days).[9]

  • Neurological Assessment: Neurological deficits are assessed at various time points using a standardized scoring system (e.g., Bederson score).

  • Infarct Volume Measurement: At the end of the experiment, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

  • Immunohistochemistry and Molecular Analysis: Brain sections can be further analyzed for markers of inflammation (e.g., microglia and astrocyte activation) and apoptosis. Levels of inflammatory cytokines can be measured in the brain tissue or plasma.

  • Data Analysis: Neurological scores and infarct volumes are compared between the this compound-treated and vehicle-treated groups to determine the neuroprotective efficacy.

Conclusion

This compound is a well-characterized and selective antagonist of the histamine H4 receptor with potent in vitro and diverse in vivo effects. Its anti-inflammatory, anti-pruritic, and neuroprotective properties have been demonstrated in a variety of preclinical models. The compound's unique biased agonism at the H4 receptor adds an interesting dimension to its pharmacology. While not pursued for clinical development, this compound continues to be an indispensable tool for researchers investigating the role of the histamine H4 receptor in health and disease. This guide provides a foundational understanding of its comparative effects and the experimental approaches to study them, facilitating its effective use in a research setting.

References

JNJ-7777120 and the Quest for a Clinically Viable H4 Receptor Antagonist: A Comparative Review of Preclinical and Clinical Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical histamine H4 receptor (H4R) antagonist JNJ-7777120 with its successors that entered clinical trials, JNJ-39758979 and toreforant. The development of all three compounds was ultimately halted due to significant limitations, offering valuable insights into the challenges of targeting the H4 receptor.

This compound, a first-generation H4R antagonist, showed early promise in preclinical models of inflammation and pruritus. However, its progression to clinical trials was prevented by significant preclinical safety and pharmacokinetic issues. Subsequent drug development efforts led to JNJ-39758979 and toreforant, both of which entered clinical evaluation before their development was also terminated. This guide will objectively compare these compounds, focusing on the experimental data that defined their limitations.

Comparative Analysis of Preclinical and Clinical Limitations

The journey of these H4R antagonists is best understood through a direct comparison of their key properties and the limitations that emerged during their development.

ParameterThis compoundJNJ-39758979Toreforant
Development Stage Reached PreclinicalPhase 2Phase 2
Primary Limitation(s) - Short in vivo half-life- Hypoadrenocorticism in rats and dogsDrug-induced agranulocytosisLack of clinical efficacy
Potency (Ki at human H4R) 4.5 nM[1][2]12.5 ± 2.6 nM[3]8.4 ± 2.2 nM
Selectivity >1000-fold over H1, H2, H3 receptors[1][2]>80-fold over other histamine receptors[3]Highly selective over other histamine receptors
Key Preclinical Findings Anti-inflammatory and anti-pruritic effects in animal modelsDose-dependent activity in models of asthma and dermatitis[3]Anti-inflammatory in mouse models of asthma and arthritis
Key Clinical Trial Outcome Not tested in humansTerminated due to 2 cases of neutropenia at 300 mg in a Phase 2a atopic dermatitis trial[4]Did not meet primary efficacy endpoints in Phase 2 trials for rheumatoid arthritis and psoriasis[5][6][7]

Detailed Experimental Protocols and Methodologies

A closer examination of the experimental designs reveals the basis for the critical decisions made during the development of these compounds.

This compound: Preclinical Toxicology

While detailed public reports of the specific toxicology studies for this compound are limited, the consistent citation of hypoadrenocorticism in rats and dogs as the primary reason for halting its development points to significant findings in repeat-dose toxicity studies. These studies would have involved the administration of this compound to animals for an extended period to assess long-term safety. The observation of hypoadrenocorticism, a condition where the adrenal glands do not produce sufficient steroid hormones, is a serious adverse finding that would preclude human testing.

JNJ-39758979: Phase 2a Atopic Dermatitis Trial (NCT01497119)
  • Objective: To evaluate the efficacy and safety of JNJ-39758979 in adult Japanese patients with moderate atopic dermatitis.[4]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[4]

  • Patient Population: Adult Japanese patients with moderate atopic dermatitis.[4]

  • Dosing Regimen: Patients were randomized to receive JNJ-39758979 100 mg, 300 mg, or placebo once daily for 6 weeks.[4]

  • Primary Efficacy Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI) score at week 6.[4]

  • Secondary Efficacy Endpoints: Included Investigator's Global Assessment (IGA) and various patient-reported pruritus scales.[4]

  • Reason for Termination: The study was prematurely stopped for safety reasons after two patients in the 300 mg group developed neutropenia, a serious adverse event.[4]

Toreforant: Phase 2 Psoriasis Trial
  • Objective: To evaluate the efficacy and safety of toreforant in patients with moderate-to-severe plaque psoriasis.[5][7]

  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, adaptive-design study.[5][7]

  • Patient Population: Biologic-naïve patients with moderate-to-severe psoriasis.[5][7]

  • Dosing Regimen: Patients were randomized to receive toreforant 3 mg, 30 mg, or 60 mg, or placebo for 12 weeks.[5][7]

  • Primary Efficacy Endpoint: Proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) from baseline at week 12.[5][7]

  • Outcome: The study did not meet its primary endpoint. The estimated mean difference in PASI 75 response rate compared to placebo was 14.1% for the 30 mg dose and 8.9% for the 60 mg dose, neither of which met the predefined success criterion.[5][7]

Toreforant: Phase 2 Rheumatoid Arthritis Trials
  • Objective: To assess the efficacy and safety of toreforant in patients with active rheumatoid arthritis despite methotrexate therapy.[6]

  • Study Design: Two Phase 2, double-blind, placebo-controlled studies were conducted.

    • Phase 2a: 86 patients randomized (2:1) to toreforant 100 mg once daily or placebo for 12 weeks.[6]

    • Phase 2b: 272 patients randomized (1:1:1:1) to toreforant 3 mg, 10 mg, or 30 mg once daily, or placebo.[8]

  • Primary Efficacy Endpoint: Change from baseline in the 28-joint Disease Activity Score-C-reactive protein (DAS28-CRP) at week 12.[6]

  • Outcome: The Phase 2a study was terminated prematurely. While a post-hoc analysis suggested a reduction in RA signs and symptoms with 100 mg toreforant, the larger Phase 2b study showed no significant improvement in DAS28-CRP at week 12 compared to placebo.[6]

Signaling Pathways and Experimental Workflows

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the H4 receptor has been shown to recruit β-arrestin, which can mediate G protein-independent signaling.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H4R H4 Receptor Histamine->H4R Binds G_protein Gαiβγ H4R->G_protein Activates Beta_arrestin β-arrestin H4R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Downstream_effects Downstream Effects (e.g., Chemotaxis) G_protein->Downstream_effects cAMP ↓ cAMP AC->cAMP Beta_arrestin->Downstream_effects

Caption: Histamine H4 Receptor Signaling Pathway.

The preclinical to clinical development workflow for these H4R antagonists highlights the critical decision points based on emerging data.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development JNJ_7777120 This compound Preclinical_studies In vitro & In vivo Studies (Efficacy & Safety) JNJ_7777120->Preclinical_studies Termination_preclinical Termination: - Short half-life - Hypoadrenocorticism Preclinical_studies->Termination_preclinical JNJ_39758979 JNJ-39758979 Phase1 Phase 1 Trials (Safety & PK/PD) JNJ_39758979->Phase1 Toreforant Toreforant Toreforant->Phase1 Phase2 Phase 2 Trials (Efficacy & Safety) Phase1->Phase2 Phase1->Phase2 Termination_JNJ_39758979 Termination: Agranulocytosis Phase2->Termination_JNJ_39758979 JNJ-39758979 Termination_Toreforant Termination: Lack of Efficacy Phase2->Termination_Toreforant Toreforant

Caption: H4R Antagonist Development and Termination Workflow.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of JNJ-7777120

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling JNJ-7777120, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information and a procedural framework for the disposal of this potent and selective histamine H4 receptor antagonist.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This compound should be treated as a hazardous substance.[1] All personnel handling the compound must be thoroughly familiar with its potential hazards.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Always wear safety goggles with side shields.

    • Hand Protection: Chemical-resistant gloves are mandatory. Inspect gloves for any perforations before use.

    • Body Protection: A lab coat or other protective clothing should be worn.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be used.

  • Engineering Controls:

    • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and a safety shower are readily accessible.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound, which are pertinent to its safe handling and disposal.

PropertyValueReference(s)
Molecular Weight 277.75 g/mol [2]
Molecular Formula C₁₄H₁₆ClN₃O[2]
Purity ≥98%[2]
Appearance Crystalline solid[1][3]
Storage Store at -20°C[1][2][3]
Solubility Soluble in DMSO (up to 50 mM), 1eq. HCl (up to 100 mM), and DMF (approx. 14 mg/ml). Sparingly soluble in ethanol and aqueous buffers.[1][2][4][5]
CAS Number 459168-41-3[2]

Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous chemical waste. The following is a general procedural outline.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
  • This includes unused solid compound, contaminated labware (e.g., pipette tips, vials), and solutions.

2. Preparing for Disposal:

  • Solid Waste: Collect any unused or expired solid this compound in its original container or a suitable, labeled waste container. Ensure the container is securely sealed.
  • Solutions:
  • Solutions of this compound in organic solvents (e.g., DMSO, DMF, ethanol) should be collected in a designated, labeled container for flammable liquid waste.
  • Aqueous solutions containing this compound should be collected in a designated aqueous waste container. Due to its potential aquatic toxicity, do not dispose of this compound down the drain.[6]
  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, sealed waste bag or container labeled as hazardous waste.

3. Storage of Waste:

  • Store the sealed waste containers in a designated, secure, and well-ventilated waste accumulation area.
  • Follow the storage temperature guidelines for the compound (-20°C) if prolonged storage of the waste is necessary before collection.[2][3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
  • Provide the waste management company with the Safety Data Sheet for this compound to ensure they can handle and dispose of it correctly.

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound.

cluster_handling Chemical Handling cluster_waste Waste Generation cluster_disposal Disposal Pathway start Acquire this compound weigh Weigh Solid start->weigh dissolve Prepare Solution weigh->dissolve experiment Use in Experiment dissolve->experiment solid_waste Unused Solid Waste experiment->solid_waste Excess solution_waste Solution Waste experiment->solution_waste Used/Expired contaminated_waste Contaminated Labware experiment->contaminated_waste Used segregate Segregate Waste Types solid_waste->segregate solution_waste->segregate contaminated_waste->segregate collect Collect in Labeled, Sealed Containers segregate->collect store Store in Designated Waste Area collect->store dispose Dispose via Licensed Waste Management store->dispose

Caption: Logical workflow for handling and disposal of this compound.

title This compound Disposal Decision Tree start Start: this compound Waste waste_type What is the form of the waste? start->waste_type solid Solid Compound Unused/Expired waste_type->solid Solid solution Solution In Solvent (e.g., DMSO) waste_type->solution Liquid labware Contaminated Labware Gloves, Tips, Vials waste_type->labware Contaminated Material container_solid Collect in sealed, labeled hazardous solid waste container. solid->container_solid container_liquid Collect in sealed, labeled hazardous liquid waste container. solution->container_liquid container_sharps Collect in designated hazardous materials bag/container. labware->container_sharps end Arrange for Professional Disposal container_solid->end container_liquid->end container_sharps->end

Caption: Decision tree for the proper segregation of this compound waste.

References

Personal protective equipment for handling JNJ-7777120

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for JNJ-7777120

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. [1]

This guide provides essential safety and logistical information for handling the potent and selective histamine H4 receptor antagonist, this compound. All personnel must review the complete Safety Data Sheet (SDS) provided by the supplier before handling this compound.[1] This material should be considered hazardous until all toxicological properties are fully understood.[1]

Immediate Safety and Hazard Information

This compound is a potent bioactive compound. While specific occupational exposure limits have not been established, its pharmacological activity and the limited toxicological data warrant stringent safety precautions. The development of this compound was halted due to observations of hypoadrenocorticism toxicity in animal studies (rats and dogs).[2] Therefore, systemic exposure must be avoided.

Primary Hazards:

  • Ingestion: Do not ingest.[1]

  • Inhalation: Do not inhale dust or aerosols.[1]

  • Skin and Eye Contact: Avoid contact with eyes and skin.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following should be worn at all times in the laboratory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing, preparing solutions), a properly fitted respirator (e.g., N95 or higher) should be used.

  • Body Protection: A lab coat must be worn and kept buttoned. Ensure it is regularly laundered by a professional service.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
  • Ensure a safety shower and eyewash station are readily accessible.
  • Prepare all necessary equipment and reagents before starting work to minimize movement and potential for spills.

2. Weighing the Compound:

  • Weigh the solid compound on a calibrated analytical balance within a ventilated enclosure.
  • Use appropriate weighing paper or a tared container.
  • Handle with care to avoid generating dust.

3. Solution Preparation:

  • This compound is supplied as a crystalline solid.[1]
  • Stock solutions can be prepared by dissolving the compound in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][3]
  • When dissolving, add the solvent slowly to the solid to prevent splashing.
  • Cap the vial tightly and vortex or sonicate until the solid is fully dissolved.
  • Aqueous solutions are not recommended for storage for more than one day.[1]

4. Storage:

  • Store the solid compound at -20°C in a tightly sealed container.[1][3]
  • Protect from moisture.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions and solvent washes should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Procedure:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Occupational exposure limits have not been established for this compound.

PropertyValue
Chemical Formula C₁₄H₁₆ClN₃O
Molecular Weight 277.75 g/mol
CAS Number 459168-41-3
Appearance Crystalline solid[1]
Storage Temperature -20°C[1][3]
Solubility DMSO: ~14-94.6 mg/mL[1][3]Ethanol: ~2-15.93 mg/mL[1][3]1:1 DMF:PBS (pH 7.2): ~0.5 mg/mL[1]
Occupational Exposure Limits Not available. Handle as a potent compound and minimize exposure.

Experimental Protocols

This document provides safety and handling guidelines and does not cite specific experimental protocols. For methodologies related to the biological activity of this compound, researchers are directed to the following key publications:

  • Thurmond, R.L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.

  • Dunford, P.J., et al. (2006). The histamine H4 receptor mediates allergic airway inflammation by regulating the activation of CD4+ T cells. The Journal of Immunology, 176(11), 7062-7070.

Mandatory Visualizations

Safe Handling and Disposal Workflow for this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Storage cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_eng Prepare Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_weigh Weigh Solid Compound prep_eng->handle_weigh Begin work handle_dissolve Prepare Stock Solution handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon Post-experiment disp_solid Collect Solid Waste handle_use->disp_solid disp_liquid Collect Liquid Waste handle_use->disp_liquid cleanup_store Store Compound at -20°C cleanup_decon->cleanup_store cleanup_ppe Doff PPE Correctly cleanup_store->cleanup_ppe disp_final Dispose as Hazardous Waste disp_solid->disp_final disp_liquid->disp_final

Caption: A flowchart illustrating the procedural steps for safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-7777120
Reactant of Route 2
Reactant of Route 2
JNJ-7777120

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.